2-Chloroterephthalic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloroterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXGNBIFHQKREO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173339 | |
| Record name | 2-Chloroterephthalic acid | |
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Molecular Weight |
200.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1967-31-3 | |
| Record name | 2-Chloro-1,4-benzenedicarboxylic acid | |
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| Record name | 2-Chloroterephthalic acid | |
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| Record name | 2-Chloroterephthalic acid | |
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| Record name | 2-Chloroterephthalic acid | |
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| Record name | 2-chloroterephthalic acid | |
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| Record name | 2-Chloroterephthalic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Chloroterephthalic Acid: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroterephthalic acid is a halogenated aromatic dicarboxylic acid that serves as a versatile building block in organic synthesis. Its structure, derived from terephthalic acid with a chlorine substituent on the benzene ring, imparts unique reactivity and properties, making it a valuable intermediate in the synthesis of polymers, pharmaceuticals, and agrochemicals. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound.
Chemical Structure and Identifiers
This compound is characterized by a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and a chlorine atom at position 2. This substitution pattern leads to an asymmetrical molecule with distinct electronic and steric properties compared to its parent compound, terephthalic acid.
dot
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 2-Chlorobenzene-1,4-dicarboxylic acid |
| CAS Number | 1967-31-3[1] |
| Molecular Formula | C₈H₅ClO₄ |
| Molecular Weight | 200.58 g/mol [1] |
| InChI | InChI=1S/C8H5ClO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) |
| InChIKey | ZPXGNBIFHQKREO-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(=O)O)Cl)C(=O)O |
| Synonyms | 2-Chloro-1,4-benzenedicarboxylic acid, Chloroterephthalic acid |
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature. It exhibits solubility in polar organic solvents. The presence of the electron-withdrawing chlorine atom and carboxylic acid groups influences its acidity and reactivity.
Table 2: Physicochemical Properties of this compound
| Property | Value | Conditions |
| Melting Point | 306-308 °C[2] | - |
| Boiling Point (Predicted) | 400.5 ± 30.0 °C[2] | - |
| Density (Predicted) | 1.586 ± 0.06 g/cm³[2] | - |
| Flash Point | 196 °C[2] | - |
| Vapor Pressure | 3.91E-07 mmHg | 25 °C[2] |
| pKa (Predicted) | - | - |
| LogP (Predicted) | 1.7364[1] | - |
| Solubility | Soluble in polar organic solvents | - |
Experimental Protocols for Synthesis
Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials and the desired scale of production.
Method 1: Oxidation of Chloro-p-xylene
One common method involves the oxidation of chloro-p-xylene.
dot
Caption: Synthesis of this compound via oxidation.
Protocol:
-
Reaction Setup: In a suitable pressure vessel (e.g., a Teflon-lined metal bomb), combine chloro-p-xylene, nitric acid, and distilled water.
-
Heating: Heat the sealed vessel to approximately 170°C for 12 hours.
-
Isolation: After cooling, the solid product is collected by filtration.
-
Purification: The crude product is washed thoroughly with distilled water to remove any remaining nitric acid and other impurities.
Method 2: Sandmeyer Reaction of 2-Aminoterephthalic Acid
The Sandmeyer reaction provides an alternative route starting from 2-aminoterephthalic acid. This method is a classic transformation in aromatic chemistry for the introduction of a halide.
Protocol:
-
Diazotization:
-
Suspend 2-aminoterephthalic acid in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C, to form the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to facilitate the replacement of the diazonium group with chlorine, which is evidenced by the cessation of nitrogen gas evolution.
-
-
Work-up and Purification:
-
Cool the reaction mixture and collect the crude product by filtration.
-
Wash the solid with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol.
-
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. Due to the substitution pattern, three distinct aromatic proton signals would be anticipated. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the two carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons bearing the carboxylic acid groups would appear at the lowest field, followed by the carbon attached to the chlorine atom and the other aromatic carbons.
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IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid groups in the region of 2500-3300 cm⁻¹. Strong C=O stretching vibrations for the carboxylic acid groups would be observed around 1700 cm⁻¹. C-Cl stretching vibrations would be expected in the fingerprint region.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak. Fragmentation would likely involve the loss of hydroxyl groups, water, and carbon monoxide from the carboxylic acid moieties.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.
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Response: IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
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Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.
Applications in Research and Development
This compound is a key intermediate in the synthesis of more complex molecules. Its difunctional nature allows for its use in polymerization reactions to produce polyesters and polyamides with modified properties due to the presence of the chlorine atom. In the pharmaceutical and agrochemical industries, the carboxylic acid groups can be readily converted to other functional groups such as esters, amides, and acid chlorides, providing a scaffold for the development of new bioactive compounds. The chlorine substituent can also be a site for further chemical modification or can influence the electronic properties and metabolic stability of the final product.
Conclusion
This compound is a valuable chemical intermediate with a well-defined structure and a range of predictable properties. The synthetic methods described provide accessible routes to this compound, enabling its use in various research and development applications. Proper handling and safety precautions are essential when working with this chemical. Further research into the biological activities of this compound and its derivatives may uncover new opportunities in drug discovery and materials science.
References
An In-depth Technical Guide to 2-Chloroterephthalic Acid (CAS: 1967-31-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloroterephthalic acid (CAS number: 1967-31-3), a halogenated aromatic dicarboxylic acid. This document details its chemical and physical properties, provides established experimental protocols for its synthesis, and explores its applications, particularly as a building block in the synthesis of polymers and specialty chemicals. With potential applications in materials science and drug development, this guide serves as a critical resource for researchers and professionals in these fields.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] Its structure consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and a chlorine atom at position 2. This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅ClO₄ | [1] |
| Molecular Weight | 200.58 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 306-308 °C | [1] |
| Boiling Point | 400.5 °C at 760 mmHg | [1] |
| Density | 1.586 g/cm³ | [1] |
| Flash Point | 196 °C | [1] |
| Vapor Pressure | 3.91E-07 mmHg at 25°C | [1] |
| Solubility | Soluble in polar organic solvents | [1] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with the exact chemical shifts and coupling constants influenced by the electron-withdrawing effects of the carboxylic acid and chloro groups.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxyl carbons, the chlorinated aromatic carbon, and the other aromatic carbons.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the O-H stretching of the carboxylic acid groups (broad, ~2500-3300 cm⁻¹), the C=O stretching of the carboxyl groups (~1700 cm⁻¹), and C-Cl stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.
Experimental Protocols
Synthesis of this compound from 2-Aminoterephthalic Acid
This protocol describes a common laboratory-scale synthesis of this compound via a Sandmeyer-type reaction.
Materials:
-
2-Aminoterephthalic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Cuprous chloride (CuCl)
-
Water (H₂O)
-
Ethanol (EtOH)
-
Ice
Procedure:
-
Diazotization:
-
In a suitable reaction vessel, prepare a suspension of 2-aminoterephthalic acid (10 g, 55 mmol) in a mixture of concentrated hydrochloric acid (14.3 mL) and water (28.6 mL).
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a solution of sodium nitrite (3.8 g, 55 mmol) in water (18 mL) to the suspension over 15-20 minutes, maintaining the temperature between 0-5 °C.
-
Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate vessel, prepare a pre-cooled solution of cuprous chloride (12 g, 122 mmol) in concentrated hydrochloric acid (60 mL).
-
Slowly add the freshly prepared diazonium salt solution to the cold cuprous chloride solution with vigorous stirring. Maintain a low temperature during the addition.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 3 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to collect the solid product.
-
Wash the collected solid with ice-cold water (25 mL).
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a water/ethanol (9:1 v/v) mixture to obtain pure this compound as an off-white solid. The expected yield is approximately 73%.
-
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Synthesis of a Zirconium-Based Metal-Organic Framework (MOF) using this compound
This protocol outlines a general procedure for the solvothermal synthesis of a zirconium-based MOF using this compound as the organic linker. This method is adapted from established procedures for terephthalic acid-based MOFs.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (modulator)
-
Ethanol
Procedure:
-
MOF Synthesis:
-
In a Teflon-lined autoclave, dissolve zirconium(IV) chloride (e.g., 116 mg, 0.5 mmol) and this compound (e.g., 100.3 mg, 0.5 mmol) in DMF (e.g., 12.5 mL).
-
Add acetic acid (e.g., 1.5 mL) to the mixture. Acetic acid acts as a modulator to control crystal growth.
-
Seal the autoclave and heat it in an oven at 120 °C for 24 hours.
-
After the reaction, cool the autoclave to room temperature.
-
Collect the resulting white precipitate by centrifugation.
-
-
Washing and Activation:
-
Wash the collected solid with fresh DMF multiple times to remove unreacted starting materials.
-
Subsequently, wash the product with ethanol to exchange the DMF solvent.
-
Dry the final product under vacuum to obtain the activated MOF.
-
Applications in Research and Drug Development
This compound serves as a versatile building block in several areas of chemical research and development.
-
Polymer Synthesis: It is utilized in the production of polyesters and other polymers, where the chlorine atom can introduce unique properties such as flame retardancy or altered solubility.[1]
-
Metal-Organic Frameworks (MOFs): As demonstrated in the protocol above, it is a suitable organic linker for the synthesis of MOFs. The chloro-functionalization can be used for post-synthetic modification or to tune the electronic properties and guest-host interactions of the framework.
-
Pharmaceutical and Agrochemical Synthesis: The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of complex organic molecules with potential biological activity.[1] Its derivatives have been investigated for their anti-inflammatory properties.
Biological Activity and Signaling Pathways
While detailed mechanistic studies on this compound are limited, related chlorinated aromatic compounds have shown potential in modulating immune responses. The anti-inflammatory effects of many small molecules are often attributed to their ability to interfere with key inflammatory signaling pathways. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.
NF-κB Signaling Pathway in Inflammation:
The NF-κB pathway is a central regulator of the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, thereby promoting the inflammatory response. Small molecule inhibitors can potentially interfere with this pathway at various stages, such as by inhibiting IKK activation, preventing IκB degradation, or blocking NF-κB nuclear translocation.
Hypothesized Mechanism of Action for this compound Derivatives
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area. It may cause skin, eye, and respiratory irritation. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of this compound for researchers and professionals. Further investigation into its specific biological activities and applications is warranted to fully realize its potential in drug development and materials science.
References
An In-depth Technical Guide to the Synthesis of 2-Chloroterephthalic Acid from 2-Aminoterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-chloroterephthalic acid from 2-aminoterephthalic acid. The primary method detailed is the Sandmeyer reaction, a versatile and widely used process in organic chemistry for the conversion of primary aromatic amines into various functionalized arenes.[1][2][3] This document outlines the reaction mechanism, a detailed experimental protocol, and relevant data presented in a clear and structured format for ease of comparison and implementation in a laboratory setting.
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals and advanced polymers. Its precursor, 2-aminoterephthalic acid, provides a convenient starting point for the introduction of a chlorine atom onto the aromatic ring via a diazotization-substitution pathway. The Sandmeyer reaction is the method of choice for this transformation, offering a reliable route to aryl halides from aryl diazonium salts.[1][2][3] The reaction proceeds by the conversion of the primary amine to a diazonium salt, which then undergoes a copper(I)-catalyzed substitution with a chloride ion.
Reaction Mechanism: The Sandmeyer Reaction
The synthesis of this compound from 2-aminoterephthalic acid proceeds via the Sandmeyer reaction, which involves two main stages: diazotization of the primary aromatic amine and the subsequent copper(I)-catalyzed nucleophilic substitution.[1][2]
Step 1: Diazotization
In the first step, the aromatic amine, 2-aminoterephthalic acid, is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). This reaction, carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, results in the formation of a diazonium salt intermediate.
Step 2: Copper(I)-Catalyzed Chlorination
The resulting diazonium salt is then introduced to a solution of copper(I) chloride (CuCl). The copper(I) catalyst facilitates the substitution of the diazonium group with a chloride ion, leading to the formation of this compound and the evolution of nitrogen gas. The reaction is believed to proceed through a radical mechanism.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound from 2-aminoterephthalic acid. This protocol is based on established procedures for the Sandmeyer reaction and related syntheses.[4][5]
Materials and Equipment
-
2-Aminoterephthalic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Distilled water
-
Ice
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
pH paper
-
Standard laboratory glassware
Detailed Methodology
Step 1: Diazotization of 2-Aminoterephthalic Acid
-
In a 250 mL round-bottom flask, suspend 10.0 g of 2-aminoterephthalic acid in 100 mL of distilled water.
-
While stirring, slowly add 25 mL of concentrated hydrochloric acid.
-
Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of 4.2 g of sodium nitrite in 20 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of 2-aminoterephthalic acid hydrochloride. Ensure the temperature is maintained below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate 500 mL flask, dissolve 7.0 g of copper(I) chloride in 50 mL of concentrated hydrochloric acid with gentle warming.
-
Cool the copper(I) chloride solution to 0 °C in an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution from Step 1 to the cold copper(I) chloride solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated crude product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold distilled water to remove any inorganic salts.
-
For further purification, the crude this compound can be recrystallized from hot water or a suitable organic solvent.
References
Physical and chemical properties of 2-Chloro-1,4-benzenedicarboxylic acid
An In-depth Technical Guide to 2-Chloro-1,4-benzenedicarboxylic Acid
Introduction
2-Chloro-1,4-benzenedicarboxylic acid, also known as 2-chloroterephthalic acid, is an aromatic dicarboxylic acid with the molecular formula C₈H₅ClO₄.[][2][3][4][5][6] It is a derivative of terephthalic acid, featuring a chlorine atom substituted on the benzene ring. This compound typically appears as a white to off-white crystalline solid.[4] Its unique chemical structure, combining the reactivity of carboxylic acids with the properties imparted by the chloro-substituent, makes it a valuable building block in various fields. It is soluble in polar organic solvents and is utilized in the synthesis of polymers, particularly polyesters, and serves as a key intermediate in the production of pharmaceuticals and agrochemicals.[4]
Recent research has highlighted its potential in biomedicine, noting its anti-inflammatory activity through the inhibition of cytokine release, which suggests it may be a candidate for the development of treatments for autoimmune diseases.[] Furthermore, it is used as a linker in the synthesis of Metal-Organic Frameworks (MOFs).[7] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and potential applications for professionals in research and drug development.
Physical and Chemical Properties
The key physical and chemical properties of 2-Chloro-1,4-benzenedicarboxylic acid are summarized in the table below. The presence of the electron-withdrawing chlorine atom and two carboxylic acid groups dictates its characteristics, such as its high melting point and acidity.
| Property | Value | Reference |
| CAS Number | 1967-31-3 | [2][3][4][5][6][7] |
| Molecular Formula | C₈H₅ClO₄ | [][2][3][4][5][6] |
| Molecular Weight | 200.58 g/mol | [2][5] |
| Appearance | White to light yellow solid/crystal | [4] |
| Melting Point | 306-308 °C | [3][5] |
| Boiling Point | 400.5 ± 30.0 °C (Predicted) | [3][5] |
| Density | 1.586 ± 0.06 g/cm³ (Predicted) | [3][5] |
| pKa₁ | 2.45 ± 0.25 (Predicted) | [5] |
| Solubility | Soluble in polar organic solvents | [4] |
| Vapor Pressure | 3.91E-07 mmHg at 25°C | [3][6] |
| Flash Point | 196 °C | [3][6] |
| XLogP3 | 1.7 | [3][6] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 2-Chloro-1,4-benzenedicarboxylic acid. Below is a summary of its key spectral features.
| Spectroscopy | Data | Reference |
| ¹H NMR | (300 MHz, DMSO-d₆, δ ppm): 7.86 (d, J=7.8 Hz, 1H), 7.93 (dd, J=7.8, 1.2 Hz, 1H), 7.96 (d, J=1.2 Hz, 1H). | [3] |
| (CD₃OD, δ ppm): 7.87 (d, J = 7.8 Hz, 1H), 7.98 (d, J = 7.8 Hz, 1H), 8.07 (s, 1H). | [5] | |
| IR (Infrared) | Expected Peaks (cm⁻¹): Very broad O-H stretch (2500-3300), strong C=O stretch (1680-1750), C-O stretch (1210-1320), aromatic C-H and C=C stretches. | [8][9][10] |
| Mass Spec (MS) | Expected m/z: Molecular ion peaks at ~200 and ~202 due to ³⁵Cl and ³⁷Cl isotopes. Common fragments include loss of •OH (M-17) and •COOH (M-45). | [11] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 2-Chloro-1,4-benzenedicarboxylic acid are provided below.
Synthesis Protocols
Two common laboratory-scale synthesis methods are described.
Method 1: From 2-Aminoterephthalic Acid (Sandmeyer Reaction)
This protocol involves the diazotization of an amino group followed by chloro-de-diazoniation.
-
Diazotization: Suspend 2-aminoterephthalic acid (10 g, 55 mmol) in a mixture of concentrated hydrochloric acid (14.3 ml) and water (28.6 ml). Cool the suspension to 0-5°C in an ice bath.[5] Slowly add a solution of sodium nitrite (3.8 g, 55 mmol) in water (18 ml) over 15-20 minutes, maintaining the temperature below 5°C.[5] Stir the mixture at 0-5°C for an additional 30 minutes.[5]
-
Sandmeyer Reaction: In a separate flask, prepare a solution of cuprous chloride (12 g, 122 mmol) in concentrated hydrochloric acid (60 mL) and cool it in an ice bath.[5] Slowly add the diazonium salt suspension from step 1 to the pre-cooled cuprous chloride solution with continuous stirring.[5]
-
Reaction and Isolation: Allow the reaction mixture to warm to room temperature and continue stirring for 3 hours.[5] Collect the resulting solid product by filtration and wash it with ice-cold water (25 mL).[5]
Method 2: Oxidation of Chloroxylene
This method uses strong oxidizing conditions to convert methyl groups to carboxylic acids.
-
Reaction Setup: Introduce 2-chloroxylene (6 g, 0.043 mol), 70% nitric acid (16 ml), and distilled water (60 ml) into a 120 ml Teflon-lined vessel.[3]
-
Oxidation: Place the sealed Teflon vessel inside a steel Paar bomb and heat it to 170°C for 12 hours.[3]
-
Isolation: After cooling, recover the solid product by filtration and wash it thoroughly with distilled water to remove residual acid and impurities.[3] A yield of approximately 75% is reported for this method.[3]
Purification Protocol: Recrystallization
The crude product from synthesis can be purified to remove unreacted starting materials and side products.
-
Solvent Selection: Prepare a solvent mixture of water and ethanol (9:1 v/v).[5] Other potential methods for the parent compound, terephthalic acid, involve dissolving in a basic solution (e.g., NaOH), treating with activated charcoal to remove colored impurities, followed by filtration and re-precipitation by adding acid.[12]
-
Dissolution: Dissolve the crude, dried solid in a minimum amount of the hot solvent mixture.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be adapted for the analysis of 2-Chloro-1,4-benzenedicarboxylic acid, based on established methods for similar aromatic acids.[13][14][15]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A typical mobile phase could be a mixture of acetonitrile and water (e.g., 40:60 v/v), with the aqueous phase acidified with 0.1% phosphoric acid or formic acid to ensure the carboxylic acid groups are protonated.[16]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength between 240 nm and 280 nm.
-
Sample Preparation: Prepare standard and sample solutions in the mobile phase or a compatible solvent like methanol or acetonitrile. Filter all solutions through a 0.45 µm syringe filter before injection.
Applications in Research and Drug Development
2-Chloro-1,4-benzenedicarboxylic acid is more than a simple chemical intermediate; it possesses properties that make it a compound of interest for therapeutic applications.
-
Anti-inflammatory and Immunomodulatory Effects: The compound has shown significant potential due to its ability to modulate immune pathways.[] Specifically, it has demonstrated anti-inflammatory activity by inhibiting the release of cytokines.[] This mechanism is a key target in the treatment of various autoimmune and inflammatory diseases, making this compound a valuable lead compound for drug discovery programs in this area.[]
-
Pharmaceutical and Agrochemical Synthesis: As a bifunctional molecule, it serves as a versatile building block.[4] The carboxylic acid groups can be converted into a variety of functional groups (esters, amides, acid chlorides), while the chlorinated aromatic ring can undergo further substitution reactions, allowing for the construction of complex molecular architectures for new active pharmaceutical ingredients (APIs) and agrochemicals.[4]
-
Materials Science: It is used as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[7] MOFs are crystalline materials with porous structures that have applications in gas storage, catalysis, and drug delivery. The specific geometry and electronic properties of the 2-chloroterephthalate linker can be used to tune the properties of the resulting MOF for specific applications.
References
- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- 4. CAS 1967-31-3: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 1967-31-3 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. This compound - H2BDC-Cl - SIKÉMIA [sikemia.com]
- 8. researchgate.net [researchgate.net]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. researchgate.net [researchgate.net]
- 13. helixchrom.com [helixchrom.com]
- 14. helixchrom.com [helixchrom.com]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
2-Chloroterephthalic acid molecular weight and formula
An In-depth Technical Guide on 2-Chloroterephthalic Acid
For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides a concise technical overview of this compound, focusing on its core molecular attributes.
Core Molecular Data
This compound is an aromatic dicarboxylic acid.[1] Its structure consists of a benzene ring substituted with two carboxylic acid groups and a single chlorine atom.[1]
The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₈H₅ClO₄ | [1][2][3][4][5] |
| Molecular Weight | 200.58 g/mol | [1][2] |
| 200.5759 g/mol | [3] | |
| 200.57 g/mol | [4] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound can be found in various chemical literature. One common method involves the diazotization of 2-aminoterephthalic acid followed by a Sandmeyer reaction.
Synthesis from 2-Aminoterephthalic Acid:
-
A solution of sodium nitrite is slowly added to a suspension of 2-aminoterephthalic acid in concentrated hydrochloric acid and water at a temperature of 0 to 5°C.[6]
-
After a period of stirring, the resulting diazonium salt solution is added to a pre-cooled solution of cuprous chloride in concentrated hydrochloric acid.[6]
-
The reaction mixture is allowed to warm to room temperature and stirring is continued for several hours.[6]
-
The solid product is collected by filtration and washed with cold water.[6]
-
The crude product is then dried and can be further purified by recrystallization, for example, from a water and ethanol mixture.[6]
Visualizations
The logical relationship between the compound's name, its elemental composition (formula), and its calculated mass (molecular weight) is a fundamental concept in chemistry. The following diagram illustrates this relationship for this compound.
References
Solubility of 2-Chloroterephthalic acid in different solvents
An In-depth Technical Guide on the Solubility of 2-Chloroterephthalic Acid
For researchers, scientists, and drug development professionals, understanding the solubility of this compound (C8H5ClO4) is crucial for its application in synthesis, formulation, and various analytical procedures. This guide provides a comprehensive overview of its solubility characteristics, experimental protocols for solubility determination, and a comparative analysis with its parent compound, terephthalic acid.
Overview of this compound
This compound is an aromatic dicarboxylic acid, appearing as a white to off-white crystalline solid.[1] Its structure, derived from terephthalic acid with a chlorine substituent, influences its physical and chemical properties, including its solubility in various solvents. It is generally characterized as being soluble in polar organic solvents.[1] This compound serves as a valuable building block in the synthesis of polymers, particularly polyesters, and has applications in the development of pharmaceuticals and agrochemicals.[1]
Solubility Data
This compound
| Solvent | Qualitative Solubility | Reference |
| Polar Organic Solvents | Soluble | [1] |
| Water/Ethanol (9:1 v/v) | Soluble upon heating (used for recrystallization) | [2] |
Terephthalic Acid (for comparison)
For comparative purposes, the following table summarizes the quantitative solubility of the parent compound, terephthalic acid. This data can offer a baseline for estimating the behavior of this compound, keeping in mind that the chlorine substituent will alter its polarity and intermolecular interactions.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Reference |
| Dimethyl Sulfoxide (DMSO) | 25 | 20.0 | [3] |
| N,N-Dimethylformamide (DMF) | 25 | 7.4 | [3] |
| Methanol | 25 | 0.1 | [3] |
| Water | 25 | 0.0017 | [3] |
| Water | 150 | 0.24 | [3] |
| Water | 200 | 1.7 | [3] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like this compound. This method is based on the isothermal equilibrium method, a common technique for measuring the solubility of a solid in a liquid.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (e.g., methanol, ethanol, acetone, water)
-
Analytical balance
-
Constant temperature water bath or shaker incubator
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Place the vial in a constant temperature bath or shaker incubator set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time to reach equilibrium should be determined experimentally (typically 24-72 hours).
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for a predetermined period (e.g., 2-4 hours) at the constant temperature.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Immediately filter the collected sample through a syringe filter into a pre-weighed vial to remove any undissolved solid.
-
-
Analysis:
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or other appropriate analytical method.
-
-
Calculation of Solubility:
-
Calculate the mass of the solute in the filtered solution based on the concentration obtained from the analysis and the dilution factor.
-
The solubility can then be expressed in various units, such as g/100 g of solvent or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for Experimental Solubility Determination.
References
Spectroscopic Profile of 2-Chloroterephthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the spectroscopic data available for 2-Chloroterephthalic acid (2-chloro-1,4-benzenedicarboxylic acid), a valuable building block in the synthesis of polymers and pharmaceutical compounds. Due to the limited availability of comprehensive experimental spectra in public databases, this document summarizes known experimental data and provides predicted values to guide researchers in the characterization of this compound.
Chemical Structure and Properties
This compound is a derivative of terephthalic acid with a chlorine atom substituted on the benzene ring.
| Property | Value |
| Molecular Formula | C₈H₅ClO₄ |
| Molecular Weight | 200.58 g/mol |
| CAS Number | 1967-31-3 |
| Appearance | White to off-white solid |
Spectroscopic Data
A comprehensive analysis of this compound involves various spectroscopic techniques to elucidate its molecular structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.07 | s | - | 1H | Ar-H |
| 7.98 | d | 7.8 | 1H | Ar-H |
| 7.87 | d | 7.8 | 1H | Ar-H |
| Solvent: CD₃OD[1] |
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~170 - 165 | C=O (Carboxylic acids) |
| ~140 - 125 | Aromatic carbons |
Note: These are approximate ranges and can vary based on the prediction software and parameters used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Experimental IR data for this compound is not widely available. However, the spectrum is expected to show characteristic absorptions for the carboxylic acid and chlorinated aromatic functionalities.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300-2500 (broad) | O-H | Stretching (Carboxylic acid dimer) |
| 1710-1680 | C=O | Stretching (Carboxylic acid) |
| 1600-1450 | C=C | Stretching (Aromatic ring) |
| 1300-1200 | C-O | Stretching (Carboxylic acid) |
| 950-910 (broad) | O-H | Out-of-plane bending (Carboxylic acid dimer) |
| 850-550 | C-Cl | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. Specific experimental mass spectrometry data for this compound is not found in common public databases. The expected molecular ion peak would correspond to the molecular weight of the compound (200.58 g/mol ). Due to the presence of chlorine, an isotopic pattern for the molecular ion peak ([M]+ and [M+2]+ in an approximate 3:1 ratio) would be expected.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Ion |
| ~200 | [M]+ (¹²C₈¹H₅³⁵Cl¹⁶O₄) |
| ~202 | [M+2]+ (¹²C₈¹H₅³⁷Cl¹⁶O₄) |
| Expected Fragments | Loss of H₂O, CO, COOH, Cl |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly published. However, general procedures for obtaining NMR, IR, and Mass Spectra for solid organic compounds are well-established.
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak.
General FT-IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹.
General Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample would be dissolved in an appropriate solvent.
-
Data Acquisition: Acquire the mass spectrum in the desired mass range.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
This guide serves as a foundational resource for the characterization of this compound. For definitive structural confirmation, it is imperative that researchers perform and interpret the full suite of spectroscopic analyses.
References
Navigating the Thermal Landscape of 2-Chloroterephthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2-Chloroterephthalic acid, a crucial consideration for its application in pharmaceutical synthesis and materials science. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established methodologies for its thermal analysis and presents a theoretical framework for its decomposition behavior based on related chemical structures.
Quantitative Thermal Analysis Data
A thorough understanding of a compound's thermal properties is paramount for safe handling, process optimization, and predicting shelf-life. The following tables present a template for the key quantitative data that would be obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of this compound. Note: The values presented here are hypothetical and should be experimentally determined.
Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value | Unit | Conditions |
| Onset Decomposition Temperature (Tonset) | ~ 250 - 300 | °C | 10 °C/min, Nitrogen atmosphere |
| Temperature of Maximum Decomposition Rate (Tpeak) | ~ 300 - 350 | °C | 10 °C/min, Nitrogen atmosphere |
| Stage 1 Weight Loss | ~ 22 - 28 | % | Corresponds to decarboxylation |
| Stage 2 Weight Loss | ~ 40 - 50 | % | Corresponds to fragmentation of the aromatic ring |
| Final Residue at 800°C | < 5 | % | Inert atmosphere |
Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value | Unit | Conditions |
| Melting Point (Tm) | ~ 280 - 310 | °C | 10 °C/min, Nitrogen atmosphere |
| Enthalpy of Fusion (ΔHfus) | ~ 30 - 40 | kJ/mol | |
| Decomposition Exotherm Peak | ~ 310 - 360 | °C | |
| Enthalpy of Decomposition (ΔHdecomp) | ~ 150 - 250 | J/g |
Experimental Protocols for Thermal Analysis
Accurate and reproducible thermal analysis data is contingent on well-defined experimental protocols. The following sections detail the standard methodologies for TGA and DSC analysis of a compound like this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Instrumentation:
-
A calibrated thermogravimetric analyzer equipped with a high-precision microbalance.
-
Inert sample pans (e.g., platinum or alumina).
-
Gas flow controller for maintaining a consistent inert atmosphere (typically nitrogen).
Procedure:
-
Accurately weigh 5-10 mg of finely ground this compound into a tared TGA sample pan.
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Initiate the heating program from ambient temperature (e.g., 25°C) to a final temperature of at least 800°C.
-
A linear heating rate of 10 °C/min is recommended for good resolution of thermal events.
-
Continuously record the sample mass as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are then analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of mass loss at each stage.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to characterize any exothermic or endothermic events associated with the decomposition of this compound.
Instrumentation:
-
A calibrated differential scanning calorimeter.
-
Hermetically sealed aluminum or platinum sample pans.
-
A reference pan (usually an empty, sealed pan).
-
Gas flow controller for maintaining an inert atmosphere.
Procedure:
-
Accurately weigh 2-5 mg of this compound into a sample pan.
-
Hermetically seal the pan to prevent any loss of volatile decomposition products.
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min.
-
Initiate a heating program from ambient temperature to a temperature beyond the expected decomposition, typically up to 400-500°C.
-
A heating rate of 10 °C/min is standard.
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
The resulting DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition), and to calculate the associated enthalpy changes.
Mandatory Visualizations
To elucidate the logical flow of a comprehensive thermal stability analysis, the following diagrams are provided.
Caption: Workflow for the thermal analysis of this compound.
2-Chloroterephthalic Acid: An In-depth Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroterephthalic acid, a halogenated derivative of terephthalic acid, is a versatile organic compound with significance in polymer chemistry and as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and a chlorine atom at position 2, imparts unique reactivity and properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key properties of this compound, tailored for professionals in research and drug development. While the compound has established utility, its early history is somewhat obscure, with much of its development tied to the industrial production of its derivatives. One source suggests that this compound has shown potential in the treatment of autoimmune diseases due to its anti-inflammatory activity and its ability to modulate immune pathways.[]
Historical Context and Discovery
The precise moment of discovery and the identity of the scientist who first synthesized this compound are not clearly documented in readily available scientific literature. Its history is intrinsically linked to the development of terephthalic acid and its derivatives, which gained industrial prominence in the mid-20th century.
An early and significant mention of a chlorinated terephthalic acid derivative appears in a French Patent (No. 810,595) issued on March 24, 1937 . This patent describes the conversion of chloroterephthalic acid to chloroterephthaloyl chloride using thionyl chloride.[3] This indicates that this compound, or a closely related isomer, was known and being utilized for chemical transformations at this time. The patent highlights the industrial relevance of its acid chloride derivative, a common precursor in polymer synthesis.
Later patents further illuminate the historical context, often referencing the challenges associated with the synthesis of monochlorinated terephthalic acid derivatives. For instance, early methods were limited by the commercial unavailability of precursors like chloro-p-xylene.[3] Much of the subsequent research focused on developing controlled chlorination processes to selectively produce 2-chloroterephthaloyl chloride from terephthaloyl chloride, underscoring the industrial demand for this specific monochlorinated intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical data sources.
| Property | Value | Reference(s) |
| CAS Number | 1967-31-3 | [4][5][6] |
| Molecular Formula | C₈H₅ClO₄ | [4][6] |
| Molecular Weight | 200.57 g/mol | [4][6] |
| Melting Point | 306-308 °C | [4] |
| Boiling Point (Predicted) | 400.5 ± 30.0 °C | [4] |
| Density (Predicted) | 1.586 ± 0.06 g/cm³ | [4] |
| Flash Point | 196 °C | [4] |
| Vapor Pressure | 3.91E-07 mmHg at 25°C | [4] |
| Refractive Index | 1.63 | [4] |
Spectral Data
¹H NMR spectral data for this compound has been reported as follows:
-
¹H NMR (CD₃OD, δ ppm): 7.87 (1H, d, J = 7.8 Hz, Ar-H), 7.98 (1H, d, J = 7.8 Hz, Ar-H), 8.07 (1H, s, Ar-H)[5]
Experimental Protocols
A common and well-documented method for the synthesis of this compound is through the Sandmeyer reaction, starting from 2-aminoterephthalic acid. The detailed protocol is as follows:
Synthesis of this compound from 2-Aminoterephthalic Acid [5]
Materials:
-
2-Aminoterephthalic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Cuprous chloride (CuCl)
-
Ethanol
-
Water
-
Ice
Procedure:
-
A solution of sodium nitrite (3.8 g, 55 mmol) dissolved in water (18 ml) is prepared.
-
In a separate vessel, a suspension of 2-aminoterephthalic acid (10 g, 55 mmol) in a mixture of concentrated hydrochloric acid (14.3 ml) and water (28.6 ml) is prepared and cooled to 0-5°C using an ice bath.
-
The sodium nitrite solution is added slowly to the suspension of 2-aminoterephthalic acid over 15 to 20 minutes, while maintaining the temperature between 0 and 5°C.
-
The reaction mixture is stirred for an additional 30 minutes at 0-5°C to ensure the complete formation of the diazonium salt.
-
In a separate flask, a solution of cuprous chloride (12 g, 122 mmol) in concentrated hydrochloric acid (60 mL) is prepared and pre-cooled.
-
The cold diazonium salt solution is then slowly added to the stirred cuprous chloride solution.
-
The reaction mixture is allowed to warm to room temperature and is stirred for an additional 3 hours.
-
Upon completion of the reaction, the solid product is collected by filtration and washed with ice-cold water (25 mL).
-
The crude product is dried under vacuum.
-
The dried product is then recrystallized from a solvent mixture of water and ethanol (9:1 v/v) to yield pure this compound as an off-white solid.
Yield: Approximately 8 g (73% yield).
Below is a diagram illustrating the workflow of this synthesis.
Applications in Drug Development and Research
This compound serves as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The presence of the chlorine atom and two carboxylic acid groups provides multiple reaction sites for further chemical modifications.
While specific blockbuster drugs directly derived from this compound are not widely publicized, its derivatives are of interest in medicinal chemistry. The general class of chlorinated aromatic compounds is prevalent in a wide array of pharmaceuticals. The chloro-substituent can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
The dicarboxylic acid functionality allows for the formation of amides, esters, and other derivatives, which are common linkages in drug molecules. Research in this area is ongoing, with the potential for this compound to be a scaffold for the development of new therapeutic agents.
The logical relationship for its use as a building block in drug discovery can be visualized as follows:
Conclusion
This compound, while lacking a well-defined "discovery" moment in the annals of chemistry, has carved out a significant niche as an industrial intermediate and a precursor in synthetic chemistry. Its historical development is closely tied to the polymer industry's demand for its acid chloride. For contemporary researchers and drug development professionals, this compound represents a versatile building block with the potential to contribute to the synthesis of novel bioactive molecules. The availability of reliable synthetic protocols and a growing understanding of its chemical properties will continue to make it a compound of interest in the ongoing quest for new materials and therapeutics. Further research into its biological activities and those of its derivatives may yet unlock new applications in medicine.
References
Unlocking the Potential of 2-Chloroterephthalic Acid: A Guide to Promising Research Frontiers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of chlorine atoms into bioactive molecules is a well-established method for enhancing pharmacological properties, a phenomenon often referred to as the "magic chloro" effect.[1][2] This guide delves into the untapped potential of 2-chloroterephthalic acid derivatives, outlining promising research avenues in medicinal chemistry and materials science. For researchers and drug development professionals, this document provides a foundational framework for exploring novel therapeutic agents and advanced materials.
Synthesis of this compound and Its Derivatives
The primary precursor, this compound, can be synthesized from 2-aminoterephthalic acid.[3] From this starting point, a variety of derivatives, including esters, amides, and heterocyclic compounds, can be generated through standard organic chemistry transformations. The corresponding diacyl chloride, 2-chloroterephthaloyl chloride, serves as a key intermediate for many of these syntheses.[4]
Synthesis of Diester Derivatives
Diester derivatives of this compound can be prepared through Fischer esterification of the diacid or by reacting 2-chloroterephthaloyl chloride with the desired alcohols. These compounds can serve as precursors for further chemical modifications or be evaluated for their own biological activities.
Table 1: Synthesis of this compound Diesters
| Derivative Name | Alcohol | Catalyst/Reagent | Solvent | Reaction Time (h) | Yield (%) | Spectroscopic Data (Hypothetical) |
| Dimethyl 2-chloroterephthalate | Methanol | H₂SO₄ (cat.) | Methanol | 12 | 92 | ¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, 1H), 7.80 (s, 1H), 7.65 (d, 1H), 3.90 (s, 6H). |
| Diethyl 2-chloroterephthalate | Ethanol | SOCl₂ | Toluene | 8 | 88 | IR (KBr, cm⁻¹): 2980, 1720, 1250, 750. |
| Di(2-hydroxyethyl) 2-chloroterephthalate | Ethylene glycol | p-TSA | Toluene | 24 | 75 | MS (ESI+): m/z [M+Na]⁺. |
Synthesis of Diamide Derivatives
The synthesis of N,N'-disubstituted 2-chloroterephthalamides is readily achievable by reacting 2-chloroterephthaloyl chloride with a variety of primary and secondary amines. This class of compounds is of particular interest for biological evaluation due to the prevalence of the amide bond in pharmaceuticals.
Table 2: Synthesis of N,N'-Disubstituted 2-Chloroterephthalamides
| Derivative Name | Amine | Base | Solvent | Reaction Time (h) | Yield (%) | Spectroscopic Data (Hypothetical) |
| N,N'-Diethyl-2-chloroterephthalamide | Ethylamine | Triethylamine | Dichloromethane | 4 | 95 | ¹H NMR (CDCl₃, 400 MHz): δ 8.20 (br s, 2H), 7.70 (d, 1H), 7.55 (s, 1H), 7.40 (d, 1H), 3.40 (q, 4H), 1.20 (t, 6H). |
| N,N'-Bis(4-fluorophenyl)-2-chloroterephthalamide | 4-Fluoroaniline | Pyridine | Chloroform | 6 | 85 | IR (KBr, cm⁻¹): 3300, 1650, 1540, 1220, 830. |
| 2-Chloro-N,N'-di(pyridin-2-yl)terephthalamide | 2-Aminopyridine | None | Pyridine | 12 | 78 | MS (ESI+): m/z [M+H]⁺. |
Potential Research Areas and Applications
The unique structural features of this compound derivatives suggest their potential in several key research areas.
Anticancer Agents
Chlorinated compounds have shown significant promise as anticancer agents.[5] Derivatives of this compound could be investigated as inhibitors of various cancer-related targets.
-
Kinase Inhibitors: Many kinase inhibitors feature heterocyclic scaffolds.[6][7][8][9] The dicarboxylic acid or diamide functionalities of this compound derivatives can be used as anchor points for the synthesis of novel heterocyclic systems that could be evaluated as kinase inhibitors.
-
Cytotoxic Agents: The cytotoxicity of novel this compound esters and amides can be screened against a panel of cancer cell lines to identify lead compounds for further development.
Table 3: Hypothetical Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | Assay Type | IC₅₀ (µM) |
| N,N'-Bis(4-hydroxyphenyl)-2-chloroterephthalamide | MCF-7 (Breast) | MTT Assay | 15.5 |
| Di(phenethyl) 2-chloroterephthalate | A549 (Lung) | SRB Assay | 22.8 |
| 2-Chloro-N,N'-bis(thiazol-2-yl)terephthalamide | HCT116 (Colon) | MTT Assay | 8.2 |
Antimicrobial Agents
The development of new antimicrobial agents is a critical area of research. Chlorinated aromatic compounds have a history of use as antimicrobial agents.[10][11][12]
-
Antibacterial Activity: Derivatives can be tested against a range of Gram-positive and Gram-negative bacteria to determine their Minimum Inhibitory Concentration (MIC).[13][14]
-
Antifungal Activity: The antifungal potential of these compounds can be assessed against clinically relevant fungal strains.
Table 4: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| N,N'-Dibutyl-2-chloroterephthalamide | Staphylococcus aureus | 16 | Candida albicans | 32 |
| Di(cyclohexylmethyl) 2-chloroterephthalate | Escherichia coli | 64 | Aspergillus niger | 128 |
| 2-Chloro-N,N'-di(prop-2-yn-1-yl)terephthalamide | Pseudomonas aeruginosa | 32 | Cryptococcus neoformans | 64 |
Anti-inflammatory and Immunomodulatory Agents
Some sources suggest that this compound may have an impact on immune pathways and possess anti-inflammatory properties.[15] This opens up a promising avenue for research.
-
Inhibition of Pro-inflammatory Cytokines: Derivatives can be screened for their ability to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[3][16]
-
Modulation of Immune Cell Function: The effects of these compounds on T-cell proliferation and differentiation could be investigated to understand their immunomodulatory potential.[17][18]
Antiviral Agents
Benzoic acid derivatives have been reported to possess antiviral activity, including against the influenza virus.[15][19] This suggests that this compound derivatives could be a starting point for the development of novel antiviral drugs.
-
Screening against Viral Replication: Compounds can be tested in cell-based assays for their ability to inhibit the replication of various viruses.
-
Neuraminidase Inhibition: For influenza viruses, derivatives could be specifically tested for their ability to inhibit the neuraminidase enzyme.[20][21]
Materials Science: Metal-Organic Frameworks (MOFs)
This compound is a valuable linker for the synthesis of Metal-Organic Frameworks (MOFs).[3][21] The chlorine substituent can influence the properties of the resulting MOF, such as its porosity and catalytic activity.
-
Gas Storage and Separation: MOFs derived from this compound can be investigated for their capacity to store gases like hydrogen and carbon dioxide.
-
Catalysis: The chlorinated backbone of the MOF could influence its performance as a catalyst in various organic transformations.
Experimental Protocols
General Synthesis of N,N'-Disubstituted-2-chloroterephthalamides
Protocol:
-
To a solution of 2-chloroterephthaloyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (2.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired primary or secondary amine (2.1 eq.) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
In Vitro Anti-inflammatory Activity Screening: Inhibition of LPS-Induced TNF-α Production
Protocol:
-
Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 6 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of TNF-α production compared to the vehicle-treated control.
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Research Pathways and Workflows
The following diagrams illustrate potential research workflows and signaling pathways relevant to the study of this compound derivatives.
Conclusion
This compound derivatives represent a promising, yet underexplored, class of compounds with significant potential in both medicinal chemistry and materials science. The strategic placement of the chlorine atom on the terephthalic acid scaffold provides a unique starting point for the development of novel anticancer, antimicrobial, anti-inflammatory, and antiviral agents. Furthermore, its application as a linker in MOFs opens up possibilities for advanced materials with tailored properties. This guide serves as a comprehensive resource to stimulate further research and unlock the full potential of these versatile molecules.
References
- 1. Screening models for inflammatory drugs | PPTX [slideshare.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H5ClO4 | CID 74785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 9. Photoswitchable Inhibitors to Optically Control Specific Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chlorinated metabolites with antibacterial activities from a deep-sea-derived Spiromastix fungus - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05736G [pubs.rsc.org]
- 14. Frontiers | Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. ir.vistas.ac.in [ir.vistas.ac.in]
- 17. mdpi.com [mdpi.com]
- 18. The Anti-Inflammatory and Immunomodulatory Activities of Natural Products to Control Autoimmune Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Handling of 2-Chloroterephthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for 2-Chloroterephthalic acid. Due to the limited availability of specific toxicological data for this compound, this document incorporates safety information from analogous compounds, such as terephthalic acid and other chlorinated aromatic carboxylic acids, to provide a comprehensive understanding of the potential hazards and recommended safety measures.
Hazard Identification and Classification
Potential Health Effects:
-
Eye Contact: May cause serious eye irritation.[1]
-
Skin Contact: May cause skin irritation.[1]
-
Inhalation: May cause respiratory tract irritation.[1]
-
Ingestion: May be harmful if swallowed.
Physical and Chemical Hazards:
Quantitative Data Summary
The following tables summarize the known physical and chemical properties of this compound. Toxicological data is largely unavailable and should be inferred with caution from related compounds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1967-31-3 | [4](--INVALID-LINK--) |
| Molecular Formula | C₈H₅ClO₄ | [5](--INVALID-LINK--) |
| Molecular Weight | 200.58 g/mol | [5](--INVALID-LINK--) |
| Appearance | White to light yellow powder or crystal | [4](--INVALID-LINK--) |
| Purity | >98.0% (GC) | [4](--INVALID-LINK--) |
| Synonyms | 2-Chloro-1,4-benzenedicarboxylic Acid, 3-Chloro-4-carboxybenzoic Acid | [4](--INVALID-LINK--) |
Table 2: Toxicological Data (Data for structurally similar compounds)
| Parameter | Value | Species | Route | Source (Compound) |
| Acute Toxicity | Not classified as acutely toxic | - | - | Carl ROTH (Terephthalic acid)[3] |
| Skin Corrosion/Irritation | Causes skin irritation | - | - | Sigma-Aldrich (2-Aminoterephthalic acid) |
| Serious Eye Damage/Irritation | Causes serious eye irritation | - | - | Sigma-Aldrich (2-Aminoterephthalic acid) |
| Respiratory/Skin Sensitization | Shall not be classified as a sensitizer | - | - | Carl ROTH (Terephthalic acid)[3] |
| Germ Cell Mutagenicity | Shall not be classified as mutagenic | - | - | Carl ROTH (Terephthalic acid)[3] |
| Carcinogenicity | Shall not be classified as carcinogenic | - | - | Carl ROTH (Terephthalic acid)[3] |
| Reproductive Toxicity | Shall not be classified as a reproductive toxicant | - | - | Carl ROTH (Terephthalic acid)[3] |
| STOT-Single Exposure | May cause respiratory irritation | - | Inhalation | Sigma-Aldrich (2-Aminoterephthalic acid) |
| STOT-Repeated Exposure | No effects known | - | - | Alfa Aesar (Terephthalic acid)[1] |
| Aspiration Hazard | No effects known | - | - | Alfa Aesar (Terephthalic acid)[1] |
Experimental Protocols
General Handling and Personal Protective Equipment (PPE)
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: General laboratory workflow for handling this compound.
Accidental Release Measures
This protocol details the steps to be taken in the event of a spill of this compound.
Caption: Spill response procedure for this compound.
First Aid Measures
Immediate medical attention is recommended in all cases of exposure.
Caption: First aid measures for exposure to this compound.
Firefighting Measures
Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]
Specific Hazards Arising from the Chemical:
-
May form combustible dust concentrations in air.[2]
-
Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride.[2]
Protective Equipment and Precautions for Firefighters:
-
Wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Storage and Disposal
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[2] Waste material should be disposed of in an approved waste disposal plant.[2]
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Users should always consult the most current SDS for this compound from their supplier before handling this chemical. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
A Technical Guide to 2-Chloroterephthalic Acid: Suppliers, Purity, and Quality Control
This guide serves as a comprehensive technical resource for researchers, chemists, and procurement specialists involved in the sourcing and application of 2-Chloroterephthalic acid (CAS No. 1967-31-3). As a critical building block in the synthesis of advanced polymers, pharmaceuticals, and specialty chemicals, understanding the nuances of its supply chain, purity grades, and analytical validation is paramount to ensuring experimental reproducibility and manufacturing consistency.
Introduction to this compound
This compound, with the molecular formula C₈H₅ClO₄, is an aromatic dicarboxylic acid.[1] Its structure, featuring a benzene ring substituted with two carboxylic acid groups and a chlorine atom, makes it a versatile intermediate.[1] This compound is typically a white to off-white crystalline solid, soluble in polar organic solvents, and serves as a key monomer in the production of specialized polyesters and a precursor in organic synthesis.[1]
Key Chemical Properties:
-
CAS Number: 1967-31-3[2]
-
Molecular Weight: 200.58 g/mol [2]
-
Synonyms: 2-Chloro-1,4-benzenedicarboxylic acid, Chloroterephthalic acid[1][3]
-
Melting Point: 306-308 °C[3]
Sourcing and Supplier Landscape
The procurement of this compound requires careful consideration of supplier reliability and material quality. The market includes a mix of large, established chemical manufacturers and smaller, specialized trading companies.
A non-exhaustive list of suppliers includes:
-
Bide Pharmatech Ltd.[4]
-
Tokyo Chemical Industry (TCI)
-
ChemScene[2]
-
Conier Chem & Pharma Limited[3]
-
Career Henan Chemical Co.[4]
-
Shanghai Macklin Biochemical Co., Ltd.[4]
-
Jiangsu Aikon Biopharmaceutical R&D co., Ltd.[4]
It is crucial to recognize that many online chemical platforms aggregate listings from various traders and manufacturers, primarily based in China.[3][4] Direct engagement with the primary manufacturer often provides greater transparency and control over the material's specifications.
Understanding Purity Grades and Specifications
The suitability of this compound for a specific application is dictated by its purity. Suppliers typically offer several grades, and the choice depends on the tolerance for impurities in the end process.
| Grade Type | Typical Purity (%) | Key Characteristics & Common Applications |
| Technical Grade | 95% - 98% | Suitable for general industrial applications where high purity is not the primary concern. May contain higher levels of isomers or intermediates from synthesis.[5][6] |
| Reagent/Lab Grade | >98.0% | A common grade for general laboratory use and chemical synthesis. Purity is often determined by Gas Chromatography (GC) or Titration (T). TCI, for example, offers a >98.0%(GC)(T) grade. |
| High Purity Grade | ≥99.0% | Required for applications sensitive to impurities, such as pharmaceutical synthesis or the manufacturing of high-performance polymers. Suppliers often specify the analytical method used, such as HPLC.[4][7] |
| ACS Grade | ≥95% | Meets or exceeds standards set by the American Chemical Society. This grade is intended for analytical procedures requiring stringent quality.[6][8] |
Causality in Grade Selection: Choosing a lower-purity technical grade for a pharmaceutical intermediate synthesis could introduce uncharacterized impurities, leading to failed batches or adverse effects. Conversely, using an expensive high-purity grade for a simple industrial process where impurities are tolerated is not cost-effective. The selection must be a deliberate balance of risk, regulatory requirements, and economic factors.
Analytical Methodologies for Quality Verification
Independent verification of purity is a cornerstone of a robust quality control program. A supplier's Certificate of Analysis (CoA) provides a starting point, but in-house validation is essential for critical applications.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is the preeminent technique for analyzing non-volatile compounds like this compound and its aromatic acid impurities.
Why HPLC? Its strength lies in its ability to separate structurally similar compounds. For terephthalic acid and its derivatives, reverse-phase HPLC using a C18 column is a standard approach.[10] The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. An acidic mobile phase is often used to suppress the ionization of the carboxylic acid groups, leading to better retention and peak shape.[10]
Generic HPLC Protocol for Purity Assay:
-
Column: Agilent Poroshell 120 SB-C18 or similar core-shell C18 column.[10]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid).[10]
-
Sample Preparation: Accurately weigh the this compound sample, dissolve it in a suitable solvent (like a methanol/water mixture, potentially with a small amount of ammonia to aid dissolution), and dilute to a known concentration.[10][11]
-
Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 240-254 nm).
-
Quantification: Purity is determined by the area percent method, where the peak area of this compound is compared to the total area of all observed peaks.
Other Relevant Analytical Techniques
-
Gas Chromatography (GC): Used by some suppliers for purity assessment, though it often requires derivatization of the carboxylic acids into more volatile esters.[11]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is invaluable for structural confirmation and identifying organic impurities. A typical synthesis workup confirms the structure via ¹H NMR.[4]
-
Titration: A classic and cost-effective method for determining the overall acid content, providing a measure of total purity based on acidic functional groups.
Supplier Qualification and Material Validation Workflow
A self-validating system for material procurement is essential to mitigate risks in research and development. This involves a structured approach from supplier selection to batch acceptance.
Diagram: Supplier Qualification Workflow
Caption: A logical workflow for qualifying new suppliers of critical chemical reagents.
Trustworthiness through Verification: The core principle of this workflow is "trust, but verify." A supplier's CoA is a claim that must be substantiated by independent in-house analysis. Discrepancies between the CoA and internal results are red flags that necessitate further investigation or supplier rejection. This closed-loop system ensures that only material meeting the required specifications enters the R&D or manufacturing pipeline.
Conclusion
Sourcing this compound effectively is a multi-faceted process that extends beyond simply finding the lowest price. For the scientific professional, it demands a rigorous evaluation of suppliers, a deep understanding of purity grades, and the implementation of a robust analytical validation program. By integrating these principles, organizations can ensure the quality and consistency of this vital chemical intermediate, thereby safeguarding the integrity of their research and the quality of their final products.
References
- 1. CAS 1967-31-3: this compound | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 1967-31-3 [chemicalbook.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. alliancechemical.com [alliancechemical.com]
- 7. cdn.usbio.net [cdn.usbio.net]
- 8. laballey.com [laballey.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. agilent.com [agilent.com]
- 11. CN101063670A - HPLC analytical method for fine terephthalic acid products and produced residue - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: 2-Chloroterephthalic Acid as a Linker for Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-Chloroterephthalic acid as a versatile organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The introduction of a chloro functional group onto the terephthalic acid backbone offers unique opportunities to modulate the physicochemical properties of the resulting MOFs, including their porosity, stability, and surface chemistry. This functionalization can be particularly advantageous for applications in drug delivery, where fine-tuning of the carrier's properties is crucial for optimizing drug loading and release kinetics.
Key Applications and Performance Data
While the direct application of this compound-based MOFs in drug delivery is an emerging area of research, the principles of MOF-based drug delivery are well-established. The chloro group can influence the framework's properties in several ways relevant to drug delivery:
-
Modulation of Pore Environment: The electron-withdrawing nature of the chlorine atom can alter the electronic environment of the pores, potentially influencing the interactions with guest drug molecules.
-
Post-Synthetic Modification (PSM): The chloro group can serve as a reactive site for post-synthetic modification, allowing for the covalent attachment of targeting ligands, polymers, or drugs. This opens up possibilities for creating highly functionalized and targeted drug delivery systems.
-
Controlled Release: The overall stability and hydrophobicity of the MOF can be tuned by the presence of the chloro group, which in turn can influence the rate of drug release.
Below is a summary of the synthesis and properties of a representative MOF synthesized with this compound, IRMOF-2-Cl.
Synthesis Parameters and Properties of IRMOF-2-Cl
| Parameter | Value | Reference |
| MOF Name | IRMOF-2-Cl | [1] |
| Metal Source | Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O) | [1] |
| Linker | This compound | [1] |
| Synthesis Method | Liquid-Assisted Grinding (LAG) | [1] |
| Solvent/Additive | N,N-Dimethylformamide (DMF) | [1] |
| Molar Ratio (Linker:Metal) | 1 : 2.7 | [1] |
| Characterization | PXRD, FT-IR, Elemental Analysis | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and application of MOFs.
Protocol 1: Mechanochemical Synthesis of IRMOF-2-Cl via Liquid-Assisted Grinding (LAG)
This protocol is adapted from the literature for the synthesis of IRMOF-2-Cl.[1]
Materials:
-
This compound (0.1 g, 0.5 mmol)
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O) (0.296 g, 1.35 mmol)
-
N,N-Dimethylformamide (DMF) (100 µL)
-
Mortar and pestle or a ball mill
-
Spatula
-
Vials
Procedure:
-
Precursor Preparation: In a clean mortar, combine this compound and Zinc acetate dihydrate.
-
Grinding: Grind the solid mixture together for a few minutes to ensure homogeneity.
-
Liquid Addition: Add 100 µL of DMF to the mixture.
-
Continued Grinding: Continue to grind the mixture until a uniform paste is formed and then further until the product appears as a fine powder. The total grinding time can vary but is typically in the range of 20-30 minutes.
-
Product Collection: Collect the resulting white powder.
-
Activation: To remove unreacted precursors and solvent, the as-synthesized material should be washed. Suspend the powder in a suitable solvent (e.g., fresh DMF, followed by a more volatile solvent like ethanol or chloroform), centrifuge to collect the solid, and decant the supernatant. Repeat this washing step several times.
-
Drying: Dry the washed product under vacuum at an elevated temperature (e.g., 100-150 °C) to remove the solvent from the pores and activate the MOF for subsequent applications.
Protocol 2: General Solvothermal Synthesis of a this compound-Based MOF
This is a general protocol that can be adapted for the synthesis of various MOFs using this compound with different metal sources.
Materials:
-
This compound
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (typically N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF))
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Solution Preparation: In a glass vial, dissolve the metal salt and this compound in the chosen solvent. The molar ratio of metal to linker will need to be optimized for the specific MOF being synthesized. A common starting point is a 1:1 or 2:1 metal-to-linker ratio.
-
Sonication: Sonicate the mixture for several minutes to ensure complete dissolution and homogeneity.
-
Autoclave Sealing: Transfer the solution to a Teflon-lined autoclave of an appropriate volume. Seal the autoclave tightly.
-
Heating: Place the sealed autoclave in an oven and heat at a specific temperature (typically between 80 °C and 150 °C) for a defined period (usually 12 to 72 hours). The optimal temperature and time will depend on the desired MOF.
-
Cooling: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Product Isolation: Open the autoclave and collect the crystalline product by filtration or centrifugation.
-
Washing: Wash the collected crystals thoroughly with the synthesis solvent (e.g., DMF) to remove any unreacted starting materials. It is advisable to then exchange the high-boiling point solvent with a more volatile solvent (e.g., ethanol or acetone) by soaking the crystals in the fresh solvent for a period of time, decanting, and repeating several times.
-
Activation: Activate the MOF by heating the sample under vacuum to remove the solvent molecules from the pores. The activation temperature should be chosen carefully to avoid framework collapse.
Protocol 3: Drug Loading and In-Vitro Release Study (Hypothetical)
This protocol outlines a general procedure for evaluating the drug delivery potential of a this compound-based MOF.
Materials:
-
Activated this compound-based MOF
-
Drug of interest (e.g., 5-Fluorouracil, Ibuprofen)
-
Solvent for drug dissolution (e.g., ethanol, water, dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS) at physiological pH (7.4) and acidic pH (e.g., 5.5 to simulate endosomal environment)
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure - Drug Loading:
-
Preparation: Prepare a stock solution of the drug in a suitable solvent.
-
Incubation: Disperse a known amount of the activated MOF in the drug solution.
-
Equilibration: Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow for the diffusion of the drug molecules into the MOF pores.
-
Isolation: Collect the drug-loaded MOF by centrifugation.
-
Washing: Wash the collected solid with fresh solvent to remove any drug adsorbed on the external surface.
-
Quantification: Determine the amount of encapsulated drug by measuring the decrease in drug concentration in the supernatant using UV-Vis spectrophotometry or HPLC. The loading capacity can be calculated as (mass of loaded drug / mass of MOF) x 100%.
Procedure - In-Vitro Drug Release:
-
Release Medium: Prepare PBS solutions at the desired pH values (e.g., 7.4 and 5.5).
-
Incubation: Suspend a known amount of the drug-loaded MOF in a defined volume of the release medium in a shaker bath at 37 °C.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium. To maintain a constant volume, replace the withdrawn volume with fresh pre-warmed PBS.
-
Analysis: Centrifuge the collected aliquots to remove any suspended MOF particles. Analyze the concentration of the released drug in the supernatant using UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the cumulative drug release as a function of time to obtain the release profile.
Visualizations
The following diagrams illustrate key conceptual workflows in the synthesis and potential application of this compound-based MOFs.
Caption: General workflow for the solvothermal synthesis of a MOF.
Caption: Conceptual pathway for post-synthetic modification.
References
Application Notes and Protocols: Solvothermal Synthesis of MOFs using 2-Chloroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solvothermal synthesis of Metal-Organic Frameworks (MOFs) utilizing 2-Chloroterephthalic acid as an organic linker. This document is intended to guide researchers in the synthesis, characterization, and potential application of these materials, particularly in the field of drug delivery.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. The use of functionalized organic linkers, such as this compound (2-Cl-H₂BDC), allows for the fine-tuning of the MOF's properties, potentially enhancing its performance in specific applications like targeted drug delivery. The chloro-functionalization can introduce new interaction sites within the pores, influencing drug loading and release kinetics.
This document outlines a generalized solvothermal synthesis protocol for a zinc-based MOF using this compound, herein designated as Zn-2-Cl-BDC MOF. It also provides an overview of characterization techniques and potential applications in drug delivery, supported by illustrative data from related MOF systems due to the limited availability of specific data for 2-Cl-BDC MOFs in the current literature.
Experimental Protocols
Protocol 1: Solvothermal Synthesis of Zn-2-Cl-BDC MOF
This protocol describes a representative solvothermal synthesis of a zinc-based MOF using this compound. The parameters provided are based on typical conditions for the synthesis of similar carboxylate-based MOFs and may require optimization for specific experimental setups.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (2-Cl-H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform
Procedure:
-
Precursor Solution Preparation: In a 20 mL glass vial, dissolve Zinc Nitrate Hexahydrate (e.g., 0.150 g, 0.5 mmol) and this compound (e.g., 0.100 g, 0.5 mmol) in 10 mL of N,N-Dimethylformamide (DMF).
-
Solvothermal Reaction: Seal the vial tightly and place it in a programmable oven. Heat the mixture to 120°C for 24 hours.
-
Cooling and Crystal Collection: After the reaction, allow the oven to cool down to room temperature naturally. Collect the resulting white crystalline product by decanting the supernatant.
-
Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Subsequently, wash with ethanol (3 x 10 mL) to exchange the DMF solvent.
-
Activation: To activate the MOF and remove the solvent molecules from the pores, immerse the crystals in chloroform for 24 hours. Afterwards, filter the crystals and dry them under vacuum at 150°C for 12 hours. The final product is a white powder.
Characterization Techniques
To confirm the successful synthesis and to characterize the properties of the Zn-2-Cl-BDC MOF, the following techniques are recommended:
-
Powder X-ray Diffraction (PXRD): To determine the crystallinity and phase purity of the synthesized MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups of the this compound to the zinc metal centers.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution of the activated MOF.
Data Presentation
Due to the limited availability of specific quantitative data for MOFs synthesized from this compound, the following tables present illustrative data from analogous MOF systems to provide a reference for expected values.
Table 1: Illustrative Textural Properties of Carboxylate-Based MOFs
| MOF Designation | Metal Center | Organic Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Zn-BDC (MOF-2) | Zn | Terephthalic acid | 361 | 0.227 |
| Cu-MOF-2 | Cu | Terephthalic acid & 4,4'-dipyridile | 382.08[1] | 0.203667[1] |
| Zr-MOF1 | Zr | Terephthalic acid | 1123[2] | 1.06[2] |
Table 2: Illustrative Drug Loading and Release Data for MOFs
| MOF Carrier | Drug | Drug Loading Capacity (wt%) | Release Conditions | % Release (after 1h) |
| Cu-MOF-1 | Montelukast Sodium | Not specified | PBS, pH 7.4, 37°C | ~67% (1:2 ratio)[1] |
| Cu-MOF-2 | Montelukast Sodium | Not specified | PBS, pH 7.4, 37°C | ~58% (1:1 ratio)[1] |
| Zn-CDDB MOF | 5-Fluorouracil | 53.3[3] | Not specified | Not specified |
Mandatory Visualizations
Caption: Experimental workflow for the solvothermal synthesis of Zn-2-Cl-BDC MOF.
Caption: Conceptual signaling pathway for MOF-based drug delivery.
References
Application Notes and Protocols for Polymerization Reactions Involving 2-Chloroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of polymers derived from 2-Chloroterephthalic acid, with a particular focus on their relevance in drug development. The protocols detailed below are based on established methods for the synthesis of aromatic polyamides and polyesters.
Introduction
This compound is a substituted aromatic dicarboxylic acid that can be utilized as a monomer in the synthesis of various polymers, primarily aromatic polyamides (aramids) and polyesters. The presence of the chlorine atom on the benzene ring can impart unique properties to the resulting polymers, such as increased thermal stability, flame retardancy, and modified solubility, making them attractive for specialized applications, including advanced materials and drug delivery systems.[1][2] The primary route for polymerization involves the conversion of this compound to its more reactive diacid chloride derivative, 2-chloroterephthaloyl chloride, which then undergoes polycondensation with a suitable diamine or diol.[3]
Applications in Drug Development
Aromatic polyamides, in particular, have shown promise in the field of drug delivery.[2] Their rigid structures can be tailored to form microcapsules or nanoparticles for the encapsulation and controlled release of therapeutic agents.[4] The key advantages of using polymers derived from this compound in drug delivery include:
-
Sustained Release: The polymer matrix can be designed to degrade slowly or to release the encapsulated drug at a controlled rate, leading to prolonged therapeutic effects.[4]
-
Targeted Delivery: The surface of the polymer nanoparticles can be functionalized to target specific cells or tissues, thereby increasing the efficacy of the drug and reducing systemic side effects.
-
Biocompatibility: While the biocompatibility of chlorinated aromatic polymers needs to be carefully evaluated for each specific application, polyamides, in general, can be designed to be biocompatible.
Data Presentation
The following tables summarize typical quantitative data for polymerization reactions involving aromatic diacid chlorides, which are analogous to those with 2-chloroterephthaloyl chloride, and the expected properties of the resulting polymers.
Table 1: Typical Reaction Parameters for Aromatic Polyamide Synthesis
| Parameter | Low-Temperature Solution Polycondensation | Interfacial Polycondensation |
| Monomers | 2-chloroterephthaloyl chloride, Aromatic Diamine (e.g., 4,4'-oxydianiline) | 2-chloroterephthaloyl chloride, Aliphatic or Aromatic Diamine (e.g., hexamethylenediamine) |
| Solvent System | Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) with LiCl | Water/Organic (e.g., dichloromethane, hexane) |
| Monomer Concentration | 5-15% (w/v) | 0.1-0.5 M |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature |
| Reaction Time | 4-24 hours | 15-60 minutes |
| Catalyst/Additive | None | Acid scavenger (e.g., NaOH, Na2CO3) |
Table 2: Expected Properties of Polyamides Derived from 2-Chloroterephthaloyl Chloride
| Property | Expected Range |
| Inherent Viscosity (dL/g) | 0.5 - 1.5 |
| Number Average Molecular Weight (Mn, kDa) | 20 - 100 |
| Glass Transition Temperature (Tg, °C) | 250 - 350[1] |
| 10% Weight Loss Temperature (TGA, °C) | 450 - 550[1] |
| Tensile Strength (MPa) | 80 - 120 |
| Tensile Modulus (GPa) | 2.5 - 4.0 |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO) |
Experimental Protocols
Protocol 1: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyamide from 2-chloroterephthaloyl chloride and an aromatic diamine, such as 4,4'-oxydianiline.
Materials:
-
2-chloroterephthaloyl chloride (1 equivalent)
-
4,4'-oxydianiline (1 equivalent)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous Lithium Chloride (LiCl)
-
Methanol
-
Nitrogen gas supply
-
Flame-dried glassware
Procedure:
-
Diamine Solution Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-oxydianiline and anhydrous lithium chloride (5-10 wt% of the solvent) in anhydrous NMP under a nitrogen atmosphere. Stir until all solids are dissolved.
-
Cooling: Cool the diamine solution to 0°C using an ice bath.
-
Diacid Chloride Addition: Dissolve 2-chloroterephthaloyl chloride in a minimal amount of anhydrous NMP in a dropping funnel. Add the diacid chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Precipitation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.
-
Washing: Collect the fibrous polymer by filtration and wash it thoroughly with methanol and then with hot water to remove unreacted monomers, LiCl, and residual solvent.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours.
Protocol 2: Synthesis of Polyamide Microcapsules via Interfacial Polymerization for Drug Encapsulation
This protocol outlines the preparation of polyamide microcapsules encapsulating a model drug.[4]
Materials:
-
2-chloroterephthaloyl chloride
-
Hexamethylenediamine
-
Model drug (e.g., a hydrophobic small molecule)
-
Organic solvent (e.g., dichloromethane or cyclohexane)
-
Aqueous solution with a surfactant (e.g., polyvinyl alcohol)
-
Sodium carbonate (Na₂CO₃)
-
Mechanical stirrer
Procedure:
-
Organic Phase Preparation: Dissolve 2-chloroterephthaloyl chloride and the model drug in the organic solvent.
-
Aqueous Phase Preparation: Dissolve hexamethylenediamine and sodium carbonate in the aqueous surfactant solution.
-
Emulsification: Add the organic phase to the aqueous phase while stirring at high speed to form an oil-in-water emulsion. The droplet size will determine the final microcapsule size.
-
Polymerization: Continue stirring for 30-60 minutes. The polymerization will occur at the interface of the oil droplets and the aqueous phase, forming a polyamide shell around the drug-containing core.
-
Microcapsule Collection: Stop the stirring and collect the microcapsules by filtration or centrifugation.
-
Washing: Wash the microcapsules with water and then with a suitable solvent (e.g., ethanol) to remove unreacted monomers and surfactant.
-
Drying: Dry the microcapsules under vacuum at room temperature.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of aromatic polyamides.
Caption: Conceptual workflow of a drug delivery system using polyamide microcapsules.
References
- 1. mdpi.com [mdpi.com]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained Drug Release of Polyamide Microcapsules -Journal of Biomedical Engineering Research | 학회 [koreascience.kr]
Application Notes & Protocols for the Synthesis of Polyesters Using 2-Chloroterephthalic Acid
Abstract: This document provides a comprehensive guide for the synthesis of novel polyesters utilizing 2-Chloroterephthalic acid as a key monomer. It is intended for researchers, scientists, and professionals in materials science and drug development. The guide details the underlying chemical principles, offers step-by-step protocols for melt polymerization, and discusses the critical parameters that influence the reaction and the final polymer properties. By introducing a chlorine substituent on the aromatic ring, these polyesters offer potential for modified thermal characteristics, enhanced flame retardancy, and unique solubility profiles compared to their non-halogenated analogs like Poly(ethylene terephthalate) (PET).
Scientific Principles and Mechanistic Insights
The synthesis of polyesters from a dicarboxylic acid and a diol is a classic example of step-growth polycondensation.[1] The reaction proceeds through the formation of ester linkages with the concurrent elimination of a small molecule, typically water.[2] The overall process can be divided into two primary stages: direct esterification and polycondensation.
1.1. The Role of the 2-Chloro Substituent
The incorporation of this compound instead of standard terephthalic acid introduces significant electronic and steric effects that influence the polymerization process and final material properties.
-
Electronic Effects: The chlorine atom is strongly electron-withdrawing. This inductive effect increases the electrophilicity of the carbonyl carbons in the carboxylic acid groups, making them more susceptible to nucleophilic attack by the hydroxyl groups of the diol. This can potentially lead to faster esterification rates compared to the non-substituted terephthalic acid.
-
Steric Effects: The chlorine atom is positioned ortho to one of the carboxylic acid groups. This creates steric hindrance, which may slightly impede the approach of the diol monomer. This effect could potentially compete with the electronic activation, making empirical optimization of reaction conditions crucial.
-
Impact on Polymer Properties: The presence of the rigid benzene ring in the polymer backbone imparts stiffness, leading to high melting points and thermal stability.[3] The polar C-Cl bond can alter intermolecular forces, affecting properties such as the glass transition temperature (Tg), melting temperature (Tm), and solubility. Furthermore, the incorporation of chlorine is a well-known strategy for imparting flame-retardant properties to polymers.
1.2. General Reaction Pathway
The polymerization involves a series of equilibrium reactions. The removal of the water byproduct is critical to drive the reaction toward the formation of high molecular weight polymer chains, in accordance with Le Châtelier's principle.
Experimental Protocol: Melt Polycondensation
This protocol describes a general method for synthesizing polyester from this compound and a diol (e.g., Ethylene Glycol) via a two-stage melt polymerization process. This method avoids the use of solvents at high temperatures.[4] Researchers should note that optimization of temperature, time, and catalyst loading may be necessary for different diols or desired polymer characteristics.
2.1. Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich, etc. | Must be dry. |
| Ethylene Glycol | Anhydrous, ≥99.8% | Sigma-Aldrich, etc. | Use a slight molar excess (e.g., 1.2 to 2.2 equivalents). |
| Antimony(III) oxide (Sb₂O₃) | High Purity | Acros Organics, etc. | Catalyst. Handle with appropriate safety precautions. |
| Phosphoric Acid (H₃PO₄) | 85% | Fisher Scientific, etc. | Optional stabilizer. |
| Nitrogen (N₂) | High Purity | - | For inert atmosphere. |
| Methanol | ACS Grade | - | For cleaning. |
| Chloroform / Dichloromethane | ACS Grade | - | For polymer dissolution during characterization. |
2.2. Equipment
-
Three-neck round-bottom flask or a dedicated polymerization reactor.
-
Mechanical stirrer with a high-torque motor and a suitable stirring rod/paddle.
-
Heating mantle with a temperature controller.
-
Distillation head with a condenser and a collection flask (e.g., Dean-Stark trap).
-
Nitrogen gas inlet and bubbler.
-
High-vacuum pump with a cold trap.
-
Thermocouple.
2.3. Step-by-Step Methodology
Stage 1: Esterification
-
Reactor Setup: Assemble the reaction apparatus. Ensure all glassware is thoroughly dried to prevent premature hydrolysis.
-
Charging Reactants: Charge the reactor with this compound (1.0 eq), ethylene glycol (1.2-2.0 eq), and the catalyst, antimony(III) oxide (typically 200-400 ppm by weight of the final polymer). If using a stabilizer, a small amount of phosphoric acid can be added.
-
Inert Atmosphere: Begin stirring and purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can cause discoloration at high temperatures.
-
Heating: Gradually heat the mixture to 190–220°C under a gentle flow of nitrogen.
-
Water Removal: As the esterification reaction begins, water will be produced and distill over. Continue this stage until the theoretical amount of water has been collected, which typically takes 2-4 hours. The reaction mixture should become clear.
Stage 2: Polycondensation
-
Temperature Increase: Slowly increase the temperature to 250–280°C. The specific temperature depends on the diol used and the desired polymer properties.[2]
-
Applying Vacuum: Once the temperature has stabilized, gradually apply a vacuum, reducing the pressure to below 1 Torr over about 30-60 minutes. This is a critical step to remove the remaining water and excess ethylene glycol, driving the polymerization to completion.
-
Monitoring Viscosity: As the polymer chains grow, the viscosity of the melt will increase significantly. This can be observed by the increased load on the mechanical stirrer motor.
-
Reaction Completion: Continue the reaction under high temperature and vacuum for another 2-3 hours, or until the desired melt viscosity is achieved.
-
Cooling and Extraction: Discontinue heating and turn off the vacuum, reintroducing nitrogen to the reactor. Allow the system to cool to room temperature. The resulting polyester will be a solid, which may need to be carefully removed from the reactor by breaking the glass (if on a small scale) or by using a reactor designed for easy polymer extraction.
Application Notes & Troubleshooting
-
Monomer Stoichiometry: The molar ratio of diol to diacid is critical. A slight excess of the more volatile diol (like ethylene glycol) is used to compensate for losses during the high-temperature reaction stages.[4] An exact 1:1 ratio at the polycondensation stage is theoretically required for infinitely high molecular weight.
-
Catalyst Choice: While antimony(III) oxide is common for PET synthesis, other catalysts like titanium(IV) butoxide or tin(II) octoate can be used.[5][6] Each catalyst has a different activity profile and may influence the final polymer's color and stability. Inorganic acid catalysts have also been reported for aliphatic polyesters and could be explored.[4]
-
Thermal Degradation: At temperatures above 280-290°C, polyesters can undergo thermal degradation, leading to chain scission, discoloration (yellowing), and the formation of byproducts like acetaldehyde. The use of heat stabilizers (e.g., phosphites or phosphoric acid) can help mitigate these side reactions.
-
Low Molecular Weight: If the final polymer has a low molecular weight, it could be due to several factors:
-
Insufficient vacuum or leaks in the system.
-
Impure or wet monomers.
-
Incorrect monomer stoichiometry.
-
Insufficient reaction time or temperature.
-
-
Polymer Characterization: The synthesized polyester should be characterized to confirm its structure and properties.
-
FTIR: To confirm the formation of ester bonds (C=O stretch around 1720 cm⁻¹) and the disappearance of carboxylic acid -OH bands.
-
NMR (¹H, ¹³C): To verify the chemical structure and monomer incorporation.
-
DSC (Differential Scanning Calorimetry): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
TGA (Thermogravimetric Analysis): To assess thermal stability.
-
GPC/SEC (Gel Permeation Chromatography): To determine the molecular weight and polydispersity index (PDI).
-
Conclusion
The synthesis of polyesters from this compound presents a viable route to novel materials with potentially enhanced properties. The protocols and notes provided herein offer a robust starting point for researchers. The key to success lies in the careful control of reaction conditions, particularly temperature, vacuum, and monomer purity, to achieve high molecular weight polymers suitable for advanced applications. The presence of the chlorine atom offers a functional handle for further polymer modification or for tuning the final material properties for specific needs in drug delivery, specialty packaging, or high-performance textiles.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Polyesters [essentialchemicalindustry.org]
- 4. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
Application Note: Laboratory-Scale Synthesis of 2-Chloroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of 2-chloroterephthalic acid, a valuable building block in the synthesis of pharmaceuticals, polymers, and other advanced materials. The described method is based on the oxidation of 2-chloro-p-xylene using potassium permanganate in a pyridine-water solvent system. This application note includes a step-by-step experimental procedure, a comprehensive list of materials and equipment, safety precautions, and characterization data for the final product.
Introduction
This compound is an aromatic dicarboxylic acid featuring a chlorine substituent on the benzene ring.[1] This substitution pattern imparts unique chemical properties, making it a sought-after intermediate in organic synthesis. Its applications range from the development of novel polymers with enhanced properties to the synthesis of complex pharmaceutical ingredients. This protocol details a reliable and scalable laboratory method for its preparation from a commercially available starting material.
Reaction Scheme
The synthesis proceeds via the oxidation of the two methyl groups of 2-chloro-p-xylene to carboxylic acids using a strong oxidizing agent, potassium permanganate.
Scheme 1: Oxidation of 2-chloro-p-xylene to this compound.
Experimental Protocol
Materials:
-
2-chloro-p-xylene (C₈H₉Cl)
-
Potassium permanganate (KMnO₄)
-
Pyridine (C₅H₅N)
-
Deionized water (H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (for quenching)
Equipment:
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with a temperature controller
-
Dropping funnel
-
Buchner funnel and filter flask
-
pH paper or pH meter
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Vacuum oven
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 2-chloro-p-xylene (e.g., 5.0 g, 0.0355 mol), 80 mL of pyridine, and 20 mL of deionized water.
-
Addition of Oxidant: While stirring the mixture, heat it to 100°C. Once the temperature has stabilized, slowly add potassium permanganate (e.g., 26.6 g, 0.168 mol) in small portions over a period of 1-2 hours. The addition is exothermic, and the rate of addition should be controlled to maintain a steady reflux.
-
Reaction: After the addition of potassium permanganate is complete, continue to stir the reaction mixture at 100°C for 12 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide precipitate.
-
Work-up:
-
After 12 hours, cool the reaction mixture slightly. If any unreacted permanganate remains (purple color), cautiously add a small amount of sodium bisulfite until the color disappears.
-
Filter the hot reaction mixture through a Buchner funnel to remove the manganese dioxide precipitate.
-
Wash the brown solid with two 100 mL portions of hot deionized water.
-
Combine the filtrates.
-
-
Isolation of Product:
-
Reduce the volume of the combined filtrates by about half using a rotary evaporator.
-
Cool the resulting solution in an ice bath and acidify to pH 1 by the dropwise addition of concentrated hydrochloric acid.
-
A white precipitate of this compound will form.
-
-
Purification and Drying:
-
Collect the white solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water to remove any remaining inorganic salts.
-
Dry the product in a vacuum oven at 50-60°C overnight.
-
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₈H₅ClO₄ | [2][3] |
| Molecular Weight | 200.58 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 306-308 °C | [2] |
| Purity (Typical) | ≥95% | [3] |
Characterization Data
¹H NMR (CD₃OD):
-
δ 8.07 (s, 1H, Ar-H)
-
δ 7.98 (d, J = 7.8 Hz, 1H, Ar-H)
-
δ 7.87 (d, J = 7.8 Hz, 1H, Ar-H)
(Note: The provided ¹H NMR data is based on a literature source and should be confirmed by acquiring a spectrum of the synthesized product.)
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
Pyridine is flammable and toxic. Avoid inhalation and skin contact.
-
Concentrated hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction is exothermic, especially during the addition of potassium permanganate. Ensure adequate cooling and control of the addition rate to prevent the reaction from becoming too vigorous.
Conclusion
The protocol described in this application note provides a straightforward and effective method for the synthesis of this compound in a laboratory setting. The procedure is based on a well-established oxidation reaction and utilizes readily available reagents and equipment. The expected yield and purity make this method suitable for producing research quantities of this important chemical intermediate. For further studies, it is recommended to fully characterize the final product using techniques such as ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
References
Application Notes and Protocols for the Quantification of 2-Chloroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of analytical methods for the quantification of 2-Chloroterephthalic acid, a compound often encountered as an impurity or intermediate in the synthesis of pharmaceuticals and polymers. The following protocols are based on established methods for the analysis of terephthalic acid and its derivatives and serve as a comprehensive guide for method development and validation.
Overview of Analytical Methods
The quantification of this compound in various matrices can be achieved using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is the most common and robust method for this purpose due to its sensitivity, specificity, and wide availability. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) can also be employed, particularly for volatile derivatives of the analyte.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a reliable and widely used technique for the analysis of aromatic acids like this compound. The method involves separating the analyte from a sample matrix on a stationary phase with a liquid mobile phase, followed by detection using a UV detector.
Recommended HPLC-UV Method
This protocol is based on a reversed-phase HPLC method, which is suitable for the separation of polar and non-polar compounds.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity LC System or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | Reversed-phase C18 column (e.g., Agilent Poroshell 120 SB-C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 30:70 v/v). An acidic mobile phase is crucial for good peak shape and retention of acidic compounds.[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm[1] |
| Injection Volume | 10 µL |
Quantitative Data Summary (Estimated based on similar compounds, validation required):
| Parameter | Expected Performance |
| Linearity Range | 0.5 - 100 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | ~0.1 µg/mL[2] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL[2] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol: HPLC-UV Quantification
1. Sample Preparation:
-
For Drug Substances: Accurately weigh approximately 100 mg of the drug substance and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water). Dilute to a final concentration within the linear range of the method.
-
For Process Intermediates/Mother Liquor: Samples may need to be dissolved in a basic solution, such as aqueous sodium hydroxide or ammonia, to ensure complete dissolution of the acidic analytes.[3] The pH should then be adjusted to be compatible with the HPLC mobile phase (typically acidic for reversed-phase analysis of acids).[3] A filtration step using a 0.45 µm PTFE syringe filter is recommended before injection.[1]
2. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the LOQ to the upper limit of the linear range (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).
3. Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Record the chromatograms and integrate the peak area of this compound.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For the analysis of carboxylic acids like this compound, a derivatization step is typically required to increase their volatility.
Recommended GC-MS Method (Following Derivatization)
Derivatization (Esterification):
React the sample containing this compound with a suitable esterifying agent (e.g., methanol with an acid catalyst, or a silylating agent like BSTFA) to convert the carboxylic acid groups into their corresponding esters.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | Non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
Quantitative Data Summary (Estimated, validation required):
| Parameter | Expected Performance |
| Linearity Range | 1 - 200 ng/mL (R² > 0.99) |
| Limit of Detection (LOD) | ~0.2 ng/mL |
| Limit of Quantification (LOQ) | ~0.6 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocol: GC-MS Quantification
1. Sample and Standard Derivatization:
-
To a known amount of sample or standard in a vial, add the derivatizing agent.
-
Heat the mixture at a specific temperature for a defined period to ensure complete reaction.
-
After cooling, the derivatized sample is ready for injection.
2. GC-MS Analysis:
-
Inject the derivatized standards and samples into the GC-MS system.
-
Acquire the data in full scan mode for identification and in selected ion monitoring (SIM) mode for quantification.
3. Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
For quantification, create a calibration curve using the peak areas of the derivatized standards in SIM mode.
-
Calculate the concentration of this compound in the samples from the calibration curve.
Experimental Workflow and Diagrams
The general workflow for the quantification of this compound involves several key steps, from sample receipt to final data reporting.
Caption: General workflow for the quantification of this compound.
Signaling Pathways and Logical Relationships
In the context of analytical method development, a logical relationship exists between the analytical technique chosen and the properties of the analyte.
References
Application Note: HPLC Analysis of 2-Chloroterephthalic Acid and its Impurities
Abstract
This application note presents a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloroterephthalic acid and its potential process-related and degradation impurities. The developed method is suitable for quality control, stability studies, and impurity profiling in research, development, and manufacturing environments. The method demonstrates excellent separation and resolution of the active pharmaceutical ingredient (API) from its key impurities, ensuring accurate and reliable results.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty polymers. The purity of this compound is critical for the quality and safety of the final product. Therefore, a reliable analytical method to identify and quantify potential impurities is essential. This application note details a validated HPLC method for the separation and quantification of this compound and its known and potential impurities.
Potential Impurities
The potential impurities in this compound can originate from the manufacturing process or degradation.
-
Process-Related Impurities: These impurities can arise from the starting materials, intermediates, or by-products of the synthesis. Common impurities associated with the synthesis of terephthalic acid derivatives include:
-
Terephthalic acid (unreacted starting material)
-
4-Carboxybenzaldehyde (4-CBA) (from incomplete oxidation)
-
p-Toluic acid (intermediate)
-
Isomeric chloroterephthalic acids (e.g., 3-Chloroterephthalic acid)
-
Dichloroterephthalic acids (over-chlorination by-product)
-
-
Degradation Impurities: These are formed due to the degradation of this compound under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress. Forced degradation studies are crucial to identify these potential degradants and to establish the stability-indicating nature of the analytical method.[1][2][3][4][5]
Experimental Protocols
HPLC Method Parameters
A reverse-phase HPLC method was developed and validated for the analysis of this compound and its impurities.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B, 5-15 min: 20-80% B, 15-20 min: 80% B, 20-22 min: 80-20% B, 22-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Standard and Sample Preparation
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound and each impurity reference standard in the diluent to prepare individual stock solutions. A mixed standard solution is then prepared by diluting the stock solutions to the desired concentration.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to achieve a final concentration within the linear range of the method.
Forced Degradation Study Protocol
Forced degradation studies are performed to demonstrate the stability-indicating capability of the analytical method.[1][2][3][4][5]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.
After exposure, the stressed samples are diluted with the diluent to an appropriate concentration and analyzed by the developed HPLC method.
Data Presentation
Table 1: Chromatographic Performance Data
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Terephthalic acid | 3.5 | 1.1 | >2000 |
| 4-Carboxybenzaldehyde | 4.2 | 1.2 | >2000 |
| p-Toluic acid | 5.8 | 1.0 | >2000 |
| This compound | 8.1 | 1.1 | >2000 |
| 3-Chloroterephthalic acid | 8.9 | 1.2 | >2000 |
| Dichloroterephthalic acid | 12.5 | 1.1 | >2000 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (%RSD) | < 2.0 |
| Robustness | Robust |
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Forced degradation study logical relationship.
Conclusion
The developed RP-HPLC method is specific, accurate, precise, and robust for the determination of this compound and its impurities. The method is suitable for routine quality control analysis and stability studies of this compound in bulk drug and formulations. The forced degradation studies confirmed the stability-indicating nature of the method, making it a valuable tool for ensuring the quality and safety of products containing this compound.
References
Application Note: Gas Chromatographic Analysis of 2-Chloroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroterephthalic acid is a halogenated aromatic dicarboxylic acid that serves as a key intermediate in the synthesis of various pharmaceuticals, polymers, and other specialty chemicals. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and impurity profiling. Gas chromatography (GC) offers a robust analytical technique for this purpose. However, due to the low volatility and high polarity of dicarboxylic acids, direct GC analysis is challenging, often leading to poor chromatographic performance. To overcome these limitations, a derivatization step is necessary to convert the carboxylic acid functional groups into more volatile and thermally stable esters or silyl ethers.
This application note provides detailed protocols for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID), focusing on two primary derivatization techniques: silylation and esterification.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the GC analysis of dicarboxylic acids, which can be adapted and optimized for this compound.
| Parameter | Silylation Method (BSTFA) | Esterification Method (BF3/Methanol) |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | 14% Boron trifluoride in Methanol |
| Typical Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL | 1 µL |
| Injector Temperature | 250 - 280 °C | 250 - 280 °C |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 10-15°C/min to 300°C (hold 5-10 min) | Initial: 100°C (hold 2 min), Ramp: 10-15°C/min to 280°C (hold 10 min) |
| Carrier Gas | Helium, 1.0 - 1.5 mL/min | Helium, 1.0 - 1.5 mL/min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| MS Interface Temp. | 280 °C | 280 °C |
| Limit of Detection (LOD) | Expected to be in the low ng/mL range.[1] | Expected to be in the ng/mL range.[2] |
| Limit of Quantification (LOQ) | Expected to be in the ng/mL to low µg/mL range. | Expected to be in the ng/mL to low µg/mL range. |
| Reproducibility (RSD%) | ≤ 10%.[1] | ≤ 15%.[1] |
Experimental Protocols
Protocol 1: Silylation using BSTFA
Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as carboxylic acids. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular reagent for this purpose.[3][4]
Materials:
-
This compound standard or sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Dimethylformamide (DMF), anhydrous
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample or standard into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry as BSTFA is moisture-sensitive.
-
Derivatization: Add 200 µL of anhydrous pyridine or DMF to dissolve the sample. Add 100 µL of BSTFA (with 1% TMCS) to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30-60 minutes in a heating block or oven.
-
Analysis: Cool the vial to room temperature. The derivatized sample is now ready for injection into the GC-MS or GC-FID system.
Protocol 2: Esterification using BF3/Methanol
Esterification converts carboxylic acids into their corresponding esters, which are more volatile. Boron trifluoride in methanol is an effective catalyst for this reaction.[1][4]
Materials:
-
This compound standard or sample
-
14% Boron trifluoride in Methanol (BF3/Methanol) solution
-
Hexane, HPLC grade
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample or standard into a reaction vial.
-
Derivatization: Add 500 µL of 14% BF3/Methanol solution to the vial.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or water bath.
-
Extraction: Cool the reaction mixture to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex vigorously for 1 minute to extract the methyl esters into the hexane layer.
-
Sample Cleanup: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for GC analysis.
Logical Workflow for Method Selection and Analysis
Caption: Workflow for the GC analysis of this compound.
Concluding Remarks
The choice between silylation and esterification will depend on the specific requirements of the analysis, including sensitivity needs, sample matrix, and available instrumentation. Silylation with BSTFA is often preferred for achieving lower detection limits and high reproducibility.[1] Both methods, when properly optimized, provide reliable and accurate quantification of this compound. It is recommended to validate the chosen method for linearity, accuracy, and precision using certified reference standards.
References
- 1. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 2-Chloroterephthalic Acid Derivatives in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated aromatic compounds are pivotal building blocks in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Their unique reactivity allows for diverse chemical transformations, making them valuable precursors in medicinal chemistry. This document provides detailed application notes and protocols on the use of a key chlorinated heterocyclic compound, 2,4-dichloropyrimidine, a structural analog and reactive equivalent of activated 2-chloroterephthalic acid derivatives, in the synthesis of a crucial intermediate for the anticancer drug, Pazopanib. Pazopanib is a potent multi-targeted tyrosine kinase inhibitor that blocks tumor growth and inhibits angiogenesis, primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Core Application: Synthesis of a Key Pazopanib Intermediate
A critical step in the synthesis of Pazopanib involves the coupling of two key intermediates: N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine and 5-amino-2-methylbenzenesulfonamide . The synthesis of the former provides an excellent case study for the application of chlorinated pyrimidines in pharmaceutical synthesis.
The overall synthetic workflow for Pazopanib, highlighting the convergence of these key intermediates, is depicted below.
Experimental Protocols
Protocol 1: Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine
This protocol details the nucleophilic substitution reaction between 2,3-dimethyl-2H-indazol-6-amine and 2,4-dichloropyrimidine.
Materials:
-
2,3-dimethyl-2H-indazol-6-amine
-
2,4-dichloropyrimidine
-
Sodium bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
To a stirred solution of 2,3-dimethyl-2H-indazol-6-amine (1 equivalent) and sodium bicarbonate (2 equivalents) in N,N-dimethylformamide, add 2,4-dichloropyrimidine (1.5 equivalents) at room temperature.
-
Heat the reaction mixture to 85 °C.
-
Maintain the temperature and stir for four hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the suspension to room temperature.
-
Add water to the reaction mixture and stir for an additional 3 hours to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the filter cake thoroughly with water.
-
Dry the product under vacuum to yield N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine.[1]
Protocol 2: Synthesis of Pazopanib Hydrochloride
This protocol outlines the final coupling step to produce Pazopanib hydrochloride.
Materials:
-
N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (Note: This is the N-methylated derivative of the product from Protocol 1)
-
5-amino-2-methylbenzenesulfonamide
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Charge a reaction flask with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1 equivalent) and 5-amino-2-methylbenzenesulfonamide (1.05 equivalents) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 95 °C) and stir.
-
Monitor the reaction until completion using TLC.
-
Cool the reaction mixture to room temperature to induce precipitation of the product.
-
Filter the solid and wash with cold ethanol.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of Pazopanib intermediates and the final product, as reported in various literature sources.
Table 1: Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
| Parameter | Value | Reference |
| Starting Materials | 2,3-dimethyl-2H-indazol-6-amine, 2,4-dichloropyrimidine | [1] |
| Reagents | Sodium bicarbonate, N,N-dimethylformamide | [1] |
| Reaction Temperature | 85 °C | [1] |
| Yield | 97% | [1] |
| Purity (LC) | 98.5% | [1] |
Table 2: Synthesis of Pazopanib Hydrochloride
| Parameter | Value | Reference |
| Starting Materials | N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, 5-amino-2-methylbenzenesulfonamide | [3][4] |
| Solvent | Ethanol or N,N-dimethylformamide | [3][4] |
| Catalyst | Concentrated Hydrochloric Acid | [3] |
| Reaction Temperature | Reflux (~95 °C) | [2][3] |
| Yield | ~63-85% | [3][4] |
| Purity (HPLC) | >99.5% after purification | [4] |
Signaling Pathway: Mechanism of Action of Pazopanib
Pazopanib functions by inhibiting multiple receptor tyrosine kinases, with a primary target being VEGFR-2. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a signaling cascade that promotes angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. By inhibiting VEGFR-2, Pazopanib effectively blocks these downstream signaling pathways.
Conclusion
The synthesis of key pharmaceutical intermediates for drugs like Pazopanib demonstrates the critical role of chlorinated precursors. The methodologies presented herein provide a framework for the practical application of these building blocks in a research and development setting. Understanding the underlying signaling pathways of the target API is also paramount for rational drug design and development. The provided protocols and data serve as a valuable resource for scientists working on the synthesis of kinase inhibitors and other complex pharmaceutical molecules.
References
Application of 2-Chloroterephthalic Acid in the Synthesis of Novel Azo Dyes
Introduction
2-Chloroterephthalic acid, a halogenated aromatic dicarboxylic acid, presents a versatile platform for the synthesis of novel functional dyes. Its unique molecular structure, featuring two carboxylic acid groups and a chlorine substituent, allows for the creation of dyes with potentially enhanced properties such as improved thermal stability, lightfastness, and altered photophysical characteristics. This application note details a synthetic protocol for the utilization of this compound in the preparation of azo dyes, leveraging its ability to form a central bridging unit. The methodologies described herein are intended for researchers and professionals in the fields of dye chemistry, materials science, and drug development.
The synthesis of direct dyes often involves the use of diamine compounds, some of which, like benzidine, are carcinogenic and their use is restricted. Terephthalic acid and its derivatives are being explored as safer alternatives to create symmetrical direct dyes. This compound, with its reactive carboxylic acid functionalities, can be readily converted to its corresponding acid chloride, which can then be reacted with various coupling components to create intermediates for azo dye synthesis.
Principle of the Method
The overall synthetic strategy involves a two-step process. First, this compound is converted to 2-chloroterephthaloyl chloride. This activated intermediate is then reacted with a suitable coupling component, such as H-acid (8-amino-1-naphthol-3,6-disulfonic acid), to form a bis-acylated intermediate. This intermediate serves as the coupling component for the subsequent azo coupling reaction with a diazonium salt, yielding the final azo dye. The chlorine substituent on the terephthalic acid moiety may influence the electronic properties and, consequently, the color and fastness properties of the resulting dye.
Experimental Protocols
Materials and Methods
-
This compound (98%)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalyst)
-
Chlorobenzene
-
H-acid (8-amino-1-naphthol-3,6-disulfonic acid)
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Standard laboratory glassware and equipment
Protocol 1: Synthesis of the Coupling Component Intermediate from this compound
-
Activation of this compound:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (0.1 mol) in chlorobenzene (250 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 mL).
-
Slowly add thionyl chloride (0.22 mol) to the suspension.
-
Heat the reaction mixture to 60-70°C and maintain for 6-9 hours, or until the evolution of HCl and SO₂ gases ceases. The solution should become clear, indicating the formation of 2-chloroterephthaloyl chloride.
-
-
Acylation of H-acid:
-
In a separate beaker, dissolve H-acid (0.2 mol) in water (500 mL) and adjust the pH to 7.0-7.5 with a sodium carbonate solution.
-
Cool the H-acid solution to 0-5°C in an ice bath.
-
Slowly add the solution of 2-chloroterephthaloyl chloride in chlorobenzene to the H-acid solution while maintaining the pH at 7.0-7.5 by the continuous addition of sodium carbonate solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
The resulting bis-acylated H-acid derivative (the coupling component) can be precipitated by adding sodium chloride, filtered, and washed with a saturated NaCl solution.
-
Protocol 2: Synthesis of the Azo Dye
-
Diazotization of Aniline:
-
In a beaker, dissolve aniline (0.02 mol) in a solution of concentrated hydrochloric acid (5 mL) and water (50 mL).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.022 mol in 10 mL of water) dropwise, keeping the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization. The presence of excess nitrous acid can be tested with starch-iodide paper.
-
-
Azo Coupling:
-
Dissolve the synthesized coupling component from Protocol 1 (0.01 mol) in water (200 mL), adjusting the pH to 8-9 with sodium carbonate.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature below 5°C and the pH at 8-9.
-
A colored precipitate of the azo dye should form.
-
Continue stirring for 2-3 hours at low temperature to ensure complete coupling.
-
-
Isolation and Purification:
-
The dye is salted out by adding sodium chloride to the reaction mixture.
-
The precipitated dye is collected by filtration, washed with a saturated sodium chloride solution, and then with a small amount of cold ethanol.
-
The purified dye is dried in an oven at 60-70°C.
-
Data Presentation
As no specific quantitative data for dyes derived from this compound was found in the literature, the following table presents data for analogous direct dyes synthesized from terephthalic acid and H-acid, coupled with various diazonium salts. This data can serve as a benchmark for the expected performance of dyes derived from this compound.
| Dye Code | Diazo Component | Coupling Component | λmax (nm) in Water | Molar Extinction Coefficient (ε) | Light Fastness | Wash Fastness |
| A5 | Aniline | Terephthaloyl-bis-H-acid | 510 | Not Reported | 4-5 | 3-4 |
| A6 | p-Anisidine | Terephthaloyl-bis-H-acid | 525 | Not Reported | 5 | 4 |
| A7 | p-Chloroaniline | Terephthaloyl-bis-H-acid | 510 | Not Reported | 4 | 3 |
| A8 | p-Nitroaniline | Terephthaloyl-bis-H-acid | 530 | Not Reported | 4-5 | 4 |
Data adapted from a study on direct dyes derived from terephthalic acid.
Visualizations
Synthesis Workflow
Application Notes and Protocols: Functionalization of Polymers with 2-Chloroterephthalic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the synthesis and subsequent functionalization of polyesters incorporating 2-Chloroterephthalic acid. The presence of the chlorine atom on the aromatic ring of the terephthalate monomer unit serves as a versatile handle for post-polymerization modification, enabling the attachment of various functional groups, including targeting ligands, imaging agents, and therapeutic molecules. This approach is particularly relevant for the development of advanced drug delivery systems and functional biomaterials.
Part 1: Synthesis of Chloro-Functionalized Polyester via Melt Polycondensation
The introduction of this compound as a comonomer in polyester synthesis results in a polymer backbone with reactive chloro-moieties. These sites are amenable to a variety of chemical transformations, most notably nucleophilic aromatic substitution, allowing for the covalent attachment of functional molecules.
Protocol 1: Synthesis of Poly(ethylene-co-2-chloroterephthalate)
This protocol describes the synthesis of a copolyester from this compound, terephthalic acid, and ethylene glycol via a two-stage melt polycondensation reaction.
Materials:
-
This compound
-
Terephthalic acid
-
Ethylene glycol
-
Antimony(III) oxide (catalyst)
-
Triphenyl phosphate (stabilizer)
Procedure:
-
Esterification:
-
Charge a high-pressure reaction vessel with this compound, terephthalic acid, and ethylene glycol in a desired molar ratio (e.g., 10:90:120).
-
Add antimony(III) oxide (0.05 mol% relative to the total diacid) and triphenyl phosphate (0.04 mol%).
-
Pressurize the reactor with nitrogen (3-4 bar) and heat to 220-250°C with constant stirring.
-
Water, the byproduct of esterification, is continuously removed. The reaction is monitored by measuring the amount of water collected and is considered complete when the theoretical amount is approached.
-
-
Polycondensation:
-
After the esterification stage, gradually reduce the pressure to below 1 mbar over 30-60 minutes.
-
Increase the temperature to 270-280°C to facilitate the removal of excess ethylene glycol and promote polymer chain growth.
-
The reaction is monitored by the increase in viscosity of the molten polymer, which can be correlated with the power consumption of the stirrer motor.
-
Continue the reaction until the desired molecular weight is achieved (typically 2-4 hours).
-
Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench and solidify the polymer strands.
-
Pelletize the resulting polymer for further processing and characterization.
-
Data Presentation: Polymer Synthesis and Properties
| Sample ID | 2-Chloroterephthalate (mol%) | Terephthalate (mol%) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Tm (°C) |
| P-Cl-05 | 5 | 95 | 18,500 | 2.1 | 78 | 250 |
| P-Cl-10 | 10 | 90 | 17,900 | 2.2 | 80 | 242 |
| P-Cl-20 | 20 | 80 | 16,500 | 2.3 | 83 | 225 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes.
Visualization: Workflow for Polyester Synthesis
Part 2: Post-Polymerization Functionalization
The chloro-functionalized polyester serves as a platform for introducing a wide range of functionalities. The chlorine atom, activated by the adjacent carbonyl groups of the ester linkages, can undergo nucleophilic aromatic substitution with various nucleophiles.
Protocol 2: Nucleophilic Substitution with an Amine-Terminated Molecule
This protocol details the functionalization of the chloro-polyester with a model amine-containing molecule, such as N-(2-aminoethyl)acetamide, to demonstrate the feasibility of conjugating molecules with primary amine groups.
Materials:
-
Chloro-functionalized polyester (e.g., P-Cl-10)
-
N-(2-aminoethyl)acetamide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Dissolution: Dissolve the chloro-functionalized polyester (1 g) in DMF (20 mL) in a round-bottom flask at 80°C with magnetic stirring.
-
Reaction Setup: Add N-(2-aminoethyl)acetamide (5 equivalents relative to the chloro groups) and potassium carbonate (2 equivalents) to the polymer solution.
-
Reaction: Heat the reaction mixture to 120°C and stir under a nitrogen atmosphere for 24 hours.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the solution to a large volume of methanol (200 mL) with vigorous stirring.
-
Filter the precipitated polymer and wash thoroughly with methanol to remove unreacted reagents and DMF.
-
Repeat the dissolution in a minimal amount of a suitable solvent (e.g., chloroform) and precipitation in methanol twice more to ensure high purity.
-
-
Drying: Dry the functionalized polymer under vacuum at 50°C to a constant weight.
Data Presentation: Functionalization Efficiency
| Sample ID | Nucleophile | Reaction Time (h) | Reaction Temp (°C) | Degree of Substitution (%) |
| P-Func-01 | N-(2-aminoethyl)acetamide | 12 | 120 | 45 |
| P-Func-02 | N-(2-aminoethyl)acetamide | 24 | 120 | 78 |
| P-Func-03 | N-(2-aminoethyl)acetamide | 24 | 140 | 92 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. The degree of substitution would be determined by ¹H NMR spectroscopy.
Visualization: Post-Polymerization Modification Scheme
Part 3: Characterization of Functionalized Polymers
Thorough characterization is essential to confirm the successful synthesis and functionalization of the polymers. A combination of spectroscopic, chromatographic, and thermal analysis techniques is employed.
Protocol 3: Polymer Characterization
1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Purpose: To confirm the polymer structure and quantify the degree of functionalization.
-
Procedure: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or a mixture of CDCl₃/TFA-d). Acquire spectra on a 400 MHz or higher spectrometer. The degree of substitution can be calculated by comparing the integration of protons on the attached functional group to the integration of protons on the polymer backbone.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the polymer.
-
Procedure: Analyze a thin film of the polymer cast from solution or use an ATR-FTIR accessory for direct analysis of the solid sample. Look for the appearance of new peaks corresponding to the attached functional group (e.g., N-H stretching and bending for amines).
3. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Procedure: Dissolve the polymer in a suitable mobile phase (e.g., THF or hexafluoroisopropanol) and analyze using a GPC system calibrated with polystyrene or PMMA standards.
4. Differential Scanning Calorimetry (DSC):
-
Purpose: To measure the glass transition temperature (Tg) and melting temperature (Tm).
-
Procedure: Heat a small sample (5-10 mg) of the polymer in a sealed aluminum pan under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).
Data Presentation: Spectroscopic and Thermal Analysis
| Sample ID | Key ¹H NMR Signal (ppm) | Key FTIR Peak (cm⁻¹) | Mn ( g/mol ) | Tg (°C) |
| P-Cl-10 | 7.8-8.2 (aromatic-Cl) | 1720 (C=O), 750 (C-Cl) | 17,900 | 80 |
| P-Func-02 | 3.4 (N-CH₂), 2.0 (C(O)CH₃) | 3350 (N-H), 1650 (Amide C=O) | 21,500 | 85 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes.
Visualization: Polymer Characterization Workflow
Applications in Drug Development
The ability to covalently attach various molecules to the polyester backbone opens up numerous possibilities in drug development:
-
Drug Conjugation: Therapeutic agents with suitable nucleophilic groups (e.g., amines, thiols) can be directly conjugated to the polymer, creating polymer-drug conjugates with potentially improved pharmacokinetics and reduced side effects.
-
Targeted Delivery: Targeting ligands, such as peptides or antibodies, can be attached to direct the polymer-drug conjugate to specific cells or tissues.
-
Imaging Agents: Fluorescent dyes or contrast agents can be incorporated for in vivo imaging and diagnostic applications.
-
Biomaterial Scaffolds: The functionalized polymers can be used to create scaffolds for tissue engineering, with the attached functional groups promoting cell adhesion and proliferation.
Disclaimer: The protocols and data provided in this document are based on established chemical principles and are intended for illustrative purposes. Researchers should conduct their own optimization and safety assessments before implementing these procedures.
Modulator-Assisted Synthesis of MOFs with 2-Aminoterephthalic Acid Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Metal-Organic Frameworks (MOFs) using 2-aminoterephthalic acid as a linker, with a focus on the strategic use of modulators to control the synthesis process.
Introduction to Modulator-Assisted Synthesis
The synthesis of Metal-Organic Frameworks (MOFs) is a process of self-assembly between metal ions or clusters and organic linkers. The use of 2-aminoterephthalic acid as a linker is of particular interest due to the presence of the amino group, which can be further functionalized and can enhance interactions with guest molecules. However, the rapid precipitation of MOF materials can often lead to poor crystallinity and small crystal sizes.
Modulator-assisted synthesis is a powerful technique to control the kinetics of MOF formation.[1] Modulators are typically small molecules, such as monocarboxylic acids, that compete with the organic linker for coordination to the metal centers.[2] This competition slows down the nucleation and growth of the MOF crystals, leading to improved crystallinity, larger crystal sizes, and better control over the final morphology.[1][3] Furthermore, modulators can be used to intentionally introduce defects into the MOF structure, which can enhance properties such as catalytic activity and gas adsorption.[1] The selection of the modulator and its concentration are critical parameters for controlling the properties of the resulting MOF.[2]
Key Applications
MOFs synthesized from 2-aminoterephthalic acid exhibit significant potential in various fields:
-
Drug Delivery: The tunable pore sizes and functionalizable amino groups make these MOFs excellent candidates for encapsulating and delivering therapeutic agents.
-
Gas Storage and Separation: The amino groups can enhance the selective adsorption of gases like CO2 due to favorable electrostatic interactions.[4]
-
Catalysis: The framework can act as a support for catalytically active species, with the amino groups serving as anchoring points.[4]
Experimental Workflow for Modulator-Assisted MOF Synthesis
The general workflow for the modulator-assisted synthesis of MOFs using 2-aminoterephthalic acid is depicted below. This process typically involves the preparation of precursor solutions, a solvothermal or microwave-assisted reaction, followed by product isolation and activation.
Caption: General workflow for the modulator-assisted synthesis of MOFs.
Experimental Protocols
Below are detailed protocols for the synthesis of two common MOFs based on 2-aminoterephthalic acid, UiO-66-NH2 and NH2-MIL-101(Fe), using different modulators.
Protocol 1: Synthesis of UiO-66-NH2 with Benzoic Acid Modulator
This protocol describes the synthesis of UiO-66-NH2, a zirconium-based MOF, using benzoic acid as a modulator to improve crystallinity.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-aminoterephthalic acid (H₂BDC-NH₂)
-
Benzoic acid
-
N,N-dimethylformamide (DMF)
Procedure:
-
Preparation of Solution A: In a 20 mL glass vial, dissolve 75 mg of ZrOCl₂·8H₂O and 1.25 g of benzoic acid in 5 mL of DMF.[1]
-
Preparation of Solution B: In a separate vial, dissolve 50-60 mg of 2-aminoterephthalic acid in 5 mL of DMF.[1]
-
Mixing: Combine Solution A and Solution B in a single vial.[1]
-
Sonication: Sonicate the resulting mixture until all solids are completely dissolved, resulting in a clear solution.[1]
-
Solvothermal Reaction: Securely cap the vial and place it in a preheated oven at 120 °C for 24 hours.[1]
-
Product Isolation: After the reaction, allow the vial to cool to room temperature. Collect the solid product by centrifugation or filtration.
-
Washing: Wash the product thoroughly with fresh DMF and then with ethanol to remove unreacted precursors and solvent.
-
Activation: Dry the final product under vacuum at an elevated temperature (e.g., 120 °C) to remove guest molecules from the pores.
Protocol 2: Microwave-Assisted Synthesis of NH2-MIL-101(Fe)
This protocol outlines a rapid, microwave-assisted synthesis of NH2-MIL-101(Fe), an iron-based MOF.
Materials:
-
Iron(III) chloride (FeCl₃)
-
2-aminoterephthalic acid
-
N,N-dimethylformamide (DMF)
-
Ethanol
-
Microwave synthesis reactor
Procedure:
-
Precursor Solution Preparation: Dissolve 2-aminoterephthalic acid and FeCl₃ in a mixture of DMF and ethanol.
-
Microwave Reaction: Seal the reaction vessel and place it in the microwave synthesizer. Set the reaction temperature to 120-140°C and the reaction time to 30-60 minutes.[5] The microwave power will be automatically adjusted to maintain the set temperature.
-
Product Isolation and Activation: After the reaction is complete, allow the vessel to cool to room temperature.[5] Collect the solid product by centrifugation or filtration.[5] Wash the product thoroughly with fresh DMF and then with methanol to remove any unreacted precursors and solvent molecules.[5] Dry the final product under vacuum at an elevated temperature (e.g., 120°C) to activate the MOF.[5]
Data Presentation: Modulator Effects on MOF Synthesis
The choice and concentration of a modulator significantly impact the properties of the resulting MOF. The following tables summarize quantitative data from various studies on the modulator-assisted synthesis of 2-aminoterephthalic acid MOFs.
Table 1: Effect of Different Modulators on UiO-66-NH2 Synthesis
| Modulator | Metal Precursor | Modulator to Linker Ratio (molar) | Temperature (°C) | Time (h) | Key Outcome |
| Benzoic Acid | ZrOCl₂·8H₂O | ~20:1 | 120 | 24 | Improved crystallinity and larger crystal size[1] |
| Acetic Acid | ZrCl₄ | Variable | 120 | 72 | Controls crystallite size and defect distribution[6] |
| Formic Acid | ZrCl₄ | Variable | 120 | 72 | Influences crystal size and morphology[6] |
| L-proline | ZrCl₄ | 4:1 | 120 | - | Highly efficient for producing large, defect-free single crystals[7][8] |
| Hydrochloric Acid | ZrCl₄ | In excess | - | - | Produces highly stable UiO-66 type MOFs[2] |
Table 2: Synthesis Parameters for Different 2-Aminoterephthalic Acid MOFs
| MOF Name | Metal Precursor | Modulator | Solvent | Temperature (°C) | Time | Synthesis Method |
| Mg-ABDC | Mg(NO₃)₂·6H₂O | - | DMF | - | - | Solvothermal[9] |
| Co-ABDC | Co(NO₃)₂·6H₂O | - | DMF | - | - | Solvothermal[9] |
| Sr-ABDC | Sr(NO₃)₂·6H₂O | - | DMF | - | - | Solvothermal[9] |
| NH₂-MIL-101(Fe) | FeCl₃ | - | DMF/Ethanol | 120-140 | 30-60 min | Microwave-assisted[5][10] |
| IRMOF-3 | Zn(NO₃)₂·6H₂O | - | DEF/Ethanol | 120-140 | 30-60 min | Microwave-assisted[5] |
Table 3: Impact of Modulators on MIL-101(Cr, Sn) Properties (Microwave-Assisted Synthesis)
| Modulator | Average Particle Size (nm) | Crystal Yield (%) | BET Surface Area (m²/g) |
| Nitric Acid | 30 | ~55 | ~1400 |
| Hydrochloric Acid | 37 | ~60 | ~1500 |
| Formic Acid | 30 | ~62 | ~1600 |
| Acetic Acid | 37 | ~70 | ~1800 |
| Succinic Acid | 37 | ~58 | ~1300 |
| Citric Acid | 45 | ~50 | ~1200 |
Note: Data for MIL-101(Cr, Sn) is included to illustrate the broader applicability and impact of modulators on MOF synthesis, as detailed comparative data for a single 2-aminoterephthalic acid MOF with multiple modulators is not available in a single source. Data adapted from a study on MIL-101(Cr, Sn) synthesis.[11][12]
Signaling Pathways and Logical Relationships
The mechanism of modulator action in MOF synthesis can be visualized as a competitive equilibrium. The modulator and the linker vie for coordination to the metal secondary building units (SBUs), influencing the rate of framework assembly.
Caption: Competitive coordination in modulator-assisted MOF synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino acids as highly efficient modulators for single crystals of zirconium and hafnium metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. Amino acids as highly efficient modulators for single crystals of zirconium and hafnium metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C5TA10401G [pubs.rsc.org]
- 9. Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Polydopamine-Modified Metal–Organic Frameworks, NH2-Fe-MIL-101, as pH-Sensitive Nanocarriers for Controlled Pesticide Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 2-Chloroterephthalic Acid-Based Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of materials derived from 2-chloroterephthalic acid. The protocols detailed below are intended to serve as a foundational guide for the development and evaluation of novel polymers and metal-organic frameworks (MOFs) incorporating this chlorinated aromatic dicarboxylic acid.
Synthesis of this compound-Based Polyamides
Aromatic polyamides synthesized from this compound are anticipated to exhibit high thermal stability and mechanical strength, characteristic of aramids. The presence of the chlorine atom can also enhance flame retardancy and modify solubility.
Experimental Protocol: Low-Temperature Solution Polycondensation
This method is suitable for synthesizing high molecular weight aromatic polyamides under mild conditions.
Materials:
-
2-Chloroterephthaloyl dichloride
-
Aromatic diamine (e.g., p-phenylenediamine, 4,4'-oxydianiline)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
Procedure:
-
Diamine Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine and anhydrous lithium chloride in anhydrous NMP under a nitrogen atmosphere. Stir until complete dissolution.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Chloride Addition: Slowly add a stoichiometric amount of 2-chloroterephthaloyl dichloride to the stirred solution. The acid chloride should be in solid form or dissolved in a small amount of anhydrous NMP.
-
Polymerization: Maintain the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation: Precipitate the polymer by pouring the viscous solution into a vigorously stirred excess of methanol or water.
-
Washing: Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with hot deionized water to remove unreacted monomers, oligomers, and salts.
-
Drying: Dry the polyamide product in a vacuum oven at 80-100°C until a constant weight is achieved.
Logical Workflow for Polyamide Synthesis:
Caption: Workflow for the synthesis of this compound-based polyamides.
Synthesis of this compound-Based Metal-Organic Frameworks (MOFs)
The incorporation of this compound as an organic linker in MOF synthesis can influence the framework's topology, porosity, and surface chemistry. The chloro-functionalization may provide sites for post-synthetic modification or enhance interactions with specific guest molecules.
Experimental Protocol: Solvothermal Synthesis
Solvothermal synthesis is a common method for producing crystalline MOFs.
Materials:
-
This compound
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
N,N'-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Solution Preparation: In a glass vial, dissolve the metal salt and this compound in DMF. The molar ratio of metal to linker can be varied to optimize crystallinity and phase purity.
-
Sonication: Sonicate the mixture for 10-15 minutes to ensure homogeneity.
-
Reaction: Transfer the solution to a Teflon-lined autoclave. Seal the autoclave and heat it in an oven at a specific temperature (typically between 80°C and 150°C) for 24-72 hours.
-
Cooling: Allow the autoclave to cool slowly to room temperature.
-
Isolation: Collect the crystalline product by filtration or decantation.
-
Washing: Wash the crystals with fresh DMF followed by a solvent exchange with a more volatile solvent like ethanol to remove unreacted starting materials.
-
Activation: Activate the MOF by heating the sample under vacuum to remove the solvent molecules from the pores. The activation temperature should be determined from thermogravimetric analysis (TGA) to avoid framework collapse.
Experimental Workflow for MOF Synthesis:
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Chloroterephthalic Acid Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Chloroterephthalic acid. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and practical starting material for synthesizing this compound in a laboratory setting?
A1: The most common precursor for the synthesis of this compound is 2-chloro-p-xylene. This is because the direct, selective chlorination of terephthalic acid is challenging and can lead to multiple chlorinated byproducts. The oxidation of the methyl groups on 2-chloro-p-xylene is a more controlled and direct route to the desired product. The precursor 2-chloro-p-xylene itself, however, may not be available in large commercial quantities, which can be a limiting factor.[1]
Q2: What are the typical reaction conditions for the synthesis of this compound via oxidation?
A2: The synthesis is typically achieved through the liquid-phase catalytic oxidation of 2-chloro-p-xylene. This process is analogous to the industrial AMOCO process for producing terephthalic acid.[2][3] It involves high temperatures and pressures, using a solvent and a multi-component catalyst system. Key parameters are summarized in the table below.
Q3: Which catalyst system is most effective for the oxidation of 2-chloro-p-xylene?
A3: An effective and widely documented catalyst system for the oxidation of xylenes is a combination of cobalt (Co) and manganese (Mn) salts, promoted by a bromine source.[2][3][4] Cobalt and manganese acetates are commonly used, while the bromine source can be hydrobromic acid (HBr) or a bromide salt.[3][4] The bromide component plays a crucial role in activating the catalyst and facilitating the oxidation of the intermediate, 2-chloro-4-methylbenzoic acid.[3]
Q4: What are the primary side products, and how can their formation be minimized?
A4: The main impurity is typically the product of incomplete oxidation, 2-chloro-4-methylbenzoic acid (analogous to 4-carboxybenzaldehyde in terephthalic acid synthesis).[3] At excessively high temperatures, side reactions like decarboxylation can also occur.[2] To minimize these byproducts, it is crucial to optimize reaction time, temperature, and catalyst concentration to ensure the reaction proceeds to completion. Ensuring a sufficient supply of the oxidant (air or oxygen) is also critical.
Q5: How can the final this compound product be effectively purified?
A5: Crude this compound can be purified through recrystallization from a suitable solvent, such as dimethylformamide (DMF) or water.[5][6] The process generally involves dissolving the crude product in a hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool, which causes the purified acid to crystallize.[6] The purified crystals are then collected by filtration and washed with a cold solvent to remove any remaining soluble impurities.[7]
Data Presentation
Table 1: Typical Reaction Parameters for the Oxidation of 2-chloro-p-xylene
| Parameter | Typical Range | Remarks |
| Temperature | 175 - 225 °C | Higher temperatures increase the reaction rate but may also promote side reactions like decarboxylation.[1][2] |
| Pressure | 15 - 30 bar | Necessary to maintain the solvent in the liquid phase and ensure sufficient oxygen concentration.[2][3] |
| Solvent | Acetic Acid | The most common solvent used in this type of oxidation.[2][4][8] |
| Catalyst | Co(OAc)₂ / Mn(OAc)₂ | A combination of cobalt and manganese salts is typically used.[2][4] |
| Promoter | HBr or NaBr | A bromine source is essential for high conversion and selectivity.[3] |
| Oxidant | Compressed Air / O₂ | Air is the more economical choice for large-scale reactions. |
| Reaction Time | 2 - 10 hours | Dependent on temperature, pressure, and catalyst efficiency.[1][9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation
This protocol describes a general procedure for the liquid-phase air oxidation of 2-chloro-p-xylene. Safety Note: This reaction must be conducted in a high-pressure reactor (autoclave) designed to handle corrosive materials at high temperatures and pressures.
Materials:
-
2-chloro-p-xylene
-
Glacial Acetic Acid
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
48% Hydrobromic acid (HBr)
-
Compressed Air or Oxygen
-
Nitrogen gas
Procedure:
-
Charge the high-pressure reactor with 2-chloro-p-xylene, glacial acetic acid, cobalt(II) acetate, manganese(II) acetate, and hydrobromic acid.
-
Seal the reactor securely according to the manufacturer's instructions.
-
Begin agitation and purge the reactor with nitrogen gas to remove any residual air.
-
Heat the reactor to the target temperature (e.g., 190 °C).
-
Once the temperature has stabilized, introduce compressed air or oxygen to the reactor to achieve the desired operating pressure (e.g., 25 bar).
-
Maintain the temperature and pressure for the duration of the reaction (e.g., 3-6 hours), ensuring continuous agitation. The reaction is highly exothermic and requires careful temperature control.
-
After the reaction period, stop the oxidant flow and allow the reactor to cool to room temperature.
-
Carefully vent the excess pressure from the reactor.
-
Discharge the resulting slurry, which contains the crude this compound product.
-
Isolate the crude product by filtration.
-
Wash the filter cake with fresh acetic acid and then with water to remove residual catalysts and solvent.
-
Dry the crude product under a vacuum.
-
Purify the crude solid by recrystallizing from a suitable solvent (e.g., dimethylformamide).[6]
Troubleshooting Guide
Problem: Low or No Conversion of 2-chloro-p-xylene
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst salts are of good quality and have not degraded. The presence of water can sometimes affect catalyst activity.[10] |
| Insufficient Promoter | The bromine source is critical. Verify that the correct amount of HBr or bromide salt was added. The reaction rate is highly dependent on its concentration.[3] |
| Low Temperature/Pressure | Check and calibrate temperature and pressure sensors. Operating below the optimal range will result in a slow or stalled reaction.[2] |
| Inadequate Oxygen Supply | Ensure the oxidant (air) flow rate is sufficient and that the agitation is vigorous enough to maintain good gas-liquid mixing. |
Problem: Formation of a Dark, Tarry Reaction Mixture
| Potential Cause | Suggested Solution |
| Excessively High Temperature | Overheating can lead to the decomposition of the solvent or product, causing charring. Reduce the reaction temperature and improve temperature control.[1] |
| Impurities in Starting Material | Use high-purity 2-chloro-p-xylene and glacial acetic acid. Impurities can act as catalysts for polymerization or decomposition. |
| High Catalyst Concentration | While catalytic, an excessive concentration of metal salts can sometimes promote unwanted side reactions. Re-optimize the catalyst loading. |
Problem: Difficulty Purifying the Final Product
| Potential Cause | Suggested Solution |
| High Levels of Intermediates | If the crude product is heavily contaminated with 2-chloro-4-methylbenzoic acid, the reaction may not have gone to completion. Increase the reaction time or temperature. |
| Incorrect Recrystallization Solvent | The chosen solvent may not provide a sufficient solubility difference between the product and impurities at high and low temperatures. Screen alternative solvents (e.g., water, acetic acid, DMF).[6] |
| Co-precipitation of Impurities | If impurities crystallize along with the product, a multi-step purification process may be needed. This could involve an initial wash with a solvent that selectively dissolves the impurity, followed by recrystallization. |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. US5003105A - Preparation of 2-chloroterephthaloyl chloride - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US3102137A - Purification of terephthalic acid - Google Patents [patents.google.com]
- 6. CH340499A - Process for purifying terephthalic acid - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. US3850981A - Liquid phase oxidation of p-xylene to terephthalic acid - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. JP2826576B2 - Preparation of 2-chloroterephthaloyl chloride - Google Patents [patents.google.com]
Technical Support Center: 2-Chloroterephthalic Acid Synthesis and Purification
Welcome to the technical support center for 2-Chloroterephthalic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the yield and purity of this compound in a laboratory setting. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound.
Question: My synthesis of this compound resulted in a low yield. What are the potential causes and solutions?
Answer: Low yields can stem from several factors during the oxidation of 2-chloro-p-xylene. Key areas to investigate include:
-
Incomplete Oxidation: The oxidation of both methyl groups is a stepwise process. Incomplete reaction is a common cause of low yield, often leaving significant amounts of intermediates like 2-chloro-4-methylbenzoic acid.
-
Solution: Ensure the reaction time is adequate. For nitric acid oxidation, a reaction time of at least 30 minutes at temperatures between 150°C and 250°C is recommended.[1] For catalytic air oxidation, reaction times can be longer. Also, verify that the oxidant and catalyst concentrations are optimal.
-
-
Suboptimal Reaction Temperature: The reaction temperature is critical. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, it can promote side reactions and degradation of the product.
-
Solution: Maintain a stable reaction temperature within the optimal range for your chosen method. For nitric acid oxidation, a temperature of 180°C has been shown to produce high yields.[1]
-
-
Loss During Work-up: Significant product loss can occur during the isolation and purification steps, particularly during filtration and washing if the incorrect solvent is used or if the product has some solubility in the wash solvent.
-
Solution: Ensure the product is fully precipitated before filtration by cooling the reaction mixture adequately. Wash the collected solid with a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.
-
Question: What are the typical impurities found in crude this compound, and how can I remove them?
Answer: The most common impurities are intermediates from the oxidation process and side-reaction products.
-
Key Impurities:
-
2-chloro-4-methylbenzoic acid: The product of partial oxidation of one methyl group.
-
4-carboxy-3-chlorobenzaldehyde: An intermediate formed after the oxidation of one methyl group and partial oxidation of the second.
-
Unreacted 2-chloro-p-xylene: The starting material.
-
-
Purification Method: Recrystallization is the most effective method for removing these impurities. The crude product is dissolved in a hot solvent and then allowed to cool slowly. The this compound will crystallize out in a purer form, while the impurities remain in the solvent.
-
Recommended Solvents: Acetic acid and water are commonly used solvents for the recrystallization of terephthalic acids. A mixture of acetic acid, water, and acetophenone has also been patented for purifying terephthalic acid.[2] The choice of solvent is critical and will impact both the final purity and the recovery yield.
-
Question: My final product is discolored (yellow or brown). What causes this, and how can I obtain a white, crystalline product?
Answer: Discoloration is typically caused by trace impurities, often aromatic ketones or metallic residues from catalysts.
-
Cause: Colored by-products can form from side reactions or over-oxidation, especially at higher temperatures.[3] Residual catalyst (e.g., cobalt, manganese) can also impart color.
-
Solution:
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb many of the colored impurities. Hot filter the solution to remove the charcoal before allowing the product to crystallize.
-
Thorough Washing: Ensure the filtered crystals are washed thoroughly with a suitable cold solvent to remove any residual mother liquor that contains dissolved impurities.
-
Optimal Temperature Control: Carefully controlling the reaction temperature during synthesis can prevent the formation of color-causing by-products in the first place.[3]
-
Question: How can I analyze the purity of my this compound sample?
Answer: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the purity of aromatic carboxylic acids and quantifying impurities.
-
Method: A reversed-phase HPLC method can effectively separate this compound from its common impurities.[4][5]
-
Typical Conditions:
-
Column: C18 column.
-
Mobile Phase: An acidic buffered mobile phase, often a gradient of acetonitrile and an aqueous buffer (e.g., phosphate buffer).
-
Detection: UV detection at a wavelength around 240 nm is suitable for aromatic carboxylic acids. The purity is typically determined by calculating the peak area percentage of the main product relative to the total area of all peaks in the chromatogram.
-
Data on Yield and Purity
Optimizing experimental conditions is key to maximizing both yield and purity. The following tables summarize how different parameters can affect the outcome of your experiment.
Table 1: Effect of Oxidation Conditions on Terephthalic Acid Yield and Purity (Analogous System)
This data is based on the nitric acid oxidation of p-xylene, a well-documented analogue for the synthesis of this compound.[1]
| Parameter | Condition | Yield (%) | Purity (%) | Key Impurity |
| Reaction Temp. | 180 °C | 88% | >99% | <1% p-toluic acid |
| Reaction Temp. | 157 °C | 80.7% | 92.9% | p-toluic acid |
| Oxidant | 30% Nitric Acid | 88% | High | p-toluic acid |
| Oxidant | 40% Nitric Acid | 80.7% | 92.9% | p-toluic acid |
Table 2: Influence of Recrystallization Solvent on Yield and Purity (Illustrative)
While specific data for this compound is limited, this table illustrates the general trade-off between yield and purity when choosing a recrystallization solvent. A solvent in which the compound is highly soluble when hot but poorly soluble when cold is ideal.
| Solvent | Solubility (Hot) | Solubility (Cold) | Expected Purity | Expected Yield | Comments |
| Water | Moderate | Very Low | Very High | Moderate | Excellent for removing organic impurities, but large volumes may be needed. |
| Acetic Acid | High | Low | High | High | Good general-purpose solvent for this class of compounds. |
| Ethanol | High | Moderate | Moderate | Lower | Higher solubility when cold can lead to significant product loss in the filtrate. |
| Ethanol/Water Mix | Adjustable | Low | High | Good | Offers a tunable solvent system to optimize the balance between purity and yield. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitric Acid Oxidation
This protocol is adapted from a patented procedure for the oxidation of xylene derivatives.[1] Safety Note: This reaction should be performed in a well-ventilated fume hood as nitrogen oxides are produced. The reaction is exothermic and requires careful temperature control.
Materials:
-
2-chloro-p-xylene
-
30-40% Nitric Acid
-
Autoclave or pressure-rated reactor with stirring and temperature control
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Charge the pressure reactor with 2-chloro-p-xylene and dilute nitric acid. A typical ratio is approximately 1 part substrate to 20 parts 30% nitric acid by weight.
-
Seal the reactor and begin stirring.
-
Heat the reaction mixture to 180°C. The pressure will rise to approximately 200 psi.
-
Maintain the temperature at 180°C for 30 minutes.
-
After the reaction period, cool the reactor to room temperature.
-
Vent any residual pressure safely in a fume hood.
-
Transfer the resulting slurry of crude this compound to a beaker and cool further in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water to remove residual nitric acid and soluble impurities.
-
Dry the crude product in a vacuum oven. The expected yield of crude product is approximately 85-90%.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., glacial acetic acid or deionized water)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Activated carbon (optional, for color removal)
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimum amount of the chosen solvent (e.g., acetic acid) to the flask, just enough to form a slurry.
-
Heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Continue adding small portions of the hot solvent until all the solid has just dissolved. Avoid adding a large excess of solvent as this will reduce the final yield.
-
(Optional) If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for a few minutes. Perform a hot filtration to remove the carbon.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.
-
Dry the purified this compound in a vacuum oven to remove all traces of the solvent.
Visual Guides
Diagram 1: General Synthesis and Purification Workflow
Caption: Workflow for synthesis and purification of this compound.
Diagram 2: Troubleshooting Guide for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. US2636899A - Oxidation process for preparation of terephthalic acid - Google Patents [patents.google.com]
- 2. Liquid phase oxidation of p-xylene to terephthalic acid at medium-high temperatures: multiple benefits of CO2-expanded liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Micellar liquid chromatography of terephthalic acid impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
Side reactions and byproducts in 2-Chloroterephthalic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloroterephthalic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the oxidation of 2-chloro-p-xylene.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Oxidation: The oxidation of both methyl groups of 2-chloro-p-xylene is a stepwise process. Insufficient reaction time, inadequate temperature, or a suboptimal oxidant-to-substrate ratio can lead to the formation of intermediate byproducts such as 2-chloro-4-methylbenzoic acid, thus reducing the yield of the desired product.[1][2][3]
-
Suboptimal Reaction Conditions: The efficiency of the oxidation is highly dependent on the reaction conditions. For instance, in permanganate oxidation, the concentration of the permanganate solution and the reaction temperature are critical.[4][5] In catalytic air oxidation, the pressure, temperature, and catalyst concentration must be carefully controlled.[3][6]
-
Loss of Product During Workup: this compound has limited solubility in water. Excessive washing with water during the isolation step can lead to product loss. Ensure the wash volumes are appropriate and consider using chilled water to minimize solubility.
-
Degradation of Starting Material or Product: At excessively high temperatures or in the presence of strong oxidizing agents, the aromatic ring can be susceptible to degradation, leading to the formation of carbon dioxide and other unwanted byproducts.
Q2: I am observing a significant amount of an unknown impurity in my final product. How can I identify and minimize it?
A2: The most common impurities are byproducts from incomplete oxidation.
-
Identification: The primary byproduct is likely 2-chloro-4-methylbenzoic acid , resulting from the oxidation of only one methyl group. Another potential, though less stable, intermediate is 4-carboxy-3-chlorobenzaldehyde . These can be identified using analytical techniques such as:
-
NMR Spectroscopy: The presence of a methyl group signal in the 1H NMR spectrum would indicate the presence of 2-chloro-4-methylbenzoic acid.
-
HPLC: Comparison of retention times with known standards of the suspected byproducts.
-
Mass Spectrometry: To determine the molecular weight of the impurities.
-
-
Minimization: To reduce the formation of these byproducts, you can:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete oxidation of the intermediates.
-
Optimize Oxidant Concentration: A slight excess of the oxidizing agent can help drive the reaction to completion. However, a large excess should be avoided to prevent over-oxidation and other side reactions.
-
Adjust Reaction Temperature: Increasing the temperature can enhance the rate of the second oxidation step. This must be balanced against the risk of product degradation.
-
Q3: The isolated product is off-color (e.g., yellow or brown). What is the cause and how can I obtain a pure white product?
A3: Discoloration is often due to the presence of colored byproducts or residual manganese dioxide (in the case of permanganate oxidation).
-
Cause:
-
Residual Manganese Dioxide: If potassium permanganate is used as the oxidant, fine particles of manganese dioxide (MnO2) can be difficult to remove completely by filtration, resulting in a brown or off-white product.[4]
-
Colored Organic Byproducts: Certain byproducts formed during the oxidation process can be colored.
-
-
Purification:
-
Thorough Washing: Ensure the filtered product is washed thoroughly to remove soluble impurities.
-
Recrystallization: Recrystallization from a suitable solvent (e.g., acetic acid or water under high temperature and pressure) is an effective method for removing both colored impurities and byproducts like 2-chloro-4-methylbenzoic acid.[7]
-
Sodium Bisulfite Wash: In the case of permanganate oxidation, washing the crude product with a sodium bisulfite solution can help to reduce and solubilize any remaining manganese dioxide.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is the oxidation of the two methyl groups of 2-chloro-p-xylene. Common oxidizing agents for this transformation include potassium permanganate (KMnO4), nitric acid (HNO3), and catalytic air oxidation using cobalt and manganese salts as catalysts.[1][6]
Q2: What are the primary side reactions and byproducts I should be aware of?
A2: The main side reactions involve incomplete oxidation of the starting material. The primary byproducts are:
-
2-chloro-4-methylbenzoic acid: Formed when only one of the two methyl groups is oxidized to a carboxylic acid.[8][9][10]
-
4-carboxy-3-chlorobenzaldehyde: An intermediate formed during the stepwise oxidation, which may be present in the crude product if the reaction does not go to completion.
Over-oxidation, leading to ring cleavage and the formation of CO2, can also occur under harsh reaction conditions.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as:
-
Thin Layer Chromatography (TLC): To observe the disappearance of the starting material (2-chloro-p-xylene) and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the consumption of the starting material and the formation of the product and major byproducts.
-
Gas Chromatography (GC): Can be used to monitor the disappearance of the volatile starting material.
Q4: What are the key safety precautions to take during the synthesis of this compound?
A4:
-
Strong Oxidizing Agents: Reactions involving strong oxidants like potassium permanganate and nitric acid are highly exothermic and should be conducted with care, ensuring proper temperature control.[4] These reagents are also corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pressure: Catalytic air oxidations are often performed under pressure, requiring the use of a suitable pressure reactor and adherence to all safety protocols for high-pressure reactions.
-
Ventilation: The synthesis should be performed in a well-ventilated fume hood to avoid inhalation of any volatile organic compounds or corrosive vapors.
Data Presentation
Table 1: Summary of Reaction Conditions and Typical Outcomes for the Oxidation of Xylene Derivatives.
| Parameter | Potassium Permanganate Oxidation | Nitric Acid Oxidation | Catalytic Air Oxidation |
| Starting Material | p-Methylacetophenone | p-Methylacetophenone | p-Xylene |
| Oxidizing Agent | KMnO4 | HNO3 | Air/Oxygen |
| Catalyst | None | None | Co/Mn salts, Br promoter |
| Solvent | Water | Water | Acetic Acid |
| Temperature | Reflux | Reflux | 175-225 °C |
| Pressure | Atmospheric | Atmospheric | 15-30 bar |
| Typical Yield | 84-88% (for terephthalic acid)[7] | High, but may require extensive purification | 90-97% (for terephthalic acid)[3] |
| Primary Byproducts | Incomplete oxidation products | Incomplete oxidation products | 4-Carboxybenzaldehyde, p-Toluic Acid[2][11] |
Note: Data is for the synthesis of terephthalic acid from related precursors and is indicative of expected outcomes for this compound synthesis.
Experimental Protocols
Synthesis of this compound via Potassium Permanganate Oxidation of 2-chloro-p-xylene (Adapted from a general procedure for terephthalic acid synthesis[7])
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-chloro-p-xylene and a solution of sodium hydroxide in water.
-
Heating: Heat the stirred mixture to near boiling.
-
Addition of Oxidant: Through an addition funnel, add a solution of potassium permanganate in water portion-wise at a rate that maintains a gentle reflux without external heating.
-
Completion of Reaction: After the addition is complete, reflux the mixture for an additional 2-4 hours to ensure the reaction goes to completion. If the purple color of permanganate persists, add a small amount of ethanol to quench the excess oxidant.
-
Filtration: While still hot, filter the mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the manganese dioxide cake with hot water to recover any adsorbed product.
-
Precipitation: Combine the filtrates, heat to near boiling, and acidify with a solution of concentrated sulfuric acid in water until the pH is acidic.
-
Isolation: Cool the mixture to room temperature to allow the this compound to crystallize. Collect the product by vacuum filtration.
-
Washing and Drying: Wash the filtered product with cold water and dry in a vacuum oven.
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Selective Photocatalytic Oxidation of p-Xylene to Terephthalic Acid as a Sustainable Route: A Short Review on Photocatalyst Formulation and Related Reaction Mechanisms [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Chloro-4-methylbenzoic acid | C8H7ClO2 | CID 2735755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-CHLORO-4-METHYLBENZOIC ACID | 7697-25-8 [chemicalbook.com]
- 10. 2-Chloro-4-methylbenzoic acid|lookchem [lookchem.com]
- 11. Liquid phase oxidation of p-xylene to terephthalic acid at medium-high temperatures: multiple benefits of CO2-expanded liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude 2-Chloroterephthalic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Chloroterephthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities in crude this compound largely depend on the synthetic route. A prevalent method is the oxidation of 2-chloro-p-xylene. In this case, impurities often arise from incomplete oxidation and include partially oxidized intermediates. Key impurities to consider are:
-
2-chloro-4-methylbenzoic acid: An intermediate product from the oxidation of only one methyl group.
-
Unreacted 2-chloro-p-xylene: The starting material for the oxidation process.
-
Other isomeric acids: Depending on the purity of the starting materials, other chlorinated or isomeric terephthalic acid derivatives may be present.
-
Residual catalysts and solvents: Traces of metal catalysts (e.g., cobalt, manganese) and solvents (e.g., acetic acid) used in the oxidation reaction can also be present.[1][2]
Q2: My crude this compound has a noticeable color. What is the likely cause and how can I remove it?
A2: A yellow or brownish tint in crude this compound often indicates the presence of colored organic impurities or residual metal catalysts from the synthesis process. To decolorize the material, treatment with activated carbon during the recrystallization process is a common and effective method.
Q3: Is it possible to use column chromatography to purify this compound?
A3: While possible, column chromatography is not the most common method for purifying bulk quantities of simple aromatic carboxylic acids like this compound due to the potential for band tailing. If this method is necessary, it is advisable to use a mobile phase containing a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to suppress the ionization of the carboxylic acid groups and improve peak shape.
Q4: Can I use Gas Chromatography (GC) to analyze the purity of my this compound?
A4: Direct GC analysis of carboxylic acids can be challenging due to their low volatility and high polarity, which can lead to poor peak shape. It is highly recommended to perform a derivatization step to convert the carboxylic acid groups into more volatile esters (e.g., methyl or ethyl esters) or silyl esters before GC analysis.[3][4][5]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Compound is too soluble in the recrystallization solvent, even at cold temperatures. | Select a different solvent or a solvent pair. Perform small-scale solubility tests to find a system where the compound is highly soluble when hot and poorly soluble when cold. For aromatic acids, mixtures like acetic acid/water or ethanol/water are often effective.[6] |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a slight excess of hot solvent to keep the compound dissolved during filtration. |
| Incomplete precipitation. | After cooling to room temperature, place the flask in an ice bath to maximize crystal formation. If crystals still do not form, try scratching the inside of the flask with a glass rod to create nucleation sites. |
| Too much solvent was used. | If too much solvent was added, gently heat the solution to evaporate some of the solvent to the point of saturation at the boiling point, then allow it to cool again.[7] |
Issue 2: Product Purity Does Not Significantly Improve
| Possible Cause | Troubleshooting Step |
| The chosen recrystallization solvent is not effective for the specific impurities. | Try a different solvent system. Impurities that co-crystallize in one solvent may be soluble in another. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice. |
| The impurity has very similar solubility properties to the product. | Consider an alternative purification method, such as acid-base extraction, to remove impurities with different chemical properties. |
| The product is degrading during purification. | Avoid prolonged heating during recrystallization. Ensure that the chosen purification method is compatible with the stability of this compound. |
Issue 3: Oiling Out During Recrystallization
| Possible Cause | Troubleshooting Step |
| The boiling point of the solvent is higher than the melting point of the solute. | Select a solvent with a lower boiling point. |
| The solution is supersaturated. | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Then, allow it to cool slowly. |
| Insoluble impurities are present. | If the oiling persists, it may be due to insoluble impurities. Attempt to remove them by hot filtration before recrystallization. |
Quantitative Data Summary
The following table summarizes illustrative data for the purification of terephthalic acid, which can serve as a reference for expected outcomes in the purification of its chlorinated derivative.
| Purification Method | Initial Purity (%) | Final Purity (%) | Key Impurities Removed | Reference |
| Alkaline Hydrolysis and Acid Precipitation | 71.04 | 96.76 | Glycols, excess reagents | [3] |
| Recrystallization from Acetic Acid/Water/Acetophenone | Not specified | High purity | Colored impurities, oxidation byproducts | [8] |
| Recrystallization with Anhydride/Alkanoic Acid | Not specified | <30 ppm of p-toluic acid and 4-carboxybenzaldehyde | p-Toluic acid, 4-carboxybenzaldehyde, heavy metals | [9] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general method for the recrystallization of crude this compound. The choice of solvent is critical and should be determined by small-scale solubility tests. A water-ethanol mixture is often a good starting point.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., 9:1 water/ethanol mixture)
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the recrystallization solvent and heat the mixture to a gentle boil while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a second Erlenmeyer flask and a funnel with filter paper. Filter the hot solution to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of this compound and its potential impurities. The specific conditions may need to be optimized.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Trifluoroacetic acid (TFA)
-
This compound standard
-
Standards of potential impurities (e.g., 2-chloro-4-methylbenzoic acid)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or TFA) to ensure the carboxylic acid is in its protonated form. A common starting point could be a 40:60 (v/v) mixture of acetonitrile and acidified water.
-
Standard Preparation: Accurately weigh and dissolve the this compound standard and any available impurity standards in a suitable solvent (e.g., the mobile phase) to prepare stock solutions. Prepare a series of dilutions for calibration.
-
Sample Preparation: Dissolve a known amount of the crude or purified this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standards and the sample. Identify and quantify the peaks based on the retention times and calibration curves of the standards.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
References
- 1. US3850981A - Liquid phase oxidation of p-xylene to terephthalic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. US3646125A - Terephthalic acid purification process - Google Patents [patents.google.com]
- 9. US3592847A - Process for the purification of terephthalic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Chloroterephthalic Acid-Based MOFs
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-Chloroterephthalic acid-based Metal-Organic Frameworks (MOFs). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on preventing crystal defects and achieving high-quality materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of crystal defects in this compound-based MOFs, particularly those with a UiO-66 architecture?
A1: The most prevalent defects are "missing linker" and "missing cluster" defects.[1][2] Missing linker defects occur when a this compound molecule is absent from its designated position in the crystal lattice.[1] Missing cluster defects are larger voids created by the absence of an entire metal-oxo cluster (e.g., a Zr₆O₄(OH)₄ core) and the twelve connecting linkers.[1][2]
Q2: Why is controlling the concentration of defects in my MOF synthesis important?
A2: While defects can sometimes be intentionally introduced to enhance properties like catalytic activity (a practice known as "defect engineering"), uncontrolled defect formation can be detrimental.[3] High and non-uniform defect concentrations can lead to reduced thermal and chemical stability, decreased porosity, and poor crystallinity, which can negatively impact performance in applications such as gas storage and drug delivery.
Q3: What is a "modulator" and how does it help in preventing crystal defects?
A3: A modulator is a chemical agent, typically a monocarboxylic acid like acetic acid or benzoic acid, that is added to the synthesis mixture.[4] It competes with the this compound linker for coordination to the metal clusters.[4] This competition slows down the rate of crystal formation, allowing for a more ordered assembly of the framework and reducing the number of defects.[4][5]
Q4: Can the synthesis temperature affect the crystallinity and defect concentration of my MOFs?
A4: Yes, temperature is a critical parameter. The reaction temperature directly influences the reaction kinetics and thermodynamics.[6] An optimal temperature allows for the reversible formation of coordination bonds, which is crucial for the self-healing process that minimizes defects. Suboptimal temperatures can lead to either amorphous products or highly defective crystals. Generally, for UiO-66 type structures, temperatures around 120°C are common.[7][8]
Q5: Is it possible to repair defects in a MOF after it has been synthesized?
A5: Post-synthetic repair is possible to some extent. A common method is "solvent-assisted linker exchange" (SALE), where the defective MOF is heated in a solution containing a high concentration of the this compound linker. This can help to insert linkers into the vacant sites, thereby "healing" the framework.
Troubleshooting Guide
| Problem | Probable Cause | Suggested Solution |
| Low Crystallinity / Amorphous Product | A: Reaction rate is too fast. | 1. Introduce or increase the concentration of a modulator (e.g., acetic acid, benzoic acid). This will slow down the nucleation and growth of crystals.[4] 2. Lower the synthesis temperature to reduce the reaction rate. |
| B: Suboptimal reaction time. | 1. Increase the reaction time. Some systems require longer times to transition from an amorphous to a crystalline phase.[8] | |
| C: Incorrect solvent system. | 1. Experiment with different solvents or solvent mixtures. The solubility of the precursors can significantly impact crystallinity. N,N-Dimethylformamide (DMF) is a common solvent for these syntheses.[9] | |
| Low Porosity / BET Surface Area | A: Incomplete removal of solvent and unreacted precursors. | 1. Implement a thorough solvent exchange protocol. After synthesis, wash the product with fresh DMF, then exchange with a low-boiling-point solvent like ethanol or methanol over several days before thermal activation.[8] 2. Optimize the activation temperature and time. Use thermogravimetric analysis (TGA) to determine the optimal activation temperature that removes guest molecules without causing framework collapse. |
| B: High concentration of defects leading to partial framework collapse. | 1. Adjust the modulator concentration. While modulators help control crystallinity, excessive amounts can lead to a high density of defects.[3] 2. Fine-tune the synthesis temperature. | |
| Undesired Crystal Morphology | A: Modulator choice and concentration. | 1. Experiment with different modulators. The size and shape of the modulator can influence which crystal faces grow faster. 2. Vary the modulator concentration. This can also impact the final crystal shape. |
| B: Reaction temperature and time. | 1. Systematically vary the synthesis temperature and time to observe the effect on crystal morphology. |
Quantitative Data on Defect Control
The following tables summarize the impact of modulator concentration and synthesis temperature on the properties of UiO-66, a structurally analogous MOF. These trends are expected to be similar for this compound-based MOFs with the same topology.
Table 1: Effect of Acetic Acid Modulator on UiO-66 Properties
| Modulator Concentration (equivalents to Zr) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Number of Missing Linkers per Zr₆ Cluster |
| 0 | 1050 | 0.42 | ~0.5 |
| 20 | 1250 | 0.51 | ~1.0 |
| 50 | 1400 | 0.58 | ~1.5 |
| 100 | 1550 | 0.65 | ~2.0 |
Data compiled from principles described in literature. Actual values may vary based on specific experimental conditions.
Table 2: Influence of Synthesis Temperature on UiO-66 Crystallinity and Defectivity
| Synthesis Temperature (°C) | Crystallinity (from PXRD) | Relative Defect Concentration |
| 80 | Moderate | High |
| 100 | High | Moderate |
| 120 | Very High | Low |
| 140 | High (potential for phase impurities) | Low to Moderate |
This table illustrates general trends observed in MOF synthesis.[10][11] Optimal temperature may vary.
Experimental Protocols
Protocol 1: Modulator-Assisted Synthesis of a this compound-Based Zr-MOF (UiO-66-Cl type)
This protocol is adapted from the synthesis of UiO-66-Cl and is a general guideline.[12]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Modulator (e.g., Acetic Acid or Benzoic Acid)
Procedure:
-
Precursor Solution A: In a 20 mL glass vial, dissolve ZrCl₄ in DMF.
-
Precursor Solution B: In a separate 20 mL glass vial, dissolve this compound and the chosen modulator in DMF.
-
Mixing: Combine the two solutions in a Teflon-lined autoclave.
-
Solvothermal Reaction: Seal the autoclave and place it in a preheated oven at 120°C for 24-48 hours.
-
Cooling and Collection: After the reaction, allow the autoclave to cool to room temperature. The crystalline product will have precipitated. Collect the solid by centrifugation.
-
Washing: Wash the product with fresh DMF three times to remove unreacted precursors.
-
Activation: Perform a solvent exchange with ethanol for 3 days (replacing the ethanol daily). Dry the sample under vacuum at 150°C for 12 hours to obtain the activated MOF.
Visualizations
Caption: General experimental workflow for the synthesis of this compound MOFs.
Caption: Troubleshooting logic for common issues in this compound MOF synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. open.metu.edu.tr [open.metu.edu.tr]
- 4. Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior [mdpi.com]
- 5. Engineering a Highly Defective Stable UiO-66 with Tunable Lewis- Brønsted Acidity: The Role of the Hemilabile Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of temperature on metal-organic frameworks [html.rhhz.net]
- 7. louis.uah.edu [louis.uah.edu]
- 8. iptek.its.ac.id [iptek.its.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 2-Chloroterephthalic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Chloroterephthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scaling up?
A1: The most common and industrially viable routes for the synthesis of this compound and its precursors involve the chlorination of terephthaloyl chloride or the oxidation of chlorinated p-xylene derivatives. One method involves the direct chlorination of terephthaloyl chloride. Another approach is the photocatalytic chlorination of p-xylene to produce p-bis(trichloromethyl)benzene, which is then reacted with terephthalic acid.[1][2]
Q2: What are the critical process parameters to monitor during the scale-up of this compound synthesis?
A2: When scaling up, it is crucial to monitor and control several parameters to ensure consistent yield and purity. These include reaction temperature, reaction time, and catalyst loading. Inconsistent control of these parameters can significantly impact the product quality and the impurity profile.[3]
Q3: What are the major safety concerns when handling reagents for this compound synthesis on a larger scale?
A3: Many reagents used in the synthesis, such as thionyl chloride and phosgene, are hazardous.[1] Thionyl chloride is corrosive and reacts violently with water, while phosgene is highly toxic. It is imperative to handle these chemicals in well-ventilated areas or closed systems and to use appropriate personal protective equipment (PPE). A thorough risk assessment and adherence to safety protocols are essential for large-scale operations.
Troubleshooting Guides
Low Yield
Problem: The reaction yield of this compound is significantly lower upon scaling up from the lab to the pilot plant.
| Potential Cause | Troubleshooting Steps |
| Poor Temperature Control | In larger reactors, "hot spots" can develop, leading to side reactions. Ensure efficient and uniform heating. Monitor the internal temperature at multiple points within the reactor. |
| Inefficient Mixing | Inadequate agitation can lead to localized high concentrations of reactants, promoting side reactions. Use appropriate impeller designs and agitation speeds for the reactor size. Consider computational fluid dynamics (CFD) modeling to optimize mixing. |
| Moisture Contamination | The presence of water can lead to the hydrolysis of acid chlorides, reducing the yield of the desired product.[4][5] Ensure all reactants, solvents, and equipment are anhydrous. |
| Incomplete Reaction | The reaction time that was sufficient on a small scale may not be enough for a larger batch. Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time. |
High Impurity Profile
Problem: The final product shows a high level of impurities, particularly isomeric and polychlorinated byproducts.
| Potential Cause | Troubleshooting Steps |
| Over-chlorination | Excessive reaction time or high temperatures can lead to the formation of dichloroterephthalic acid and other polychlorinated species. Optimize reaction time and temperature based on in-process monitoring to maximize the formation of the monochlorinated product. |
| Isomer Formation | The chlorination of terephthaloyl chloride can produce different isomers. The reaction conditions, including the catalyst used, can influence the isomer distribution. Evaluate different catalysts or catalyst concentrations to improve selectivity. |
| Side Reactions with Solvents | Some solvents may react with the starting materials or intermediates under the reaction conditions. Ensure the chosen solvent is inert under the process conditions. |
Purification Challenges
Problem: Difficulty in isolating pure this compound from the reaction mixture.
| Potential Cause | Troubleshooting Steps |
| Co-crystallization of Impurities | Impurities with similar solubility profiles to the product can co-crystallize, making purification by simple crystallization difficult. Employ multi-step purification techniques, such as recrystallization from different solvent systems or chromatography. |
| Residual Catalyst | Metal-based catalysts can be difficult to remove completely. Utilize appropriate work-up procedures, including washing with chelating agents or filtration through specific adsorbents. |
| Formation of Tars and Polymers | High temperatures or prolonged reaction times can lead to the formation of polymeric byproducts. Optimize reaction conditions to minimize their formation. Consider a pre-purification step to remove high molecular weight impurities before final crystallization. |
Experimental Protocols
Scalable Synthesis of Terephthaloyl Chloride (a precursor)
This protocol describes the acid chlorination method for producing terephthaloyl chloride, a key precursor for this compound.
-
Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a gas inlet, charge terephthalic acid and a catalytic amount of phosphorus trichloride.
-
Chlorination: Heat the mixture to 120-140°C. Introduce chlorine gas into the reactor at a controlled rate.
-
Reaction Monitoring: Monitor the reaction progress by analyzing samples for the disappearance of terephthalic acid. The reaction typically takes 4-5 hours.[1]
-
Work-up: Once the reaction is complete, stop the chlorine flow and cool the reactor. The phosphorus trichloride generates phosphorus oxychloride, which can be recovered.[1]
-
Purification: The crude terephthaloyl chloride can be purified by vacuum distillation.
Data Presentation
Table 1: Effect of Reaction Temperature and Time on Yield and Impurity Profile in a Batch Reaction
| Temperature (°C) | Reaction Time (h) | Yield (%) | Total Impurities (%) |
| T | 10 | 95.4 | Low |
| T+5 | 11 | 95.4 | Low |
| T+10 | 5 | Decreasing | High |
(Note: T represents the optimal laboratory-scale temperature. Data is illustrative and based on general trends observed in similar chemical processes.)[3]
Visualizations
Caption: Experimental workflow for the synthesis of terephthaloyl chloride.
Caption: Troubleshooting logic for addressing common scale-up issues.
References
Technical Support Center: 2-Chloroterephthalic Acid Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Chloroterephthalic acid in solution. The information is designed to assist you in designing and troubleshooting experiments, ensuring the integrity of your results.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of this compound solutions.
Q1: My this compound solution is showing signs of degradation. What are the likely causes?
A1: Degradation of this compound in solution can be triggered by several factors, including:
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Hydrolysis: The compound may be susceptible to hydrolysis, particularly under strong acidic or basic conditions and at elevated temperatures. This can lead to the formation of terephthalic acid and other related impurities.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the aromatic ring and the chloro-substituent.
-
Thermal Stress: High temperatures can accelerate degradation, potentially leading to decarboxylation.
-
Oxidation: The presence of oxidizing agents can lead to the formation of hydroxylated and other oxidized derivatives.
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Solvent Effects: The choice of solvent can influence the stability of this compound. Protic solvents may participate in degradation reactions.
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound solution. What could they be?
A2: Unexpected peaks in your chromatogram are likely degradation products. Based on the structure of this compound and degradation pathways of similar compounds, potential degradation products include:
-
Terephthalic Acid: Formed via dechlorination.
-
Hydroxy-chloroterephthalic Acids: Resulting from oxidative degradation.
-
Chlorobenzoic Acid: Formed through decarboxylation.
-
Benzoic Acid: Resulting from both decarboxylation and dechlorination.
A logical workflow for identifying unknown peaks is presented below.
Q3: How can I prevent the degradation of this compound in my solutions?
A3: To minimize degradation, consider the following preventative measures:
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pH Control: Maintain the pH of your solution within a neutral range (pH 6-8) if possible. Use appropriate buffer systems if your experimental conditions require acidic or basic environments.
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
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Temperature Control: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen, to slow down potential degradation reactions. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage or when working with sensitive reaction mixtures, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Solvent Selection: Use high-purity solvents and consider the compatibility of the solvent with your experimental conditions.
Q4: I need to perform a stability study on this compound. What are the recommended stress conditions?
A4: Forced degradation studies are essential to understand the stability profile of your compound. The following table summarizes recommended starting conditions for stress testing. The extent of degradation should ideally be between 5-20%.
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 72 hours | Hydrolysis of functional groups, dechlorination |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 - 72 hours | Hydrolysis of functional groups, dechlorination |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | Formation of hydroxylated derivatives |
| Thermal Degradation | 80 °C (in solution) | 48 - 96 hours | Decarboxylation | |
| Photodegradation | UV light (e.g., 254 nm) and visible light | Room Temperature | 24 - 48 hours | Dechlorination, ring opening |
Experimental Protocols
This section provides detailed methodologies for conducting stability studies and analyzing this compound.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water
-
HPLC grade acetonitrile
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
Volumetric flasks
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl in a volumetric flask.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH in a volumetric flask.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂ in a volumetric flask.
-
Thermal Degradation: Transfer a portion of the stock solution to a volumetric flask.
-
Control Sample: Dilute the stock solution with the solvent to the final concentration.
-
-
Incubation:
-
Place the acid and base hydrolysis samples, and the thermal degradation sample in a water bath or oven at the specified temperature.
-
Keep the oxidative degradation sample at room temperature, protected from light.
-
Store the control sample under refrigerated conditions, protected from light.
-
-
Time Points: Withdraw aliquots from each solution at specified time intervals (e.g., 0, 4, 8, 24, 48 hours).
-
Neutralization (for acid and base samples): Before HPLC analysis, neutralize the acidic and basic samples to approximately pH 7 using an appropriate acid or base.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient Program:
| Time (min) | % A | % B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm (or scan with PDA to determine optimal wavelength)
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the control and stressed samples.
-
Analyze the chromatograms for the appearance of new peaks and the decrease in the area of the this compound peak.
The following diagram illustrates a general workflow for developing a stability-indicating HPLC method.
Data Presentation
The following table provides a hypothetical summary of degradation data from a forced degradation study. Actual results will vary based on experimental conditions.
| Stress Condition | % Degradation of this compound | Number of Degradation Peaks | Major Degradant Peak (Retention Time) |
| Control | < 1% | 0 | - |
| 0.1 M HCl, 60°C, 48h | 12% | 2 | 8.5 min |
| 0.1 M NaOH, 60°C, 48h | 18% | 3 | 7.2 min |
| 3% H₂O₂, RT, 24h | 8% | 1 | 10.1 min |
| 80°C, 72h | 5% | 1 | 12.3 min |
| UV Light, RT, 24h | 15% | 2 | 9.2 min |
Potential Degradation Pathways
Based on the chemistry of related aromatic carboxylic acids, the following signaling pathway diagram illustrates potential degradation routes for this compound under stress conditions.
Technical Support Center: Optimizing Solvent Systems for 2-Chloroterephthalic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing reactions involving 2-chloroterephthalic acid. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white to off-white crystalline solid. It is generally soluble in polar organic solvents.[1] Its solubility in water is limited but increases with temperature. Like its parent compound, terephthalic acid, its solubility is also influenced by pH, with higher solubility observed in alkaline conditions due to the deprotonation of the carboxylic acid groups.[2]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: A common and effective method for the purification of this compound is recrystallization from a mixture of ethanol and water. This solvent system allows for good dissolution at elevated temperatures and efficient crystallization upon cooling.
Q3: What are the key safety precautions when working with this compound?
A3: this compound may pose health risks if ingested or inhaled.[1] It is essential to handle the compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound, such as esterification and amidation.
Low Reaction Yield
Problem: The yield of the desired ester or amide product is lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Dissolution of this compound | Ensure complete dissolution of the starting material before proceeding with the reaction. Consult the solubility data (Table 1) to select an appropriate solvent or solvent mixture and consider gentle heating to aid dissolution. For reactions at a larger scale, ensure adequate agitation to prevent localized saturation. |
| Equilibrium Limitations (for Esterification) | Fischer esterification is a reversible reaction.[3] To drive the equilibrium towards the product, use a large excess of the alcohol reactant or remove water as it forms using a Dean-Stark apparatus.[3] |
| Catalyst Inactivity or Insufficiency | For acid-catalyzed reactions like esterification, ensure the catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is active and used in an appropriate amount.[3][4] For amide synthesis using coupling agents, ensure the reagents (e.g., HATU, DCC) have not degraded and are used in the correct stoichiometry. |
| Reaction Temperature and Time | Optimize the reaction temperature and time. Lower temperatures may require longer reaction times, while excessively high temperatures can lead to side reactions or decomposition. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Steric Hindrance | The chlorine atom on the aromatic ring can introduce steric hindrance, potentially slowing down the reaction rate, especially with bulky nucleophiles.[5][6][7][8] Consider using a less sterically hindered nucleophile if possible or employing more forcing reaction conditions (higher temperature, longer reaction time). |
| Moisture Contamination | Many reagents, especially catalysts and coupling agents, are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of reagents and intermediates. |
| Inefficient Purification | Product loss can occur during workup and purification.[9] For ester purification, washing with a mild base like sodium bicarbonate solution can help remove unreacted carboxylic acid.[10][11] Optimize your purification method (e.g., recrystallization, column chromatography) to minimize losses. |
Formation of Impurities
Problem: The final product is contaminated with byproducts.
Possible Causes & Solutions:
| Cause | Solution |
| Side Reactions of the Alcohol (Esterification) | In the presence of a strong acid catalyst, alcohols can undergo dehydration to form ethers, especially at high temperatures.[12] Use the minimum effective amount of catalyst and control the reaction temperature carefully. |
| Incomplete Reaction | Unreacted this compound is a common impurity. Ensure the reaction goes to completion by monitoring its progress. During workup, unreacted acid can often be removed by washing the organic layer with a basic aqueous solution.[10][11] |
| Hydrolysis of Product | During aqueous workup, the ester or amide product may be susceptible to hydrolysis, especially under acidic or basic conditions. Minimize contact time with aqueous layers and work at lower temperatures if possible. |
| Purification Issues | Co-elution of impurities during column chromatography or co-precipitation during recrystallization can lead to an impure final product. Optimize the solvent system for your chosen purification method. |
Data Presentation
Solubility of a Structurally Similar Compound: 2-Aminoterephthalic Acid
Table 1: Solubility of 2-Aminoterephthalic Acid in Alcohols ( g/100g of Solvent) [12][14][15]
| Solvent | 303.15 K (30°C) | 313.15 K (40°C) | 323.15 K (50°C) | 338.15 K (65°C) |
| Methanol | ~1.5 | ~2.5 | ~4.0 | ~7.0 |
| Ethanol | ~0.6 | ~1.0 | ~1.6 | ~2.8 |
| 1-Propanol | ~0.2 | ~0.4 | ~0.7 | ~1.3 |
| 2-Propanol | ~0.3 | ~0.5 | ~0.9 | ~1.7 |
| 1-Butanol | ~0.1 | ~0.2 | ~0.4 | ~0.7 |
Note: This data is for 2-aminoterephthalic acid and should be used as an estimation for this compound. Experimental determination of solubility for this compound is recommended for precise applications.
Experimental Protocols
General Protocol for Esterification (Fischer Esterification)
This protocol describes a general method for the synthesis of a diester from this compound and an alcohol.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is recommended for water removal), add this compound (1.0 eq).
-
Addition of Reagents: Add the desired alcohol in excess (it can also serve as the solvent) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-2 mol%).
-
Heating: Heat the reaction mixture to reflux.[3] The reaction temperature will be determined by the boiling point of the alcohol used.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If an excess of alcohol was used as the solvent, remove it under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.[10]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude ester by recrystallization or column chromatography.[9]
General Protocol for Amide Synthesis
This protocol outlines a general procedure for the synthesis of a diamide from this compound and an amine using a coupling agent.
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DCM).
-
Coupling Agent Addition: Add a peptide coupling reagent (e.g., HATU, 1.2 eq per carboxylic acid group) and a non-nucleophilic organic base (e.g., DIPEA, 2.0 eq per carboxylic acid group) to the reaction mixture.
-
Amine Addition: Add the desired amine (2.0-2.2 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash sequentially with a mild acid (e.g., 5% citric acid solution), a saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final diamide.
Mandatory Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: A logical workflow for troubleshooting low product yield in this compound reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 5. fastercapital.com [fastercapital.com]
- 6. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubility measurement and correlation of 2-aminoterephthalic acid in eight alcoholic solvents at different temperatures [biblio.ugent.be]
- 15. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
Technical Support Center: 2-Chloroterephthalic Acid Polymerization
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the successful polymerization of 2-Chloroterephthalic acid.
Frequently Asked Questions (FAQs)
Q1: What is the polymerization of this compound?
The polymerization of this compound is a step-growth polycondensation reaction. It typically involves reacting the dicarboxylic acid (or its more reactive diacyl chloride derivative) with a diol (e.g., ethylene glycol, 1,4-butanediol) to form a polyester. During the reaction, a small molecule, usually water or HCl, is eliminated, allowing the monomer units to link together and form long polymer chains.
Q2: What are the common polymerization methods for this monomer?
The most common methods are melt polycondensation and solution polymerization.
-
Melt Polycondensation: This technique involves heating the monomers with a catalyst above the melting point of the resulting polymer, driving the reaction by removing the water byproduct under a high vacuum.
-
Interfacial Polycondensation: This method uses the diacid chloride derivative of this compound dissolved in an organic solvent, which is reacted with a diol dissolved in an aqueous alkaline phase. The polymerization occurs at the interface of the two immiscible liquids, often facilitated by a phase-transfer catalyst.
Q3: Why is a catalyst essential for this compound polymerization?
A catalyst is crucial to increase the reaction rate of both the initial esterification and the subsequent polycondensation stages.[1] Without a catalyst, achieving a high molecular weight polymer would require impractically high temperatures and long reaction times, which can lead to thermal degradation and discoloration of the final product.[1][2]
Catalyst Selection Guide
Q4: Which catalysts are effective for the melt polycondensation of this compound?
For melt polycondensation, metal-based catalysts are widely used due to their effectiveness at high temperatures. Common choices for polyesterification include:
-
Antimony Compounds: Antimony trioxide (Sb₂O₃) is a traditional, effective catalyst, though environmental and health concerns are leading to its replacement.
-
Titanium Compounds: Organotitanates like titanium(IV) butoxide or titanium isopropoxide are highly active catalysts that can accelerate the reaction significantly.[3] However, they can sometimes lead to polymer discoloration if not used at the correct concentration.[4]
-
Tin Compounds: Stannous octoate (Sn(Oct)₂) is another common catalyst, particularly effective for ring-opening polymerizations but also used in polycondensation.[5]
-
Heterometallic Catalysts: Advanced catalysts combining metals like Zinc, Magnesium, and Potassium have shown high stability and activity for both polymerization and depolymerization processes at elevated temperatures.[6]
Q5: What type of catalyst is needed for interfacial polymerization?
Interfacial polymerization requires a phase-transfer catalyst (PTC) to shuttle the reacting species (like the diol phenoxide) across the aqueous/organic phase boundary. Quaternary ammonium salts are effective for this purpose.[7]
Caption: Catalyst selection workflow based on polymerization method.
Data Presentation: Catalyst Comparison
| Catalyst Type | Common Examples | Typical Concentration (ppm) | Temperature Range (°C) | Advantages | Disadvantages |
| Antimony | Antimony Trioxide (Sb₂O₃) | 200 - 400 | 240 - 280 | Well-established, reliable | Toxicity concerns, moderate activity |
| Titanium | Titanium(IV) Butoxide (Ti(OBu)₄) | 10 - 50 | 220 - 270 | High catalytic activity, faster reactions[3] | Can cause polymer yellowing at high T[4] |
| Tin | Stannous Octoate (Sn(Oct)₂) | 100 - 500 | 180 - 220 | Effective at lower temperatures | Can promote thermal degradation |
| Heterometallic | Zn/Mg/K Complexes | 100 - 1000 | 180 - 250 | High stability, high activity[6] | May be more expensive, less common |
| Phase-Transfer | Quaternary Ammonium Halides | 1 - 5 mol% | 20 - 50 | Mild conditions, rapid reaction | Requires diacid chloride, two-phase system |
Troubleshooting Guide
Q6: Why is the molecular weight of my polymer too low?
Low molecular weight is a common issue in polycondensation and can stem from several factors. Use the following guide to diagnose the problem.
Caption: Troubleshooting workflow for low molecular weight polymer.
Q7: Why is my final polymer yellow or discolored?
Discoloration is typically a sign of degradation from thermal stress or oxidation.
| Cause | Explanation | Recommended Action |
| Thermal Degradation | The reaction temperature is too high or the polymer was held at a high temperature for too long, causing chain scission and the formation of colored byproducts.[2] | Reduce the final polycondensation temperature or shorten the reaction time. Ensure the temperature probe is accurately measuring the melt temperature. |
| Oxidation | The presence of oxygen in the reactor at high temperatures leads to oxidative degradation. | Ensure a thorough inert gas (nitrogen or argon) purge before heating and maintain a positive inert gas pressure during the initial esterification stage.[1] |
| Catalyst Residue | Certain catalysts, especially some titanium-based ones, can promote side reactions that cause discoloration at high temperatures.[4][8] | Use the minimum effective catalyst concentration. Consider a different catalyst (e.g., antimony or tin-based) if discoloration persists. |
| Monomer Impurities | Impurities in the this compound or the diol can act as color bodies or react at high temperatures to form colored species.[2] | Use high-purity monomers. If necessary, purify the starting materials before use. |
Experimental Protocols
Key Experiment: Lab-Scale Melt Polycondensation
This protocol describes a typical two-stage melt polymerization of this compound with 1,4-butanediol using a titanium-based catalyst.
Materials & Equipment:
-
This compound (high purity)
-
1,4-butanediol (high purity, anhydrous)
-
Titanium(IV) butoxide (Ti(OBu)₄) catalyst
-
Glass reactor with a mechanical stirrer, inert gas inlet, distillation arm with condenser, and vacuum port
-
Heating mantle with temperature controller
-
High-vacuum pump (<1 mbar)
Procedure:
Caption: Experimental workflow for two-stage melt polycondensation.
-
Stage 1: Esterification
-
Reactant Charging: Charge the glass reactor with an exact 1:1.05 molar ratio of this compound and 1,4-butanediol. The slight excess of diol compensates for any that might distill off.
-
Inert Atmosphere: Seal the reactor and purge the system with dry nitrogen for at least 30 minutes to remove all oxygen. Maintain a slow, positive flow of inert gas.
-
Heating: Begin stirring and gradually heat the reactor to 190-210°C. Hold at this temperature. Water will be generated and should be collected in the distillation flask.
-
Catalyst Addition: Once the rate of water collection slows significantly (typically after 2-4 hours and ~90-95% of the theoretical amount of water has been collected), cool the reactor to ~180°C. Add the catalyst (e.g., 50 ppm Ti(OBu)₄) to the molten oligomers.
-
-
Stage 2: Polycondensation
-
Temperature Increase: Increase the temperature to 240-260°C.
-
Vacuum Application: Slowly and carefully apply a vacuum to the system over 30-60 minutes, gradually reducing the pressure to below 1 mbar. This must be done gradually to avoid vigorous boiling and loss of reactants.
-
Polymerization: Continue the reaction under high vacuum and at high temperature for another 3-5 hours. The viscosity of the mixture will increase significantly as the molecular weight of the polymer grows. The stirring torque can be monitored as an indicator of increasing viscosity.
-
Cooling and Recovery: Discontinue heating and break the vacuum by backfilling the reactor with nitrogen. Once cooled to room temperature, the solid polyester can be carefully removed from the reactor.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dkatalyst.com [dkatalyst.com]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. Highly Stable Heterometallic Catalysts for Polyester Depolymerization and Polymerization at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 2-Chloroterephthalic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloroterephthalic acid. Our aim is to help you identify and avoid impurities during its analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Impurities in this compound can originate from the synthetic route and potential degradation. Common sources include:
-
Starting Materials and Byproducts: The synthesis of this compound often involves the chlorination of a terephthalic acid precursor or the oxidation of a chlorinated xylene. Consequently, residual starting materials and byproducts of these reactions are common impurities.
-
Isomers: Isomers of both the final product and intermediates can be formed during synthesis.
-
Degradation Products: The compound may degrade under certain storage or experimental conditions.
Q2: How can I prepare my sample of this compound for HPLC analysis to minimize interference from impurities?
A2: Proper sample preparation is crucial for accurate analysis. A general procedure involves dissolving the sample in a suitable solvent, such as a mixture of acetonitrile and water, at a known concentration. It is important to ensure the sample is fully dissolved to avoid issues with injection and chromatography. Filtration of the sample solution through a 0.45 µm or 0.22 µm filter is highly recommended to remove any particulate matter that could interfere with the HPLC system.
Q3: What type of HPLC column is best suited for the analysis of this compound and its impurities?
A3: A reverse-phase C18 column is a common and effective choice for the separation of this compound and its potential impurities. These columns provide good retention and separation for aromatic carboxylic acids.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.
Problem: Poor peak shape (tailing or fronting) for the this compound peak.
-
Possible Cause 1: Secondary Interactions with the Column. Silanol groups on the surface of the silica-based C18 column can interact with the carboxylic acid functional groups of the analyte, leading to peak tailing.
-
Solution: Add a small amount of an acidic modifier, such as phosphoric acid or formic acid, to the mobile phase. This will suppress the ionization of the silanol groups and the carboxylic acid, minimizing these secondary interactions and improving peak shape.
-
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject.
-
Problem: Co-elution of impurities with the main peak or with each other.
-
Possible Cause 1: Inadequate Mobile Phase Composition. The mobile phase may not have the optimal polarity to resolve all components.
-
Solution: Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer in the mobile phase. A gradient elution, where the solvent composition changes over the course of the run, can often provide better separation for complex mixtures.
-
-
Possible Cause 2: Inappropriate Column. The chosen column may not have the right selectivity for the specific impurities present.
-
Solution: Experiment with a different type of reverse-phase column (e.g., a phenyl-hexyl column) which may offer different selectivity for aromatic compounds.
-
Problem: Ghost peaks appearing in the chromatogram.
-
Possible Cause 1: Contamination in the Mobile Phase or HPLC System. Impurities can leach from the solvent bottles, tubing, or be present in the solvents themselves.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Regularly flush the HPLC system to remove any accumulated contaminants.
-
-
Possible Cause 2: Carryover from Previous Injections. If a previous sample was highly concentrated, remnants may be injected with the current sample.
-
Solution: Implement a robust needle wash protocol in the autosampler method and inject a blank solvent run between samples to check for carryover.
-
Potential Impurities Data
The following table summarizes potential impurities in this compound, their likely sources, and common analytical techniques for their detection.
| Impurity Name | Likely Source | Typical Analytical Method |
| Terephthalic acid | Incomplete chlorination of starting material | HPLC, GC-MS |
| 2,5-Dichloroterephthalic acid | Over-chlorination during synthesis | HPLC, GC-MS |
| 2-Chloro-p-xylene | Unreacted starting material for oxidation route | GC-MS |
| 2,5-Dichloro-p-xylene | Impurity in the 2-chloro-p-xylene starting material | GC-MS |
| 2-Chloro-4-carboxybenzaldehyde | Incomplete oxidation of a methyl group | HPLC with UV detection |
| Isomers of Chloroterephthalic acid | Side reactions during synthesis | HPLC |
Experimental Protocol: HPLC Analysis of this compound
This protocol outlines a reverse-phase HPLC method suitable for the analysis of this compound and the separation of its potential impurities.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (analytical grade).
-
This compound reference standard and samples.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm or 0.22 µm).
2. Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 0.1% solution of phosphoric acid or formic acid in water. For example, add 1 mL of phosphoric acid to 1 L of HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution is recommended for optimal separation. A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and dissolve it in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Ensure the sample is completely dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.
5. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the this compound peak and any impurity peaks by comparing their retention times and UV spectra to those of reference standards, if available.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the analysis of this compound.
Caption: Troubleshooting workflow for HPLC analysis of this compound.
Technical Support Center: Method Development for Separating 2-Chloroterephthalic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 2-Chloroterephthalic acid and its isomers. Due to the limited availability of specific literature for this compound, the methodologies and troubleshooting advice provided are based on established techniques for separating similar aromatic carboxylic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating isomers of this compound?
A1: The primary challenges stem from the structural similarity of the isomers. Positional isomers, such as this compound, 2-chloroisophthalic acid, and dichloroterephthalic acid isomers, have very similar physicochemical properties like polarity, solubility, and pKa. This makes achieving baseline separation difficult with standard chromatographic techniques.
Q2: Which analytical technique is most suitable for separating these isomers?
A2: High-Performance Liquid Chromatography (HPLC) is generally the most versatile and widely used technique for this purpose.[1][2][3] Specifically, reversed-phase HPLC with a C18 column is a good starting point.[1] Capillary Electrophoresis (CE) is another powerful technique known for its high efficiency in separating positional isomers.[4][5][6][7][8] Gas Chromatography (GC) can also be used, but it typically requires a derivatization step to convert the non-volatile carboxylic acids into more volatile esters.[9][10]
Q3: How can I improve the resolution between closely eluting isomers in HPLC?
A3: To improve resolution, you can manipulate several parameters:
-
Mobile Phase Composition: Vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.
-
pH of the Mobile Phase: Adjusting the pH can alter the ionization state of the carboxylic acid groups, which can significantly impact retention and selectivity.
-
Choice of Organic Modifier: Switching between acetonitrile and methanol can change the selectivity of the separation.
-
Column Chemistry: If a standard C18 column does not provide adequate separation, consider columns with different stationary phases, such as phenyl or polar-embedded phases, which can offer alternative selectivities.
-
Temperature: Adjusting the column temperature can influence the thermodynamics of the separation and improve resolution.
Q4: Is derivatization always necessary for GC analysis of these isomers?
A4: Yes, for GC analysis of carboxylic acids like this compound and its isomers, derivatization is essential.[9][10] These compounds are not sufficiently volatile for direct GC analysis.[9] A common derivatization method is esterification to form methyl or other alkyl esters.[10]
Q5: What are the potential isomeric impurities of this compound?
A5: During the synthesis of this compound, several isomeric impurities can be formed. These may include other positional isomers of monochlorinated terephthalic acid, as well as chlorinated isomers of isophthalic and phthalic acids. Additionally, di- and tri-chlorinated terephthalic acids can be formed as byproducts.[11][12]
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution/Peak Co-elution | Mobile phase composition is not optimal. | Adjust the organic solvent-to-buffer ratio. Try a different organic solvent (e.g., methanol instead of acetonitrile). |
| pH of the mobile phase is not ideal for differential ionization. | Optimize the mobile phase pH to maximize differences in the pKa of the isomers. | |
| Inappropriate column stationary phase. | Switch to a column with a different selectivity (e.g., a phenyl or polar-embedded column). | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competing base (e.g., triethylamine) to the mobile phase for acidic analytes. Ensure the mobile phase pH is appropriate. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase. Premixing the mobile phase can improve stability. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Pump malfunction or leaks. | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
GC Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No or Poor Peaks | Incomplete derivatization. | Optimize the derivatization reaction conditions (time, temperature, reagent concentration). Ensure the sample is anhydrous before derivatization. |
| Thermal degradation of analytes in the injector. | Use a lower injector temperature. Ensure the injector liner is clean and appropriate for the analysis. | |
| Peak Tailing | Active sites in the GC system (injector, column). | Use a deactivated liner and column. Silylate the liner if necessary. |
| Incomplete derivatization. | Re-optimize the derivatization procedure to ensure complete conversion of the carboxylic acid groups. | |
| Poor Resolution | Inappropriate GC column. | Use a column with a different polarity stationary phase. A mid-polarity phase is often a good starting point for aromatic compounds. |
| Suboptimal temperature program. | Optimize the oven temperature ramp rate. A slower ramp rate can improve the separation of closely eluting peaks. |
Experimental Protocols
Protocol 1: HPLC Separation of this compound Isomers (Adapted Method)
This protocol is adapted from established methods for separating phthalic acid and other aromatic carboxylic acid isomers.
1. Sample Preparation:
- Accurately weigh 10 mg of the sample mixture.
- Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
- If necessary, sonicate for 5-10 minutes to ensure complete dissolution.
- Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient:
- 0-5 min: 20% B
- 5-20 min: 20% to 50% B
- 20-25 min: 50% B
- 25-26 min: 50% to 20% B
- 26-30 min: 20% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: UV at 240 nm.
Protocol 2: GC-MS Analysis of this compound Isomers (Adapted Method with Derivatization)
This protocol is based on general methods for the GC analysis of carboxylic acids.
1. Derivatization (Esterification):
- Weigh approximately 1 mg of the sample into a reaction vial.
- Add 1 mL of 14% Boron Trifluoride in Methanol.
- Seal the vial and heat at 60 °C for 30 minutes.
- Cool the vial to room temperature.
- Add 1 mL of n-hexane and 1 mL of water.
- Vortex the mixture and allow the layers to separate.
- Carefully transfer the upper hexane layer to a clean GC vial for analysis.
2. GC-MS Conditions:
- Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injector Temperature: 250 °C.
- Injection Mode: Splitless.
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 2 minutes.
- Ramp to 280 °C at 10 °C/min.
- Hold at 280 °C for 5 minutes.
- MSD Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Mass Range: Scan from m/z 50 to 400.
Quantitative Data (Expected Performance)
The following table provides expected performance parameters for the separation of this compound and its potential isomers based on data from similar compound separations. Actual results may vary.
| Parameter | HPLC Method | GC-MS Method |
| Expected Retention Time Range | 5 - 20 minutes | 10 - 25 minutes |
| Target Resolution (Rs) | > 1.5 between critical pairs | > 1.5 between critical pairs |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL (with SIM) |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL (with SIM) |
Visualizations
Caption: HPLC analysis workflow for this compound isomers.
Caption: GC-MS analysis workflow for this compound isomers.
References
- 1. waters.com [waters.com]
- 2. helixchrom.com [helixchrom.com]
- 3. zodiaclifesciences.com [zodiaclifesciences.com]
- 4. Impact of halides on the simultaneous separation of aromatic amines and their acidic metabolites by capillary electrophoresis with laser-induced native fluorescence detection under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usp.org [usp.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. US5003105A - Preparation of 2-chloroterephthaloyl chloride - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
Validation & Comparative
A Tale of Two Monomers: Comparing 2-Chloroterephthalic Acid and Terephthalic Acid in Advanced Polymer Design
An In-Depth Comparative Guide for Polymer Scientists
Executive Summary
The selection of monomeric building blocks is a pivotal decision in the synthesis of polymers for advanced applications. This guide provides a comprehensive comparison of two aromatic dicarboxylic acids: the industry-standard terephthalic acid (TPA) and its functionalized counterpart, 2-chloroterephthalic acid (Cl-TPA). While structurally similar, the introduction of a single chlorine atom onto the aromatic ring fundamentally alters the monomer's geometry and electronic nature. This substitution disrupts polymer chain packing, enhances solubility, and introduces new functionalities. This guide will explore the causality behind these differences, providing researchers, scientists, and drug development professionals with the field-proven insights needed to make informed decisions for designing next-generation polyesters, polyamides, and other high-performance materials.
Monomer Fundamentals: Establishing the Baseline
A polymer's final properties are intrinsically linked to the characteristics of its constituent monomers. Understanding the foundational differences between TPA and Cl-TPA is the first step in predicting their behavior in a polymer matrix.
Terephthalic Acid (TPA): The Industry Benchmark
Terephthalic acid, or benzene-1,4-dicarboxylic acid, is a cornerstone of the modern polymer industry.[1][2] Its prevalence is due to its highly symmetrical and linear structure. This para-substituted dicarboxylic acid is the basis for multi-million-ton commodity plastics like poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT), as well as high-strength aramid fibers.[3][4] The molecular formula is C₈H₆O₄.[1][5] Its rigidity and symmetry allow for exceptionally close chain packing, leading to highly crystalline materials with excellent mechanical strength, thermal stability, and barrier properties.[2][4] However, this high crystallinity also renders TPA-based polymers insoluble in most common organic solvents, a significant processing challenge.[6][7]
This compound (Cl-TPA): The Functionalized Alternative
This compound is an aromatic dicarboxylic acid with the molecular formula C₈H₅ClO₄.[8][9] It is structurally analogous to TPA, with the critical exception of a chlorine atom at the 2-position of the benzene ring.[8] This substitution has profound implications. The bulky chlorine atom breaks the molecule's symmetry, introducing a permanent kink. This steric hindrance is the primary driver of the differences observed in the resulting polymers. Furthermore, the electronegative chlorine atom can influence the reactivity of the adjacent carboxylic acid group and modify the polymer's overall polarity.
Monomer Property Comparison
| Property | Terephthalic Acid (TPA) | This compound (Cl-TPA) | Rationale for Difference |
| IUPAC Name | Benzene-1,4-dicarboxylic acid[1] | 2-Chloro-1,4-benzenedicarboxylic acid[8] | Base structure vs. substituted structure. |
| Molecular Formula | C₈H₆O₄[5] | C₈H₅ClO₄[8][10] | Addition of one chlorine atom, removal of one hydrogen. |
| Molecular Weight | 166.13 g/mol [1][5] | 200.57 g/mol [8][10] | The mass of the added chlorine atom. |
| Symmetry | High (D2h point group) | Low (Cs point group) | The chlorine substituent breaks the inherent symmetry of the benzene ring. |
| Melting Point | >300 °C (sublimes)[1][6] | 306-308 °C[10] | High symmetry in TPA allows for a very stable crystal lattice. |
| Solubility | Insoluble in water and most organic solvents; soluble in alkaline solutions.[5][6][7] | Soluble in polar organic solvents.[8] | The asymmetry of Cl-TPA disrupts efficient crystal packing, making it easier for solvent molecules to solvate it. |
The Impact on Polymer Architecture and Properties
The transition from monomer to polymer magnifies the subtle initial differences. The chlorine substituent on the Cl-TPA ring acts as a control knob, allowing for the tuning of polymer properties away from the rigid, crystalline baseline set by TPA.
Polymerization and Chain Structure
Both monomers typically undergo step-growth polymerization, most commonly a polycondensation reaction with a diol (to form a polyester) or a diamine (to form a polyamide).[11] During this process, a small molecule, usually water, is eliminated to form the repeating ester or amide linkages.
Caption: General polymerization scheme for TPA and Cl-TPA with a generic diol.
The consequence of the monomer's geometry is immediately apparent in the polymer chain.
-
TPA-based polymers: The linear, symmetrical nature of TPA allows polymer chains to align and pack closely together, fostering strong intermolecular forces (van der Waals forces). This results in a high degree of crystallinity.
-
Cl-TPA-based polymers: The chlorine atom acts as a bulky side group, creating a permanent kink in the polymer backbone. This steric hindrance physically prevents the chains from packing in an orderly, crystalline lattice. The resulting polymer is therefore expected to be largely amorphous or semi-crystalline.
Caption: Idealized representation of chain packing in TPA vs. Cl-TPA polymers.
Comparative Analysis of Predicted Polymer Properties
The shift from a crystalline to an amorphous architecture has predictable and profound effects on the material's bulk properties.
| Polymer Property | TPA-based Polymer (e.g., PET) | Cl-TPA-based Polymer (Predicted) | Scientific Rationale |
| Crystallinity | High / Semi-crystalline | Low / Amorphous | The symmetrical TPA unit allows for orderly chain packing, while the bulky chlorine atom in Cl-TPA introduces steric hindrance, disrupting this order.[2] |
| Melting Temp. (Tm) | High (e.g., PET ~260 °C)[12] | Significantly Lower or Absent | Melting is the disruption of a crystal lattice. With little to no crystallinity, the concept of a sharp melting point is replaced by a gradual softening above the glass transition temperature. |
| Glass Transition (Tg) | Moderate (e.g., PET ~80 °C)[12] | Potentially Higher | While reduced crystallinity often lowers Tg, the bulky chlorine side group can restrict the rotational freedom of the polymer backbone, which can increase the energy required for chain segments to move, thus raising Tg.[13][14] |
| Solubility | Poor in most solvents | Good in many polar organic solvents | Amorphous polymers are inherently more soluble than their crystalline counterparts because less energy is required to overcome intermolecular forces.[15][16] The chlorine atom also increases polarity, further aiding dissolution in polar solvents.[17][18] |
| Mechanical Strength | High Tensile Strength, High Modulus (Rigid)[4] | Lower Tensile Strength, Potentially Higher Toughness (More Flexible) | Crystalline regions act as physical cross-links, reinforcing the material and leading to high strength and stiffness. Amorphous polymers lack this reinforcement, resulting in lower strength but often greater elongation before breaking.[2] |
| Flame Retardancy | None | Inherent | Chlorine-containing polymers can exhibit flame-retardant properties by releasing radical-scavenging species upon combustion, interrupting the fire cycle in the gas phase. |
| Refractive Index | Moderate (e.g., PET ~1.57) | Higher | The presence of heavy atoms like chlorine increases the polarizability of the polymer, which in turn increases its refractive index. |
Experimental Protocols: From Monomer to Material
To validate the predicted properties, controlled synthesis and characterization are essential. The following protocols provide a self-validating framework for comparing polymers derived from TPA and Cl-TPA.
Protocol 1: Synthesis of Polyester via Melt Polycondensation
This two-stage protocol is a standard method for producing high-molecular-weight polyesters and can be adapted for either TPA or Cl-TPA.
Causality: Melt polycondensation is chosen as it avoids the use of solvents, making it a more industrially relevant and environmentally friendly process. The two-stage approach allows for initial low-molecular-weight oligomer formation at lower temperatures before driving the reaction to completion under high vacuum and temperature to achieve a high degree of polymerization.
Materials:
-
Terephthalic Acid (TPA) OR this compound (Cl-TPA)
-
Ethylene Glycol (EG) (Molar ratio of EG:Diacid ≈ 1.2:1)
-
Antimony(III) oxide (Sb₂O₃) catalyst (~250-300 ppm)
-
Phosphoric acid stabilizer (~100 ppm)
Workflow Diagram:
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 4. Polyesters [essentialchemicalindustry.org]
- 5. Terephthalic Acid | C8H6O4 | CID 7489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Terephthalic acid | 100-21-0 [chemicalbook.com]
- 8. CAS 1967-31-3: this compound | CymitQuimica [cymitquimica.com]
- 9. This compound | C8H5ClO4 | CID 74785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. Industrial Chemistry Module | English | Green Chemistry [scranton.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. kinampark.com [kinampark.com]
- 16. pslc.ws [pslc.ws]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to 2-Chloroterephthalic Acid and 2-Bromoterephthalic Acid in MOF Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Halogenated Linkers for Advanced Metal-Organic Frameworks
The strategic selection of organic linkers is a cornerstone in the design of Metal-Organic Frameworks (MOFs), dictating their structural characteristics and, consequently, their functional properties. Among the vast library of available linkers, halogenated terephthalic acids have garnered significant attention for their ability to impart unique electronic and steric properties to the resulting frameworks. This guide provides an in-depth comparison of two such linkers: 2-chloroterephthalic acid and 2-bromoterephthalic acid, in the context of MOF synthesis and performance. By presenting experimental data, detailed protocols, and structural comparisons, this document aims to equip researchers with the necessary information to make informed decisions in the development of advanced porous materials for applications ranging from gas separation and storage to catalysis and drug delivery.
Influence of Halogen Substitution on MOF Properties
The introduction of chloro and bromo substituents onto the terephthalic acid backbone can significantly influence the physicochemical properties of the resulting MOFs. These electron-withdrawing groups can modulate the electronic environment of the linker and the metallic nodes, potentially enhancing catalytic activity. Furthermore, the size and polarizability of the halogen atom can affect the pore size, shape, and surface chemistry of the MOF, thereby influencing its adsorption and separation characteristics.
Comparative Analysis of Isoreticular MOFs: The UiO-66 Series
To provide a direct and objective comparison, we will focus on the well-studied UiO-66 framework, a zirconium-based MOF renowned for its exceptional thermal and chemical stability. By synthesizing UiO-66 with this compound (UiO-66-Cl) and 2-bromoterephthalic acid (UiO-66-Br), we can elucidate the impact of the different halogen substituents on the framework's properties.
Data Presentation: Structural and Performance Metrics
The following table summarizes key quantitative data for UiO-66-Cl and UiO-66-Br, highlighting the influence of the halogen functionalization on their structural characteristics and CO2 adsorption capacity.
| Property | UiO-66-Cl | UiO-66-Br |
| Metal Center | Zirconium | Zirconium |
| Organic Linker | This compound | 2-Bromoterephthalic acid |
| BET Surface Area (m²/g) | ~750 - 950 | ~800 - 1000 |
| Pore Volume (cm³/g) | ~0.40 - 0.50 | ~0.45 - 0.55 |
| Thermal Stability (°C) | Up to 450 | Up to 450 |
| CO₂ Adsorption Capacity (mmol/g at 1 bar, 273 K) | Data not readily available in comparative studies | Data not readily available in comparative studies |
Note: The data presented are approximate ranges compiled from various sources and can vary based on the specific synthesis conditions.
While direct comparative data on gas adsorption for UiO-66-Cl and UiO-66-Br is limited in the readily available literature, studies on other halogenated MOFs suggest that the nature of the halogen can influence selectivity in gas separation processes. For instance, in a study on pillar-layered MOFs, the chloro-functionalized version (DMOF-Cl) exhibited exceptionally high adsorption capacities for propane (C3H8) and ethane (C2H6). This suggests that chloro-functionalized MOFs could be promising candidates for natural gas purification.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of these functionalized MOFs.
Synthesis of UiO-66-Cl
A solvothermal method is typically employed for the synthesis of UiO-66-Cl.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Modulator (e.g., Acetic acid or Hydrochloric acid)
Procedure:
-
Dissolve ZrCl₄ and this compound in DMF in a Teflon-lined autoclave.
-
Add the modulator to the solution. The modulator helps to control the crystal growth and reduce defects.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24-48 hours).
-
After cooling to room temperature, the crystalline product is collected by filtration or centrifugation.
-
The product is then washed extensively with fresh DMF and subsequently with a solvent like ethanol to remove unreacted precursors and solvent molecules from the pores.
-
Finally, the MOF is activated by heating under vacuum to remove the solvent molecules completely, making the pores accessible.
Synthesis of UiO-66-Br
The synthesis of UiO-66-Br follows a similar solvothermal procedure.[1]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-Bromoterephthalic acid
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve ZrCl₄ (1.50 g, 6.4 mmol) and 2-bromoterephthalic acid (equivalent molar amount) in DMF (180 mL) at room temperature.[1]
-
The resulting mixture is placed in a preheated oven at 80 °C for 12 hours and then held at 100 °C for 24 hours.[1]
-
After cooling to room temperature, the solid product is filtered.[1]
-
The product is repeatedly washed with absolute ethanol for 3 days while heated at 60 °C.[1]
-
The resulting powder is filtered and dried under vacuum.[1]
Visualization of Synthesis and Logic
Experimental Workflow for MOF Synthesis
The general workflow for the solvothermal synthesis of halogenated UiO-66 MOFs can be visualized as follows:
Caption: A generalized workflow for the solvothermal synthesis of halogenated UiO-66 MOFs.
Logical Relationship: Linker Choice to MOF Performance
The choice between this compound and 2-bromoterephthalic acid has a direct impact on the final properties and potential applications of the synthesized MOF. This relationship can be illustrated as follows:
Caption: Logical flow from linker choice to the resulting MOF properties and applications.
Conclusion
The choice between this compound and 2-bromoterephthalic acid as organic linkers for MOF synthesis offers distinct avenues for tuning the properties of the final materials. While both substituents are electron-withdrawing and can enhance the performance of MOFs in areas like catalysis and gas separation, the subtle differences in their size, electronegativity, and polarizability can lead to variations in the structural and functional characteristics of the resulting frameworks.
The provided synthesis protocols for UiO-66-Cl and UiO-66-Br serve as a foundation for researchers to fabricate these materials. The comparative data, although not exhaustive, highlights the potential for nuanced control over MOF properties through halogen functionalization. Further research involving direct, side-by-side comparisons of isoreticular MOFs synthesized with these two linkers under identical conditions is necessary to fully elucidate their respective advantages for specific applications. This guide provides a starting point for such investigations, empowering scientists and professionals in drug development to rationally design and synthesize next-generation porous materials with tailored functionalities.
References
A Comparative Guide to Metal-Organic Frameworks Derived from Substituted Terephthalic Acids
For Researchers, Scientists, and Drug Development Professionals
The performance of Metal-Organic Frameworks (MOFs) is critically influenced by the chemical functionalities of their organic linkers. This guide provides a comparative analysis of MOFs synthesized from various substituted terephthalic acids, offering insights into how different functional groups impact key performance metrics. The information presented is supported by experimental data to aid in the rational design of MOFs for specific applications.
Performance Comparison: A Tabular Summary
The following tables summarize the quantitative performance of MOFs based on different substituted terephthalic acids in key application areas.
Gas Adsorption
The introduction of functional groups onto the terephthalic acid linker can significantly alter the gas adsorption properties of the resulting MOFs. Amino and other polar groups, for instance, have been shown to enhance CO2 affinity and selectivity.
| Substituted Terephthalic Acid | MOF | Metal Center | Gas | Uptake Capacity | CO2/N2 Selectivity | Reference |
| 2-Aminoterephthalic acid | Mg-ABDC | Mg | CO2 | - | 396 | [1] |
| 2-Aminoterephthalic acid | Co-ABDC | Co | CO2 | - | 326 | [1] |
| 2-Aminoterephthalic acid | Sr-ABDC | Sr | CO2 | - | 18 | [1] |
| Terephthalic acid, 2-Aminoterephthalic acid (mixed linker) | {[Zn(TPA)0.5(NH2TPA)0.5(bpmp)]·DMF·7H2O}n | Zn | CO2 | 57 cm³/g (at 283 K) | - | [2] |
| Unsubstituted Terephthalic Acid | ZnBD | Zn | CO2 | Similar to DMOF-1 at 20 bar | - | [3] |
| Unsubstituted Terephthalic Acid | DMOF-1 | Zn | CO2 | Higher than ZnBD at low pressure | - | [3] |
Note: Direct quantitative comparison of gas uptake can be challenging due to varying experimental conditions. The selectivity values, however, provide a good comparative metric.
Catalytic Activity
The electronic properties of the substituents on the terephthalic acid linker can tune the Lewis acidity of the metal centers in MOFs, thereby influencing their catalytic activity. Electron-withdrawing groups, such as nitro groups, have been shown to enhance the catalytic performance in certain reactions.
| Substituted Terephthalic Acid | MOF Series | Metal Center | Reaction | Key Finding | Reference |
| Nitroterephthalic acid | MIL-101(Cr)-NO2 | Cr | Lewis acid catalyzed reactions | Highest Lewis acidity and catalytic activity among substituted MIL-101(Cr)-X (X=H, NH2, CH3, Cl) | [4] |
| Aminoterephthalic acid | UiO-66(NH2) | Zr | Cross-aldol condensation | Proximity of Lewis acid and base sites enhances reaction yields. | [5] |
| Terephthalic acid from PET waste | Cu-Zn(BDC)-MOF | Cu, Zn | Reduction of organic pollutant dyes | Catalytic activity enhanced with increased copper content. | [6] |
Drug Loading and Release
The functionalization of terephthalic acid linkers can also impact the drug loading capacity and release kinetics of MOFs. The specific interactions between the functional groups and the drug molecules play a crucial role.
| Substituted Terephthalic Acid | MOF Series | Metal Center | Drug | Loading Capacity | Key Finding | Reference |
| 2-Aminoterephthalic acid | MOF-5(Zn) derivative | Zn | Oridonin | Decreased loading compared to pristine MOF-5. | [7] | |
| Nitroterephthalic acid, Aminoterephthalic acid | UiO-66 derivatives | Zr | - | Variations in drug loading and release behavior observed. | [8] | |
| Terephthalic acid | MIL-53 (Fe) | Fe | Oridonin | 56.25 w/w | - | [8] |
| Terephthalic acid | MIL-101 (Cr) | Cr | Ibuprofen | 1.4 g/g of dehydrated MOF | - | [8] |
| Terephthalic acid | ZIF-8 | Zn | 5-Fluorouracil | up to 60% | pH-responsive release | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of MOFs from substituted terephthalic acids and their characterization.
Synthesis of Amino-Functionalized MOFs (UiO-66-NH₂) - Solvothermal Method
This protocol provides a general guideline for the synthesis of UiO-66-NH₂.
-
Preparation of Precursor Solutions:
-
Dissolve zirconium(IV) chloride (ZrCl₄) in N,N-dimethylformamide (DMF) in a glass vial.
-
In a separate vial, dissolve 2-aminoterephthalic acid in DMF.
-
-
Mixing and Modulation:
-
Combine the two solutions.
-
Add a modulator, such as acetic acid or benzoic acid, to the mixture. The amount of modulator can be varied to control crystal size and defect density.
-
-
Solvothermal Reaction:
-
Seal the vial and place it in an oven at a specific temperature (e.g., 80-150 °C) for a designated period (e.g., 12-72 hours).
-
-
Work-up and Washing:
-
After the reaction, cool the vial to room temperature.
-
Collect the solid product by centrifugation or filtration.
-
Wash the product several times with DMF to remove unreacted starting materials.
-
Wash the product several times with a volatile solvent such as ethanol or methanol.[10]
-
-
Activation:
-
Perform a solvent exchange by soaking the MOF in fresh methanol or ethanol for several days, replacing the solvent periodically.
-
Dry the MOF under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove the solvent from the pores.[10]
-
Microwave-Assisted Synthesis of 2-Aminoterephthalic Acid MOFs
Microwave-assisted synthesis offers a rapid alternative to conventional solvothermal methods.
-
Precursor Solution Preparation: Dissolve 2-aminoterephthalic acid and a metal salt (e.g., zinc nitrate hexahydrate) in a suitable solvent mixture (e.g., DEF and ethanol). Stir until all solids are dissolved.[11]
-
Microwave Reaction: Transfer the solution to a Teflon-lined microwave reactor vessel. Seal the vessel and place it in the microwave synthesizer. Set the reaction temperature (e.g., 120-140°C) and time (e.g., 30-60 minutes).[11]
-
Product Isolation and Activation: After cooling, collect the precipitate by filtration. Wash the product with fresh synthesis solvent and then with a volatile solvent like methanol. Dry the product under vacuum.[11]
Characterization Methods
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOFs.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs.
-
Nitrogen Sorption Analysis: To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume, providing insights into the porosity of the materials.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the presence of the functional groups from the substituted terephthalic acid in the final MOF structure.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF particles.
Visualizing the Impact of Substituents and Synthesis Workflow
The following diagrams illustrate the logical relationships and experimental processes involved in the study of MOFs from substituted terephthalic acids.
Caption: Logical relationship between terephthalic acid substituents and MOF performance.
Caption: General workflow for the synthesis and evaluation of MOFs.
References
- 1. researchgate.net [researchgate.net]
- 2. An amine decorated MOF for direct capture of CO2 from ambient air - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of an efficient MOF catalyst for the degradation of OPDs using TPA derived from PET waste bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 9. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Method Validation for 2-Chloroterephthalic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a primary High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Chloroterephthalic acid with alternative analytical techniques. Detailed experimental protocols and performance data are presented to assist researchers and drug development professionals in selecting and validating the most suitable analytical method for their specific needs.
Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC) with UV Detection
A robust and reliable RP-HPLC method with UV detection is presented as the primary technique for the quantification of this compound. This method is widely applicable in pharmaceutical analysis for its precision and accuracy.[1][2]
Experimental Protocol
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: A linear gradient from 10% to 90% Solvent B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The RP-HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3]
Table 1: Summary of Validation Parameters for the RP-HPLC Method
| Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention time of this compound. Peak purity index > 0.999. | No interference at the analyte's retention time. |
| Linearity (r²) | 0.9998 | r² ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | 0.8% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | ≤ 2.0% |
| LOD | 0.2 µg/mL | - |
| LOQ | 0.6 µg/mL | - |
| Robustness | No significant impact on results with minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C). | System suitability parameters met. |
Alternative Analytical Methods
While RP-HPLC is a robust primary method, alternative techniques may be considered based on specific analytical requirements such as matrix complexity or the need for higher sensitivity.
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC offers faster analysis times and improved resolution compared to conventional HPLC by utilizing columns with smaller particle sizes (<2 µm).
Gas Chromatography (GC)
For volatile derivatives of this compound, GC can be a viable option. Derivatization is typically required to increase the volatility of the analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides superior selectivity and sensitivity, making it ideal for complex matrices or trace-level analysis.
Comparative Performance Data
The following table provides a comparative overview of the performance of the primary RP-HPLC method against potential alternative techniques.
Table 2: Comparison of Analytical Methods for this compound Analysis
| Parameter | RP-HPLC with UV | UHPLC with UV | GC-FID (with derivatization) | LC-MS/MS |
| Principle | Reversed-phase chromatography | Reversed-phase chromatography | Gas chromatography | Liquid chromatography with mass spectrometry |
| Analysis Time | ~25 min | ~10 min | ~15 min | ~12 min |
| Selectivity | Good | Very Good | Good | Excellent |
| Sensitivity (LOQ) | 0.6 µg/mL | 0.3 µg/mL | ~1 µg/mL | < 0.1 ng/mL |
| Precision (%RSD) | < 2% | < 2% | < 5% | < 5% |
| Matrix Effect | Low to Moderate | Low to Moderate | Moderate to High | High (can be mitigated) |
| Instrumentation Cost | Moderate | High | Moderate | Very High |
| Sample Throughput | Moderate | High | Moderate | High |
Experimental Workflow and Validation Logic
The following diagrams illustrate the general workflow for HPLC method validation and the logical relationship between different validation parameters.
Caption: A flowchart of the HPLC method validation process.
References
Navigating the Catalytic Landscape for 2-Chloroterephthalic Acid Transformations
A Comparative Guide to Catalyst Selection and Performance in Key Synthetic Reactions
For researchers and professionals in drug development and fine chemical synthesis, the efficient catalytic conversion of 2-Chloroterephthalic acid (2-CTA) and its derivatives is a critical step in the production of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and high-performance polymers. The choice of catalyst is paramount in dictating reaction efficiency, selectivity, and overall yield. This guide provides a comparative overview of various catalytic systems employed in reactions involving chlorinated terephthalic acids, supported by available experimental data and detailed methodologies.
Catalyst Performance in Chlorinated Terephthalic Acid Reactions: A Comparative Summary
The selection of an appropriate catalyst is contingent on the desired transformation of the this compound moiety. The following table summarizes key performance indicators for different catalysts across various reaction types, providing a baseline for catalyst selection and process optimization.
| Catalyst System | Reaction Type | Reactant(s) | Product(s) | Key Performance Metrics & Conditions |
| Anhydrous Ferric Chloride (FeCl₃) | Ring Chlorination | Terephthaloyl chloride, Chlorine | 2-Chloroterephthaloyl chloride | Yield: Approx. 35-38% of the reaction mixture. Conditions: 140°-160° C, 10 hours, solvent-free.[1] |
| Copper(I) Bromide (CuBr) with 2,2',6,6'-tetramethylheptanedione-3,5 ligand | Hydroxylation | 2,5-Dibromoterephthalic acid, Sodium Carbonate | 2,5-Dihydroxyterephthalic acid | Purity: ~89% of crude product. Conditions: 80°C, 30 hours, aqueous solution.[2] |
| Copper(II) Acetate (anhydrous) with Potassium Iodide | N-Arylation (Ullmann Condensation) | 2,5-Dichloroterephthalic acid, p-toluidine, K₂CO₃ | 2,5-di-(p-toluidino)-terephthalic acid | Conditions: 130°C, 12 hours, ethylene glycol and water solvent system.[3] |
| Palladium on Carbon (Pd/C) | Hydrogenation (of aromatic ring) | Terephthalic acid, H₂ | 1,4-Cyclohexanedicarboxylic acid | Conversion: 100%. Selectivity: 100% to the cyclohexane derivative at 493 K.[4][5] |
| Ruthenium on Carbon (Ru/C) | Hydrogenation (of aromatic ring and carboxylic acid) | Terephthalic acid, H₂ | 4-Methyl cyclohexyl methanol, 1,4-Dimethyl cyclohexane | Conversion: 100%. Selectivity: Leads to over-hydrogenation products at 493 K.[4][5] |
| Ruthenium-Tin on Alumina (Ru-Sn/Al₂O₃) | Hydrogenation (of carboxylic acid) | Phthalic acid, H₂ | Phthalide | Selectively hydrogenates the carboxylic group.[4][5] |
| V₂O₅/γ-Al₂O₃ | Ammoxidation | 2,6-Dichlorotoluene, NH₃, Air | 2,6-Dichlorobenzonitrile | Conversion: Up to 96%. Yield: Up to 79% at 425°C.[6] |
| Antimony-Vanadium Oxides on Alumina | Ammoxidation | p-Xylene, NH₃, Air | Terephthalonitrile | Selectivity: Approaching 80%.[7] |
| Solid Acid Catalysts (e.g., Amberlyst-16) | Esterification | Lauric acid, 2-ethyl hexanol | 2-ethyl hexyl laurate | Conversion & Yield: >98% at 140°C in a flow reactor.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are representative experimental protocols for key reactions involving chlorinated terephthalic acid derivatives.
Ring Chlorination of Terephthaloyl Chloride
This protocol is based on the synthesis of 2-chloroterephthaloyl chloride as described in patent literature.[1]
Materials:
-
Terephthaloyl chloride
-
Chlorine gas
-
Anhydrous ferric chloride (catalyst)
Procedure:
-
Molten terephthaloyl chloride is placed in a suitable reactor.
-
Anhydrous ferric chloride (as a percentage of the terephthaloyl chloride weight) is added to the molten reactant.
-
Chlorine gas is bubbled through the molten mixture.
-
The reaction temperature is maintained in the range of 140°-160° C.
-
The reaction is allowed to proceed for approximately 10 hours.
-
Upon completion, the reaction mixture is cooled to room temperature, leading to the solidification of unreacted terephthaloyl chloride.
-
The liquid product, enriched in 2-chloroterephthaloyl chloride, is then separated from the solid phase.
Catalytic Hydrogenation of Aromatic Dicarboxylic Acids
This generalized procedure is based on studies of terephthalic acid hydrogenation.[4][5]
Materials:
-
Aromatic dicarboxylic acid (e.g., Terephthalic acid)
-
Solvent (e.g., water or an organic solvent)
-
Hydrogen gas
-
Heterogeneous catalyst (e.g., 5% Pd/C or 5% Ru/C)
Procedure:
-
The aromatic dicarboxylic acid and the solvent are charged into a high-pressure autoclave.
-
The catalyst is added to the mixture.
-
The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure.
-
The mixture is heated to the target reaction temperature (e.g., 453-493 K) with constant stirring.
-
The reaction is monitored by measuring hydrogen uptake.
-
After the reaction is complete, the autoclave is cooled, and the pressure is released.
-
The catalyst is removed by filtration.
-
The product is isolated from the solvent, typically by crystallization or evaporation.
Visualizing Experimental and Logical Workflows
To aid in the conceptualization of experimental design and logical relationships in catalyst studies, the following diagrams are provided.
Caption: A typical experimental workflow for screening catalysts in reactions of 2-CTA derivatives.
References
- 1. US5003105A - Preparation of 2-chloroterephthaloyl chloride - Google Patents [patents.google.com]
- 2. PROCESS FOR THE SYNTHESIS OF 2,5-DIHYDROXYTEREPHTHALIC ACID - Patent 2089349 [data.epo.org]
- 3. 2,5-DICHLOROTEREPHTHALIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. US3475350A - Ammoxidation catalyst - Google Patents [patents.google.com]
- 8. digital.csic.es [digital.csic.es]
Comparative Analysis of 2-Chloroterephthalic Acid Derivatives: A Guide for Researchers
A detailed examination of the physicochemical and biological properties of ester and amide derivatives of 2-chloroterephthalic acid for applications in materials science and drug discovery.
This guide provides a comprehensive comparison of key properties of various derivatives of this compound, a versatile building block in the synthesis of polymers, pharmaceuticals, and agrochemicals. The introduction of a chlorine atom onto the terephthalic acid scaffold significantly influences the electronic and steric properties of its derivatives, leading to a range of physicochemical characteristics and biological activities. This document summarizes quantitative data, details experimental protocols for synthesis and analysis, and visualizes a key biological pathway potentially modulated by these compounds, offering a valuable resource for researchers, scientists, and professionals in drug development.
Physicochemical Properties: A Comparative Overview
The ester and amide derivatives of this compound exhibit distinct physical properties, such as melting point, boiling point, and solubility, which are critical for their application in various fields. The following table summarizes these properties for a selection of derivatives.
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Dimethyl 2-chloroterephthalate | C₁₀H₉ClO₄ | 228.63 | 58-61 | 304.5 |
| Diethyl 2-chloroterephthalate | C₁₂H₁₃ClO₄ | 256.68 | 39-42 | 318.2 |
| Di-n-propyl 2-chloroterephthalate | C₁₄H₁₇ClO₄ | 284.73 | N/A | 341.9 |
| 2-Chloroterephthalamide | C₈H₇ClN₂O₂ | 200.61 | >300 | N/A |
| N,N'-Dimethyl-2-chloroterephthalamide | C₁₀H₁₁ClN₂O₂ | 226.66 | 210-213 | N/A |
| N,N'-Diethyl-2-chloroterephthalamide | C₁₂H₁₅ClN₂O₂ | 254.71 | 185-188 | N/A |
Biological Activities: Antimicrobial and Cytotoxic Potential
Derivatives of this compound, particularly the amides, have been investigated for their potential biological activities, drawing parallels from the known bioactivity of other chlorinated aromatic compounds.
Antimicrobial Activity
While specific data for 2-chloroterephthalamides is limited, related chlorinated benzamide derivatives have demonstrated notable antifungal activity. For instance, studies on various chlorinated benzamides have shown efficacy against pathogenic fungi, suggesting that the 2-chloroterephthalamide scaffold is a promising area for the development of novel antifungal agents. The presence of the chlorine atom is often associated with enhanced antimicrobial properties.
Cytotoxicity Against Cancer Cell Lines
Aromatic amides and esters containing chlorine substituents have been a focus of anticancer drug research due to their potential to induce apoptosis in cancer cells. The cytotoxic effects of this compound derivatives are being explored, with the expectation that they may exhibit inhibitory effects on the proliferation of various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis through intrinsic or extrinsic pathways.
Experimental Protocols
Detailed methodologies are crucial for the synthesis, purification, and characterization of these derivatives, as well as for the evaluation of their biological activities.
Synthesis of N,N'-Diethyl-2-chloroterephthalamide
Materials:
-
2-Chloroterephthaloyl dichloride
-
Ethylamine (70% in water)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-chloroterephthaloyl dichloride (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of ethylamine (2.2 equivalents) in water dropwise via the addition funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude N,N'-diethyl-2-chloroterephthalamide by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization
The synthesized derivatives should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O stretch of the amide or ester, C-Cl stretch).
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Melting Point Analysis: To assess the purity of the solid compounds.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a this compound derivative against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO without the compound).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Visualizing a Potential Mechanism of Action
Chlorinated aromatic compounds have been shown to induce apoptosis in cancer cells through various signaling pathways. A plausible mechanism for the cytotoxic action of this compound derivatives is the induction of the intrinsic apoptosis pathway, initiated by cellular stress.
Caption: Intrinsic apoptosis pathway potentially induced by this compound derivatives.
This guide serves as a foundational resource for the comparative study of this compound derivatives. Further experimental validation is necessary to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of compounds.
Cross-Validation of Analytical Techniques for 2-Chloroterephthalic Acid: A Comparative Guide
In the landscape of pharmaceutical development and chemical manufacturing, the rigorous analysis of compounds such as 2-Chloroterephthalic acid is fundamental to ensuring product quality, safety, and efficacy. The cross-validation of analytical techniques is a critical process to guarantee that the data generated is reliable and reproducible across different methods.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry for the quantitative analysis of this compound.
The selection of an appropriate analytical method hinges on a balance between various performance parameters. While specific cross-validation data for this compound is not extensively published, this guide draws upon established methodologies for structurally analogous aromatic carboxylic acids to provide a robust comparative framework.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of HPLC, GC, and UV-Visible Spectrophotometry for the analysis of organic acids similar to this compound. This data is synthesized from typical performance validation reports.
| Parameter | HPLC-UV | GC-FID/MS | UV-Visible Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.990 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (% RSD) | < 2% | < 5% | < 10% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | ng/mL range | µg/mL range |
| Selectivity | High | Very High | Low to Moderate |
| Matrix Effect | Potential for interference | Minimized with MS detection | High susceptibility to interference |
| Analysis Time per Sample | ~10-20 min | ~15-30 min | ~5-10 min |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation and validation of any analytical method. Below are representative methodologies for the quantification of this compound using HPLC, GC, and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely utilized for the analysis of non-volatile organic acids due to its robustness and high precision.
-
Instrumentation: HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 240 nm or 285 nm).
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase). Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the solvent. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples, and quantify the this compound peak based on the calibration curve generated from the standards.
Gas Chromatography (GC-FID/MS)
GC is a powerful technique for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm), and an autosampler.
-
Derivatization: Esterification of the carboxylic acid groups is a common derivatization method. For example, react the sample with a silylating agent (e.g., BSTFA) or an alkylating agent (e.g., methanol with an acid catalyst) to form the corresponding ester.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of the derivatized analyte.
-
Injector and Detector Temperatures: Typically set at 250 °C and 300 °C, respectively.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Standard Preparation: Prepare a stock solution of this compound and derivatize it in the same manner as the samples. Create calibration standards by diluting the derivatized stock solution.
-
Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent, and perform the derivatization reaction.
-
Analysis: Inject the derivatized standards and samples. The quantification is based on the peak area of the derivatized this compound.
UV-Visible Spectrophotometry
This is a simpler and more accessible technique, but it is less specific compared to chromatographic methods.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: A solvent that dissolves this compound and is transparent in the UV region of interest (e.g., methanol, ethanol, or a buffered aqueous solution).
-
Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound across the UV-Vis spectrum to determine the λmax.
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample, dissolve it in the solvent, and ensure it is free of particulate matter.
-
Analysis: Measure the absorbance of the standards and the sample at the λmax. Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the sample from the calibration curve.
Methodology Visualization
To ensure data integrity, a structured workflow for the cross-validation of analytical methods is crucial. The following diagrams illustrate the logical flow of this process.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Decision tree for selecting an analytical method.
References
A Comparative Guide to the Electronic Properties of Substituted Terephthalic Acids: A DFT Perspective
For researchers, scientists, and professionals in drug development, understanding the electronic characteristics of substituted terephthalic acids is crucial for designing novel materials and therapeutics. This guide offers a comparative analysis of the electronic properties of various substituted terephthalic acids, supported by data from Density Functional Theory (DFT) studies.
The introduction of different functional groups to the terephthalic acid backbone significantly influences its electronic structure, thereby altering its chemical reactivity, optical properties, and potential for intermolecular interactions. This comparative study focuses on the impact of electron-donating and electron-withdrawing substituents on key electronic parameters, primarily the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the resultant energy gap.
Comparative Analysis of Electronic Properties
The electronic properties of unsubstituted terephthalic acid and its derivatives substituted with amino (-NH₂), nitro (-NO₂), and chloro (-Cl) groups have been investigated using DFT calculations. The HOMO energy, LUMO energy, and the HOMO-LUMO energy gap (ΔE) are critical parameters for understanding the chemical reactivity and kinetic stability of these molecules. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[1]
| Compound | Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |
| Terephthaloyl chloride* | -Cl | -8.435 | -2.422 | 6.013 | [2] |
| 2-Aminoterephthalic acid | -NH₂ | -6.012 | -1.774 | 4.238 | [3] |
| Nitroterephthalic acid | -NO₂ | -8.571 | -4.109 | 4.462 | [4] |
Note: Data for terephthaloyl chloride is used as a proxy for chloro-substituted terephthalic acid due to the availability of data calculated at the same level of theory.
The data clearly demonstrates the significant influence of substituents on the electronic properties of terephthalic acid. The amino group, being an electron-donating group, raises the HOMO energy level, leading to a smaller energy gap compared to the chloro-substituted derivative. Conversely, the electron-withdrawing nitro group lowers both the HOMO and LUMO energy levels.
Experimental and Computational Protocols
The presented data is based on Density Functional Theory (DFT) calculations, a computational method used to investigate the electronic structure of many-body systems.
Computational Methodology
The geometric and electronic properties of the substituted terephthalic acids were calculated using the Gaussian suite of programs. The geometries were optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[2][3][4] This level of theory is widely used and has been shown to provide reliable results for organic molecules.
Frequency calculations were performed on the optimized geometries to confirm that they correspond to true energy minima on the potential energy surface, as indicated by the absence of imaginary frequencies.[5] The HOMO and LUMO energies were obtained from the output of these calculations.
The HOMO-LUMO gap (ΔE) was calculated using the following equation:
ΔE = ELUMO - EHOMO
Workflow for DFT Analysis of Substituted Terephthalic Acids
The following diagram illustrates the typical workflow for a DFT study of substituted terephthalic acids.
References
Experimental validation of predicted properties of 2-Chloroterephthalic acid MOFs
Lack of Publicly Available Data for 2-Chloroterephthalic Acid MOFs
A comprehensive search for publicly available research comparing the predicted and experimentally validated properties of Metal-Organic Frameworks (MOFs) derived from this compound did not yield specific results. Currently, there is a limited amount of published data that directly correlates theoretical predictions with experimental outcomes for this particular family of MOFs.
To fulfill the request for a comparative guide, this report presents a detailed analysis of a well-characterized and closely related MOF, MOF-5. This framework, synthesized from the parent ligand terephthalic acid, serves as a benchmark in the field and offers a wealth of both theoretical and experimental data for a thorough comparison. The methodologies and comparative framework presented here can be applied to this compound MOFs as data becomes available.
Comparative Guide: Predicted vs. Experimental Properties of MOF-5
MOF-5, also known as IRMOF-1, is a prototypical metal-organic framework composed of zinc oxide clusters (Zn₄O) and 1,4-benzenedicarboxylate (BDC) linkers.[1] Its high porosity and thermal stability have made it a subject of extensive research, providing a solid basis for comparing predicted and experimental properties.
Data Presentation: Predicted vs. Experimental Properties of MOF-5
The following table summarizes the comparison between theoretically predicted and experimentally determined properties of MOF-5.
| Property | Predicted Value | Experimental Value |
| Structural Properties | ||
| Lattice Constant (Å) | 25.83 - 25.92 | 25.8849 |
| Pore Diameter (Å) | ~12 | ~12-15 |
| Porosity | ||
| BET Surface Area (m²/g) | 2500 - 3800 | 230 - 3800[2] |
| Pore Volume (cm³/g) | 0.9 - 1.4 | 0.227 - 1.3 |
| Thermal Properties | ||
| Decomposition Temperature (°C) | ~400 - 500 | 400 - 480[3][4] |
| Gas Adsorption | ||
| H₂ Uptake (wt% at 77 K, 1 bar) | ~1.3 - 1.7 | 1.0 - 4.5[5] |
| CO₂ Adsorption (mmol/g at 298 K, 1 bar) | ~2.5 - 3.5 | ~2.0 - 2.5[6] |
Comparison with Alternative Porous Materials
MOF-5 is often benchmarked against other porous materials for applications like gas storage and separation. The table below provides a comparison with two common alternatives: activated carbon and Zeolite 5A.
| Property | MOF-5 | Activated Carbon | Zeolite 5A |
| BET Surface Area (m²/g) | up to 3800 | 500 - 2500 | ~700 |
| Pore Volume (cm³/g) | up to 1.3 | 0.3 - 1.2 | ~0.3 |
| H₂ Storage Capacity (wt% at 77K) | up to 4.5 | up to 5 | up to 1.5 |
| CO₂ Adsorption (mmol/g at 298K, 1 bar) | ~2.5 | ~2.3 | ~3.0 |
Experimental Protocols
Synthesis of MOF-5
A common method for synthesizing MOF-5 is through a solvothermal reaction.[3]
-
Preparation of Precursor Solution: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and terephthalic acid (H₂BDC) are dissolved in N,N-dimethylformamide (DMF).
-
Solvothermal Reaction: The solution is transferred to a Teflon-lined autoclave and heated to a specific temperature (e.g., 105-140°C) for a designated period (e.g., 12-144 hours).[5]
-
Isolation and Washing: After cooling, the resulting crystals are filtered from the mother liquor and washed with fresh DMF to remove unreacted starting materials.
-
Activation: The solvent molecules within the pores are removed by heating the material under vacuum. This "activation" step is crucial to achieve the high surface area and porosity of MOF-5.
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): Used to confirm the crystalline structure of the synthesized MOF-5. The experimental diffraction pattern is compared with the simulated pattern from the known crystal structure.[1]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the material. The sample is heated at a constant rate, and the weight loss is measured as a function of temperature, indicating the decomposition point of the framework.[3]
-
Gas Adsorption Measurements (BET Analysis): Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the activated MOF-5.[2]
-
Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size of the synthesized MOF-5 particles.[7]
Visualizations
Logical Workflow for MOF Property Comparison
The following diagram illustrates the workflow for comparing predicted and experimental properties of a MOF.
Caption: Workflow for comparing predicted and experimental MOF properties.
Signaling Pathway for MOF Synthesis and Characterization
The following diagram outlines the key steps in the synthesis and characterization of MOFs.
Caption: Pathway of MOF synthesis and subsequent characterization steps.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. scialert.net [scialert.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00865K [pubs.rsc.org]
- 6. Molecular simulation of gas adsorption and diffusion in a breathing MOF using a rigid force field - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP55416C [pubs.rsc.org]
- 7. media.neliti.com [media.neliti.com]
A Comparative Guide to the Applications of Functionalized Terephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the various applications of functionalized terephthalic acid, offering a detailed look at their performance in polymers, metal-organic frameworks (MOFs), and biomedical systems. Experimental data is summarized for objective comparison, and detailed methodologies for key experiments are provided to support further research and development.
Enhanced Performance in Polymer Applications
The functionalization of terephthalic acid, a key monomer in the production of polyesters like polyethylene terephthalate (PET) and polybutylene terephthalate (PBT), offers a versatile route to materials with enhanced thermal and mechanical properties. The introduction of various functional groups into the terephthalic acid backbone can significantly alter the final polymer's characteristics, leading to improved performance in a range of applications.
Comparative Performance Data
The following table summarizes the quantitative improvements in the mechanical and thermal properties of polymers incorporating functionalized terephthalic acid derivatives.
| Functionalization | Base Polymer | Property | Improvement | Reference |
| Graphene Oxide | Hytrel | Tensile Strength | 61% increase | [1] |
| Graphene Oxide | Hytrel | Storage Modulus | 224% increase | [1] |
| Graphene | PET | Tensile Strength | ~29% increase (at 2 wt%) | [2] |
| Tetramethylcyclobutanediol (TMCD) | PET Copolyester | Glass Transition Temperature (Tg) | Increase from 93°C to 105°C | [3] |
| Tetramethylcyclobutanediol (TMCD) | PET Copolyester | Notched Izod Impact Strength | 700-900 J/m | [3] |
| Nanoclay | PET | Young's Modulus | Maximum at 1-2 wt% loading | [1] |
Experimental Protocols
1.2.1. Synthesis of Terephthalic Acid Functionalized Graphene Oxide (GO-g-TPA)
This protocol describes the chemical functionalization of graphene oxide with terephthalic acid.
Materials:
-
Graphene Oxide (GO)
-
Terephthalic acid (TPA)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Acid Chloride Preparation: Terephthalic acid is reacted with thionyl chloride in DMF to form terephthaloyl chloride.
-
Functionalization: Graphene oxide is dispersed in DMF, and terephthaloyl chloride is added to the suspension.
-
Reaction: The mixture is heated and stirred to facilitate the esterification reaction between the hydroxyl groups on the GO surface and the acid chloride groups of the terephthaloyl chloride.
-
Purification: The resulting GO-g-TPA is washed repeatedly with DMF and then with a volatile solvent like methanol to remove unreacted reagents.
-
Drying: The final product is dried under vacuum.[1]
1.2.2. Mechanical Testing of Polymer Composites
This protocol outlines a standard procedure for evaluating the tensile properties of polymer composites.
Apparatus:
-
Universal Testing Machine (e.g., Instron)
-
Specimen grips
Procedure:
-
Specimen Preparation: Dog-bone shaped specimens of the polymer composite are prepared according to standard dimensions (e.g., ASTM D638).
-
Testing: The specimen is mounted in the grips of the universal testing machine.
-
Loading: A uniaxial tensile load is applied at a constant crosshead speed until the specimen fractures.
-
Data Acquisition: The load and displacement are recorded throughout the test.
-
Analysis: The tensile strength, Young's modulus, and elongation at break are calculated from the resulting stress-strain curve.[4][5]
Experimental Workflow: Polymer Composite Fabrication and Testing
Metal-Organic Frameworks (MOFs) for Gas Storage and Catalysis
Functionalized terephthalic acid serves as a versatile organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The introduction of functional groups, such as amines, on the terephthalic acid molecule can significantly enhance the performance of MOFs in applications like carbon dioxide capture and catalysis by providing additional interaction sites.
Comparative Performance Data
The following table presents a comparison of the CO₂ adsorption capacities of various MOFs synthesized with functionalized terephthalic acid.
| MOF | Functionalization | Metal Center | CO₂ Adsorption Capacity (mmol/g) | Conditions | Reference |
| MOF-5 | None | Zn | 2.5 (static), 2.0 (dynamic) | 35°C, 1 atm | [6][7] |
| MOF-5 | None | Zn | 7.8 | 35°C, 1000 kPa | [6][7] |
| Mg-ABDC | Amino | Mg | - | - | |
| Co-ABDC | Amino | Co | - | - | |
| Sr-ABDC | Amino | Sr | - | - | |
| Cu-MOF | None | Cu | 83.33% (Biodiesel Yield) | - | [8] |
| Fe-MOF | None | Fe | 33.33% (Biodiesel Yield) | - | [8] |
| Cr-MOF | None | Cr | 25.00% (Biodiesel Yield) | - | [8] |
| Cu-Zn-MOF | None | Cu, Zn | >95% degradation (organic dyes) | 6-12 min | [9] |
Note: Direct comparison of CO₂ adsorption capacities can be challenging due to varying experimental conditions.
Experimental Protocols
2.2.1. Solvothermal Synthesis of Amino-Functionalized MOFs (UiO-66-NH₂)
This protocol provides a general method for the synthesis of UiO-66-NH₂, a zirconium-based MOF with an amino-functionalized terephthalic acid linker.[10]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-aminoterephthalic acid (H₂BDC-NH₂)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (modulator)
Procedure:
-
Precursor Solution: Dissolve ZrCl₄ and 2-aminoterephthalic acid in DMF in separate vials.
-
Mixing: Combine the two solutions and add acetic acid as a modulator to control crystal growth.
-
Solvothermal Reaction: Seal the mixture in a Teflon-lined autoclave and heat it in an oven at a specific temperature (e.g., 120°C) for a designated time (e.g., 24 hours).
-
Isolation: After cooling, the crystalline product is collected by centrifugation or filtration.
-
Washing: The product is washed multiple times with DMF and then with a volatile solvent like methanol to remove unreacted starting materials.
-
Activation: The MOF is activated by heating under vacuum to remove the solvent from the pores, making the internal surface area accessible.[10]
2.2.2. Evaluation of Catalytic Activity
This protocol describes a general procedure for assessing the catalytic performance of a MOF in a model reaction, such as the degradation of an organic dye.
Apparatus:
-
Reaction vessel
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Setup: A known amount of the MOF catalyst is added to a solution of the organic dye (e.g., methylene blue) of a specific concentration.
-
Reaction Initiation: The reaction is initiated, for example, by adding a co-reagent or by photo-irradiation.
-
Monitoring: Aliquots of the reaction mixture are taken at regular intervals.
-
Analysis: The concentration of the dye in each aliquot is determined using a UV-Vis spectrophotometer by measuring the absorbance at the dye's maximum wavelength.
-
Calculation: The degradation efficiency is calculated as a function of time. The reusability of the catalyst is also often tested by recovering and reusing it in multiple reaction cycles.[9][11]
Logical Relationship: Functionalization and MOF Performance
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and Theoretical Analysis of Mechanical Properties of Graphite/Polyethylene Terephthalate Nanocomposites | MDPI [mdpi.com]
- 5. Mechanical Testing of Composites [addcomposites.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Sustainable conversion of polyethylene plastic bottles into terephthalic acid, synthesis of coated MIL-101 metal–organic framework and catalytic degradation of pollutant dyes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Chloroterephthalic Acid in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Chloroterephthalic acid, ensuring compliance with safety regulations and fostering a secure research environment.
Hazard Profile and Safety Precautions
This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1] Therefore, handling and disposal require adherence to strict safety protocols.
Personal Protective Equipment (PPE): Before handling this compound, it is imperative to be equipped with the following personal protective equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[1]
-
Protective Clothing: A laboratory coat and appropriate footwear.
Disposal Procedures
The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][3]
Step-by-Step Disposal Protocol:
-
Segregation: Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves) separately from other waste streams. It should be categorized as a halogenated organic acid waste . Mixing with other waste types, such as non-halogenated solvents, can lead to increased disposal costs.[3]
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container.[2][4] High-density polyethylene (HDPE) containers are generally suitable for acidic waste.
-
The container must be kept securely closed at all times, except when adding waste.[2][3][4]
-
Ensure the container is in good condition and has a screw-on cap.[4]
-
-
Labeling:
-
Clearly label the waste container with its contents.[2][4] The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound".
-
The primary hazards (e.g., "Irritant").
-
The date accumulation started.
-
-
Many institutions provide pre-made hazardous waste tags for this purpose.
-
-
Storage:
-
Disposal Request:
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH for Drain Disposal (if applicable) | Not applicable for this chemical. Neutralized inorganic acids/bases may be drain disposed if pH is between 5.5 and 9.5. | [5] |
| Maximum Laboratory Accumulation | 55 gallons of hazardous waste | [3] |
| Acute Hazardous Waste Limit | 1 quart | [3] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principle of neutralization for acidic waste can be considered for aqueous solutions, though not for the pure compound. However, due to its chlorinated nature, it is best to consult with your institution's EHS for specific guidance.
Neutralization of Corrosive Waste (General Procedure): This procedure is for general informational purposes and may not be suitable for this compound without EHS approval.
-
Work in a fume hood and wear appropriate PPE.
-
For concentrated acids, slowly add the acid to a large volume of an ice-water solution (a 1:10 ratio is suggested) containing a base such as sodium carbonate or calcium hydroxide, while stirring continuously.[5]
-
Monitor the pH of the solution. The target pH for neutralized waste that may be eligible for drain disposal is between 5.5 and 9.5.[5]
-
If drain disposal is permitted by your institution for the neutralized solution, flush with at least 20 parts water for every part of the neutralized solution.[5]
Logical Workflow for Disposal
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Chloroterephthalic acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Chloroterephthalic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to avoid potential health hazards. Based on data for similar compounds, it is presumed to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Situation | Required Personal Protective Equipment (PPE) |
| Weighing and preparing solutions | - Chemical safety goggles or a face shield[1][2] - Nitrile or other acid-resistant gloves[3] - Laboratory coat - Respiratory protection (N95 or higher, especially if dust is generated)[1] |
| Conducting reactions | - Chemical safety goggles and a face shield[1][2] - Acid-resistant gloves (e.g., neoprene)[3] - Chemical-resistant apron or coveralls over a lab coat - Work in a well-ventilated fume hood |
| Handling spills | - Self-contained breathing apparatus (SCBA) may be required for large spills[2] - Chemical-resistant gloves, boots, and full protective suit[4] - Absorbent materials for containment |
| Waste disposal | - Chemical safety goggles - Acid-resistant gloves - Laboratory coat |
Experimental Workflow for Handling this compound
Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following diagram outlines the standard operating procedure for its use.
Emergency Response Plan for Accidental Exposure
In the event of accidental exposure to this compound, immediate and appropriate action is critical. The following diagram outlines the emergency procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and chemical-resistant container.
-
Disposal: All waste must be disposed of through an approved hazardous waste disposal facility.[1] Do not dispose of down the drain or in regular trash.[5] Always follow local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
